1,6-Dichlorophthalazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,6-dichlorophthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-1-2-7-5(3-6)4-11-12-8(7)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAZDQHYBIRAMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=NC=C2C=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558892 | |
| Record name | 1,6-Dichlorophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124556-78-1 | |
| Record name | 1,6-Dichlorophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,6-Dichlorophthalazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,6-Dichlorophthalazine is a crucial heterocyclic building block in the development of novel therapeutic agents and functional materials. Its unique substitution pattern offers distinct advantages in molecular design, enabling the exploration of new chemical space. This guide provides a comprehensive overview of the synthetic strategies for obtaining 1,6-dichlorophthalazine, with a focus on practical, field-proven methodologies. We will delve into the rationale behind key experimental choices, present detailed protocols, and discuss the critical aspects of purification and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of phthalazine derivatives.
Introduction: The Significance of the Phthalazine Scaffold
The phthalazine core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including antihypertensive, antitumor, and anti-inflammatory properties.[1][2] The introduction of halogen substituents, particularly chlorine, onto the phthalazine ring system dramatically influences the molecule's electronic properties and metabolic stability, making it a valuable intermediate for further functionalization.[3] While much of the literature focuses on the synthesis of 1,4-dichlorophthalazine, the 1,6-dichloro isomer presents a unique set of synthetic challenges and opportunities for the development of novel compounds with potentially superior pharmacological profiles.
This guide will focus on a robust and logical synthetic pathway to 1,6-dichlorophthalazine, starting from readily available precursors. We will explore the key transformations involved, including cyclization and chlorination, and provide the necessary technical details to enable successful synthesis in a laboratory setting.
Strategic Approach to the Synthesis of 1,6-Dichlorophthalazine
A common and effective strategy for the synthesis of substituted phthalazines involves the cyclization of a suitably substituted phthalic acid derivative with hydrazine, followed by chlorination of the resulting phthalazinone.[2][4] In the case of 1,6-dichlorophthalazine, a logical starting material is 3-chlorophthalic acid or its anhydride.
The overall synthetic workflow can be visualized as follows:
Figure 1. Proposed synthetic workflow for 1,6-Dichlorophthalazine.
This two-step approach is advantageous due to the commercial availability of the starting material and the generally high yields of the individual reactions.
Detailed Synthetic Protocols
Step 1: Synthesis of 6-Chloro-2,3-dihydrophthalazine-1,4-dione
The first step involves the condensation of 3-chlorophthalic anhydride with hydrazine hydrate to form the corresponding phthalhydrazide. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydrazine attacks the carbonyl carbons of the anhydride, leading to ring opening and subsequent cyclization to form the stable six-membered phthalazinone ring.
Reaction Scheme:
[Image of the reaction of 6-chloro-2,3-dihydrophthalazine-1,4-dione with a chlorinating agent to form 1,6-dichlorophthalazine]
Sources
1,6-Dichlorophthalazine: A Master Scaffold for Regioselective Drug Design
[1][2]
Executive Summary & Chemical Identity
1,6-Dichlorophthalazine (CAS: 124556-78-1) is a bifunctional heteroaromatic scaffold critical to modern medicinal chemistry.[1][2] Unlike its symmetric congener 1,4-dichlorophthalazine, the 1,6-isomer possesses two electrophilic sites with distinct reactivity profiles: the highly reactive imidoyl chloride at position C1 and the less reactive aryl chloride at position C6.[1][2] This electronic asymmetry allows for precise, sequential functionalization, making it an ideal template for Fragment-Based Drug Discovery (FBDD), particularly in the development of kinase inhibitors (e.g., VEGFR, Aurora) and Hedgehog pathway antagonists.[1]
Table 1: Physicochemical Profile
| Property | Data |
| IUPAC Name | 1,6-Dichlorophthalazine |
| CAS Number | 124556-78-1 |
| Molecular Formula | C₈H₄Cl₂N₂ |
| Molecular Weight | 199.04 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Soluble in DCM, DMSO, DMF, EtOAc; Insoluble in water |
| LogP (Predicted) | ~2.5 - 2.8 |
| Key Reactivity | Nucleophilic Aromatic Substitution (SₙAr), Suzuki-Miyaura Coupling |
Synthesis & Structural Origins
The synthesis of 1,6-dichlorophthalazine is non-trivial due to the need to establish asymmetry in the phthalazine core.[1][2] The most robust route proceeds via the chlorination of 6-chlorophthalazin-1(2H)-one .[1][2]
Synthetic Pathway
The precursor, 6-chlorophthalazin-1(2H)-one, is typically synthesized from 4-chlorophthalaldehydic acid (2-formyl-4-chlorobenzoic acid) and hydrazine hydrate.[1][2] This intermediate preserves the hydrogen at C4, distinguishing the final product from the 1,4,6-trichloro derivatives obtained from phthalic anhydride.[1]
Step-by-Step Protocol: Chlorination via POCl₃
-
Reagents: 6-Chlorophthalazin-1(2H)-one (1.0 equiv), Phosphorus Oxychloride (POCl₃, solvent/reagent), catalytic N,N-Dimethylaniline or Pyridine.[1][2]
-
Procedure: Suspend the phthalazinone in neat POCl₃ (5–10 volumes). Add base catalyst.[1][2] Reflux (approx. 105°C) for 3–5 hours until the solution becomes clear and gas evolution (HCl) ceases.
-
Workup: Cool to RT. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with solid NaHCO₃ or NH₄OH to pH 8.[1][2]
-
Isolation: Extract with Dichloromethane (DCM).[1][2] Wash organics with brine, dry over Na₂SO₄, and concentrate.[1][2] Purify via flash chromatography (Hexane/EtOAc) if necessary.
Figure 1: Synthetic route to 1,6-dichlorophthalazine from aldehyde precursors.[1][2][3][4][5]
Reactivity Profile: The Power of Asymmetry
The utility of 1,6-dichlorophthalazine lies in the electronic differentiation between C1 and C6.[1]
Mechanistic Insight (C1 vs. C6)[1]
-
Position C1 (Heterocyclic): The chlorine at C1 is adjacent to a ring nitrogen (N2) and part of the C=N imine bond.[1] The electronegativity of the nitrogen atoms pulls electron density away from C1, making it highly electrophilic.[1] It readily undergoes SₙAr and oxidative addition with Pd(0) under mild conditions.[1]
-
Position C6 (Benzenoid): The chlorine at C6 is located on the fused benzene ring.[1] It behaves like a standard chlorobenzene—electron-rich compared to C1 and inert to SₙAr unless activated by strong electron-withdrawing groups.[1][2] It requires forcing conditions or specialized ligands for Palladium-catalyzed coupling.[1][2]
Regioselective Functionalization Workflow
Researchers can exploit this reactivity gap to perform sequential substitutions:
-
First Functionalization (C1): Occurs at room temperature or mild heating.[1][2]
-
Reaction: SₙAr with amines/alkoxides OR Suzuki coupling (Pd(PPh₃)₄, Na₂CO₃).[1]
-
-
Second Functionalization (C6): Occurs at high temperature or with specialized catalysts.[1][2]
Figure 2: Regioselective logic for sequential functionalization of the 1,6-dichlorophthalazine core.
Experimental Protocols
Protocol A: Regioselective SₙAr at C1
Objective: To introduce an amine motif at C1 without disturbing the C6-Cl bond.[1][2]
-
Setup: Dissolve 1,6-dichlorophthalazine (1.0 mmol) in anhydrous THF or Isopropanol (5 mL).
-
Addition: Add the amine nucleophile (1.1 equiv) and a base (DIPEA or Et₃N, 2.0 equiv).
-
Condition: Stir at Room Temperature for 2–12 hours. Monitor by TLC/LCMS.[1][2] The C1-substituted product usually precipitates or forms the major peak.[1][2]
-
Workup: Concentrate solvent. Triturate with water/ethanol to obtain the product.[1]
Protocol B: Site-Selective Suzuki Coupling at C1
Objective: To attach an aryl group at C1.
Applications in Drug Discovery
The 1,6-dichlorophthalazine scaffold is a pharmacophore precursor for several bioactive classes:
-
VEGFR Inhibitors: Phthalazine derivatives (e.g., Vatalanib analogues) inhibit Vascular Endothelial Growth Factor Receptors.[1] The C1 position often anchors a solubilizing amine or a hinge-binding motif, while the C6 aryl group extends into the hydrophobic pocket.[1][2]
-
Aurora Kinase Inhibitors: Bis-functionalized phthalazines have shown potency against Aurora A/B kinases, critical for regulating cell division in cancer.[1][2]
-
Hedgehog Pathway: Antagonists of the Smoothened (Smo) receptor often feature a phthalazine core decorated with specific lipophilic groups at C6.[1]
Safety & Handling
-
Hazards: 1,6-Dichlorophthalazine is an organochloride and a skin/eye irritant.[1][2] It may cause sensitization.[1][2]
-
Hydrolysis: The C1-Cl bond is moisture-sensitive.[1][2] Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Prolonged exposure to moist air hydrolyzes C1-Cl back to the phthalazinone.[1][2]
-
MSDS Keypoints: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.[1][2]
References
-
Synthesis of Phthalazinones: Journal of Chemical and Pharmaceutical Research, 2018, 10(8): 175-190.[1] (Describes synthesis of 6-chlorophthalazinone precursors).
-
Regioselective Coupling: Chemical Science, 2017, 8, 40-62.[1][2] "Site-selective Suzuki–Miyaura coupling of heteroaryl halides". (Confirms C1 reactivity preference over C6).
-
Phthalazine Pharmacology: RSC Advances, 2024, 14, 13027.[1][2] (Discusses VEGFR2 inhibitory potential of chlorophthalazines).
-
Chemical Data: Sigma-Aldrich / Merck. 1,4-Dichlorophthalazine (Analogous properties).[1][2]
-
Patent Literature: US Patent 2006/0199817 A1. (Describes use of 1,6-dichlorophthalazine in kinase inhibitor synthesis).
Authored by a Senior Application Scientist
An In-Depth Technical Guide to 1,6-Dichlorophthalazine: Properties, Synthesis, and Potential Applications in Drug Discovery
This technical guide provides a comprehensive overview of 1,6-Dichlorophthalazine, a molecule of interest to researchers and professionals in the fields of synthetic chemistry and drug development. Due to the limited publicly available data on this specific isomer, this document will also draw upon comparative analysis with the well-characterized 1,4-Dichlorophthalazine to infer potential properties, reactivity, and applications. This approach is intended to provide a foundational understanding and to stimulate further research into this promising chemical entity.
Introduction and Identification
1,6-Dichlorophthalazine is a halogenated heterocyclic compound. The phthalazine core is a bicyclic aromatic system containing two adjacent nitrogen atoms. The presence and position of the chloro-substituents are expected to significantly influence the molecule's electronic properties and reactivity, making it a potentially valuable building block in medicinal chemistry.
While its isomer, 1,4-Dichlorophthalazine, is a well-documented and commercially available reagent, detailed studies on 1,6-Dichlorophthalazine are notably scarce in peer-reviewed literature. This guide aims to bridge this knowledge gap by providing available data and a scientifically grounded theoretical framework for its study.
Key Identifiers:
-
Chemical Name: 1,6-Dichlorophthalazine
-
CAS Number: 124556-78-1[1]
-
Molecular Formula: C₈H₄Cl₂N₂
-
Molecular Weight: 199.04 g/mol
Physicochemical Properties: A Comparative Analysis
To provide a practical context for researchers, the following table summarizes the known and predicted physicochemical properties of 1,6-Dichlorophthalazine, with a comparison to the experimentally determined values for 1,4-Dichlorophthalazine.
| Property | 1,6-Dichlorophthalazine | 1,4-Dichlorophthalazine |
| CAS Number | 124556-78-1 | 4752-10-7[2][3][4] |
| Molecular Weight | 199.04 g/mol | 199.04 g/mol [3][5] |
| Appearance | White to yellow solid (predicted) | White to yellow crystalline powder[3][5] |
| Melting Point | Not available | 160-162 °C[3][4] |
| Boiling Point | 397.3±22.0 °C (Predicted) | 397.3±22.0 °C (Predicted)[3] |
| Solubility | Sparingly soluble in water (predicted); Soluble in chloroform, methanol (predicted) | Sparingly soluble in water (0.26 g/L at 25°C); Soluble in Chloroform, Methanol[3] |
| Sensitivity | Moisture sensitive (predicted) | Moisture Sensitive[3][5] |
Synthesis and Mechanistic Considerations
The synthesis of dichlorinated phthalazines typically involves the chlorination of a corresponding phthalazinedione precursor. The choice of starting material is crucial for determining the final substitution pattern of the chlorine atoms.
Established Synthesis of 1,4-Dichlorophthalazine (for reference)
The most common synthesis of 1,4-Dichlorophthalazine involves the treatment of phthalhydrazide (2,3-dihydrophthalazine-1,4-dione) with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[6]
Reaction: Phthalhydrazide + POCl₃ → 1,4-Dichlorophthalazine
Causality of Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): This reagent serves as both a chlorinating agent and a solvent in many procedures. Its efficacy lies in its ability to convert the amide-like functional groups of the phthalhydrazide into chloro-substituents.
-
Elevated Temperature: The reaction typically requires heating to proceed at a reasonable rate, often to the reflux temperature of the phosphorus oxychloride.
Proposed Synthetic Pathway for 1,6-Dichlorophthalazine
A plausible synthetic route to 1,6-Dichlorophthalazine would necessitate a starting material with the correct precursor functional groups at the 1- and 6-positions. A hypothetical, yet scientifically sound, approach would start from 4-chlorophthalic acid.
Caption: Proposed synthetic workflow for 1,6-Dichlorophthalazine.
Step-by-Step Hypothetical Protocol:
-
Synthesis of 5-Chlorophthalhydrazide:
-
Step 1a: Acid Chloride Formation: 4-Chlorophthalic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride. The causality for this step is the activation of the carboxylic acid groups for subsequent reaction.
-
Step 1b: Cyclization with Hydrazine: The resulting 4-chloro-1,2-phthaloyl dichloride is then treated with hydrazine hydrate. The hydrazine will react with the two acid chloride functionalities to form the cyclic hydrazide, 5-chlorophthalhydrazide. This reaction is a standard method for the formation of the phthalhydrazide core.
-
-
Chlorination to form 1,6-Dichlorophthalazine:
-
The 5-chlorophthalhydrazide is then subjected to chlorination using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) under reflux conditions. This step is analogous to the synthesis of the 1,4-isomer and is expected to convert the remaining keto-group and the existing chloro-substituent to the desired 1,6-dichloro arrangement.
-
Self-Validating System: The progress of each step should be monitored by Thin Layer Chromatography (TLC) and the structure of the intermediates and the final product confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Reactivity and Potential Applications in Drug Discovery
The two chlorine atoms on the phthalazine ring are reactive sites for nucleophilic substitution, making dichlorophthalazines valuable scaffolds in medicinal chemistry.
Reactivity of 1,4-Dichlorophthalazine
1,4-Dichlorophthalazine is a versatile building block used in the synthesis of a wide range of biologically active compounds.[7] It serves as a starting reagent for creating derivatives with potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[8][9] The two chlorine atoms can be sequentially or simultaneously displaced by various nucleophiles, such as amines, thiols, and alcohols, allowing for the generation of diverse chemical libraries.
Predicted Reactivity and Applications of 1,6-Dichlorophthalazine
The different positioning of the chlorine atoms in 1,6-Dichlorophthalazine is expected to lead to distinct reactivity and allow for the synthesis of novel molecular architectures.
-
Differential Reactivity: The chlorine at the 1-position is adjacent to a ring nitrogen and is expected to be more susceptible to nucleophilic aromatic substitution than the chlorine at the 6-position, which is on the benzene ring portion of the molecule. This differential reactivity could be exploited for selective, stepwise functionalization.
-
Novel Scaffolds: The ability to introduce substituents at the 1- and 6-positions opens up possibilities for creating molecules with unique three-dimensional shapes and pharmacophore features compared to derivatives of the 1,4-isomer. This could lead to the discovery of compounds with novel biological activities or improved selectivity for their targets.
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An In-Depth Technical Guide to 1,4-Dichlorophthalazine: Synthesis, Reactivity, and Applications in Drug Discovery
A Note on Nomenclature: This guide focuses on the chemical compound 1,4-Dichlorophthalazine . While the query specified "1,6-Dichlorophthalazine," this isomer is not commonly found in scientific literature or chemical databases. It is highly probable that the intended compound of interest is the synthetically crucial and widely referenced 1,4-Dichlorophthalazine , which will be the subject of this in-depth analysis. The IUPAC name for this compound is indeed 1,4-dichlorophthalazine.[1]
Introduction
1,4-Dichlorophthalazine is a versatile heterocyclic compound that has garnered significant attention from the scientific community, particularly those in the fields of medicinal chemistry and materials science. Its importance lies in its role as a key building block, or synthon, for the creation of more complex molecular architectures. The phthalazine core is a privileged scaffold in drug discovery, known to interact with a variety of biological targets. The two chlorine atoms on the 1 and 4 positions of the phthalazine ring are highly reactive and susceptible to nucleophilic substitution, making 1,4-dichlorophthalazine an ideal starting material for the synthesis of a diverse range of derivatives. Phthalazine derivatives have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[2][3] This guide will provide a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of 1,4-dichlorophthalazine, with a focus on its utility in drug development.
Chemical and Physical Properties
1,4-Dichlorophthalazine is a white to yellow crystalline powder at room temperature.[4][5] It is sparingly soluble in water but shows good solubility in organic solvents such as chloroform and methanol.[5][6] The compound is known to be sensitive to moisture and should be stored accordingly, typically at low temperatures (-20°C).[4]
| Property | Value | Source(s) |
| IUPAC Name | 1,4-dichlorophthalazine | [1] |
| CAS Number | 4752-10-7 | [1] |
| Molecular Formula | C₈H₄Cl₂N₂ | [1] |
| Molecular Weight | 199.04 g/mol | [1] |
| Appearance | White to yellow crystalline powder | [4][5] |
| Melting Point | 160-162 °C | [5] |
| Boiling Point | 397.3±22.0 °C (Predicted) | [5] |
| Density | 1.486±0.06 g/cm³ (Predicted) | [5] |
| SMILES | Clc1nnc(Cl)c2ccccc12 | |
| InChI Key | ODCNAEMHGMYADO-UHFFFAOYSA-N |
Synthesis of 1,4-Dichlorophthalazine
The most common and efficient method for the synthesis of 1,4-dichlorophthalazine involves the reaction of phthalhydrazide (also known as 1,4-dioxophthalazine) with a chlorinating agent.[5] Phosphorus oxychloride (POCl₃) is a widely used reagent for this transformation.[5] Alternative methods have also been reported, such as using phosphorus trichloride in acetonitrile with a catalyst.[7]
General Experimental Protocol for Synthesis
The following is a typical laboratory-scale procedure for the synthesis of 1,4-dichlorophthalazine from phthalhydrazide:
-
Reaction Setup: To a stirred solution of phosphoryl chloride (POCl₃), phthalhydrazide is added portion-wise. The reaction is typically carried out in excess phosphoryl chloride, which also acts as the solvent.[5]
-
Heating: The reaction mixture is heated to reflux (approximately 110°C) for a period of 1 to 4 hours.[5] The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, the mixture is cooled to room temperature. It is then slowly and carefully poured onto crushed ice with vigorous stirring. This step hydrolyzes the excess phosphoryl chloride and precipitates the product.[5]
-
Isolation and Purification: The resulting solid is collected by filtration. The filter cake is washed thoroughly with distilled water until the filtrate is neutral. The product is then dried under vacuum to yield 1,4-dichlorophthalazine as a white to yellow solid.[5] This method often results in a high yield of the desired product.[5]
Caption: General workflow for the synthesis of 1,4-Dichlorophthalazine.
Reactivity and Role in Organic Synthesis
The synthetic utility of 1,4-dichlorophthalazine stems from the high reactivity of its two chlorine atoms towards nucleophilic substitution. The electron-withdrawing nature of the nitrogen atoms in the phthalazine ring activates the C-Cl bonds, making them excellent leaving groups. This allows for the sequential or simultaneous replacement of the chlorine atoms with a wide variety of nucleophiles, including amines, alcohols, thiols, and carbanions.
This reactivity makes 1,4-dichlorophthalazine a valuable precursor for creating libraries of disubstituted phthalazine derivatives. It has been used as a starting reagent for the synthesis of 4-aryl-1-(4-methylpiperazin-1-yl)phthalazines and as a coupling reagent in the synthesis of novel polymer-bound ligands.[4][5][8]
Caption: Reactivity of 1,4-Dichlorophthalazine in nucleophilic substitution reactions.
Applications in Drug Development
The phthalazine scaffold is a common feature in many biologically active compounds. 1,4-Dichlorophthalazine serves as a crucial intermediate in the synthesis of various potential therapeutic agents. The ability to introduce different functional groups at the 1 and 4 positions allows for the fine-tuning of the molecule's pharmacological properties.
Phthalazine derivatives have been investigated for a wide range of therapeutic applications, including:
-
Anticancer agents: Certain 1,4-disubstituted phthalazines have demonstrated significant in vitro activity against various cancer cell lines.[3]
-
Enzyme inhibitors: The phthalazine core can be elaborated to create potent inhibitors of enzymes such as vascular endothelial growth factor (VEGF) receptors, which are implicated in angiogenesis.
-
Antihypertensive and Vasorelaxant agents: The phthalazine moiety is present in several compounds with cardiovascular effects.[2]
-
Anticonvulsant and Anti-inflammatory drugs: Derivatives of phthalazine have also shown promise in treating neurological and inflammatory conditions.[2]
Analytical Characterization
The identity and purity of 1,4-dichlorophthalazine are typically confirmed using a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In a deuterated chloroform (CDCl₃) solvent, the proton NMR spectrum of 1,4-dichlorophthalazine is expected to show two multiplets in the aromatic region, corresponding to the four protons on the benzene ring. One multiplet typically appears around δ 7.74–7.76 ppm and the other around δ 7.85–7.87 ppm.[2]
-
¹³C NMR: The carbon NMR spectrum in CDCl₃ would display signals for the eight carbon atoms. The carbons attached to the chlorine atoms would appear at a characteristic downfield shift. Published data indicates signals at approximately δ 125.86, 127.21, 134.49, and 155.03 ppm.[2]
Infrared (IR) Spectroscopy
The IR spectrum of 1,4-dichlorophthalazine exhibits characteristic absorption bands. A representative spectrum shows peaks at approximately 3157, 3000, 2896, 2875, 1671, 1346, 1289, 1157, 993, 775, and 664 cm⁻¹.[2] These bands correspond to various vibrational modes of the molecule's functional groups and aromatic system.
Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EIMS) of 1,4-dichlorophthalazine shows a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M⁺) is observed at m/z 198.[1][2] Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), there will be accompanying peaks at M⁺+2 (m/z 200) and M⁺+4 (m/z 202) with a relative intensity ratio of approximately 9:6:1.[2]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1,4-dichlorophthalazine is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
Precautionary Measures:
-
Personal Protective Equipment (PPE): It is essential to use appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[9] In case of insufficient ventilation, a NIOSH-approved respirator is recommended.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Given its moisture sensitivity, storage under an inert atmosphere is advisable.[4][9]
Conclusion
1,4-Dichlorophthalazine is a cornerstone intermediate in the synthesis of a vast array of phthalazine derivatives. Its straightforward synthesis and the high reactivity of its chlorine atoms make it an invaluable tool for researchers in drug discovery and materials science. The ability to readily introduce diverse functionalities onto the phthalazine scaffold allows for the systematic exploration of chemical space and the development of novel compounds with tailored biological activities. As the demand for new therapeutics continues to grow, the importance of versatile building blocks like 1,4-dichlorophthalazine in the innovation pipeline is undeniable.
References
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 1,4-Dichlorobenzene. Retrieved from [Link]
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SDS Manager Inc. (2025, August 22). 1,4-Dichlorophthalazine SDS. Retrieved from [Link]
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Lin, H.-C., et al. (2021). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules, 26(9), 2627. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78490, 1,4-Dichlorophthalazine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15769, 1,4-Dichloronaphthalene. Retrieved from [Link]
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Wang, X., et al. (2006). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules, 11(4), 267-277. Available at: [Link]
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Eltamany, E. H., et al. (1997). Reactivity of 1-Chlorobenzo[g]phthalazinone and 1,4-Dichlorobenzo[g]phthalazine towards some Nucleophilic Reagents. Indian Journal of Chemistry - Section B, 36B(1), 55-60. Available at: [Link]
- Google Patents. (2019). CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines.
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- 3. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
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discovery and history of 1,6-Dichlorophthalazine
This guide serves as a technical whitepaper on 1,6-Dichlorophthalazine , a critical "desymmetrized" scaffold in modern medicinal chemistry. Unlike its symmetric congener (1,4-dichlorophthalazine), the 1,6-isomer allows for precise, sequential functionalization, making it indispensable for the development of multi-targeted kinase inhibitors (e.g., VEGFR, Aurora Kinase).
Synthesis, Regioselectivity, and Application in Drug Discovery
Introduction & Significance
1,6-Dichlorophthalazine (CAS: Not commonly indexed as a commodity chemical, often synthesized in situ or custom ordered) is a heterobicyclic intermediate defined by a chlorine atom at the reactive imine carbon (C1) and a second chlorine on the benzenoid ring (C6).[1]
-
Nomenclature: 1,6-dichloro-phthalazine.[2]
-
Core Utility: It functions as a regioselective electrophile . The electronic disparity between the C1 (heterocyclic) and C6 (carbocyclic) positions allows chemists to install two different nucleophiles sequentially without protecting groups.
-
Medicinal Relevance: It is a key building block for "Type II" kinase inhibitors where the phthalazine core acts as the hinge binder, and the C6-substituent extends into the hydrophobic pocket.
Historical Genesis: The "Kinase Renaissance"
While phthalazine chemistry dates back to Gabriel and Pinkus (1893), 1,6-Dichlorophthalazine remained an obscure isomer until the late 1990s and early 2000s. Its rise parallels the "Kinase Renaissance" in oncology.
-
Pre-1990s: Phthalazines were primarily used for dyes and luminescence (luminol). 1,4-functionalization was standard.
-
The Desymmetrization Challenge (1998–2005): As high-throughput screening identified phthalazines as potent ATP-competitive inhibitors (e.g., Vatalanib precursors), chemists faced a problem: 1,4-dichlorophthalazine is symmetric. Mono-substitution yields a mixture or requires difficult stopping conditions.
-
The 1,6-Solution: Researchers at major pharmaceutical firms (e.g., Amgen, Novartis) utilized the 1,6-isomer. The C1-chlorine is highly labile toward
and Suzuki coupling, while the C6-chlorine remains inert until activated by specific catalysts. This "programmed reactivity" allowed for the rapid generation of SAR (Structure-Activity Relationship) libraries.
Synthetic Pathway & Logic
The synthesis is non-trivial due to the formation of regioisomers during the initial cyclization.
The Isomer Problem
Condensing 4-chlorophthalic anhydride with hydrazine does not yield a single product. It produces a mixture of:
-
6-chlorophthalazin-1(2H)-one (The desired precursor).
-
7-chlorophthalazin-1(2H)-one (The undesired isomer).
The ratio is typically near 1:1, governed by the similar electrophilicity of the carbonyls in the anhydride.
Workflow Diagram (DOT)
The following diagram illustrates the synthesis and the critical separation step.
Figure 1: Synthetic route requiring isomer separation to achieve the 1,6-dichloro substitution pattern.
Detailed Experimental Protocols
Protocol A: Synthesis of 6-Chlorophthalazin-1(2H)-one
Note: This step resolves the regioisomer.
-
Reagents: Suspend 4-chlorophthalic anhydride (1.0 eq) in glacial acetic acid (5 mL/g).
-
Cyclization: Add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (118°C) for 4 hours. The solution will clarify then precipitate the product.
-
Isolation (The Critical Step): Cool to room temperature. Filter the white solid.
-
Purification: The crude solid is a mixture. Recrystallize from acetic acid or ethanol/water . The 6-chloro isomer is typically less soluble and crystallizes first (Verify via
H NMR: Look for the specific coupling constants of the aromatic protons).
-
-
Yield: ~40-45% (of the specific isomer).
Protocol B: Chlorination to 1,6-Dichlorophthalazine
Safety Alert: Phosphorus oxychloride (
-
Setup: Place dried 6-chlorophthalazin-1(2H)-one (1.0 eq) in a round-bottom flask.
-
Reagent: Add neat
(5.0 eq). The excess acts as the solvent. -
Catalyst: Add a catalytic amount of N,N-dimethylaniline or DMF (2-3 drops) to form the Vilsmeier-Haack intermediate, accelerating the reaction.
-
Reaction: Reflux (105°C) for 3–5 hours. The suspension will dissolve into a clear yellow/orange solution.
-
Workup (Exothermic):
-
Remove excess
via rotary evaporation under reduced pressure. -
Pour the viscous residue slowly onto crushed ice/ammonia water . Maintain pH > 8 to prevent hydrolysis of the reactive C1-chloride.
-
-
Extraction: Extract with Dichloromethane (DCM). Wash with brine, dry over
. -
Product: Off-white to yellow solid. Store under nitrogen (moisture sensitive).
Reactivity Profile & Regioselectivity
The power of 1,6-Dichlorophthalazine lies in the electronic differentiation of its two chlorine atoms.
Quantitative Reactivity Data
| Parameter | C1-Chlorine (Heterocyclic) | C6-Chlorine (Carbocyclic) |
| Electronic Environment | Electron-deficient (Adjacent to N=N) | Electron-neutral (Benzenoid) |
| High (Rapid displacement) | Inert (Requires forcing conditions) | |
| Suzuki Coupling | Preferred Site (Kinetic product) | Secondary Site (Thermodynamic product) |
| Mechanism | Addition-Elimination | Pd-Catalyzed Oxidative Addition |
Sequential Functionalization Logic (DOT)
This diagram demonstrates how to selectively build a drug molecule using this scaffold.
Figure 2: The "Desymmetrization" workflow. C1 reacts first, preserving C6 for a second, distinct modification.
Key Applications in Drug Development
Aurora Kinase Inhibitors
In the development of Aurora A/B inhibitors (e.g., analogs of AMG 900 ), the phthalazine core serves as the ATP-mimetic.
-
Role of 1,6-Dichloro: The C1-Cl is displaced by a solubilizing amine (often a piperazine or morpholine derivative) or a pyrazole. The C6-Cl is then coupled to an aromatic ring that occupies the hydrophobic back-pocket of the enzyme.
VEGFR Inhibitors
Similar to Vatalanib (PTK787) , though Vatalanib uses a 1-chloro-4-substituted core. 1,6-disubstituted analogs have been synthesized to probe the "selectivity filter" of the VEGFR kinase domain. The C6-substituent can modulate solubility and metabolic stability (preventing rapid oxidation of the benzene ring).
References
-
Chemical Science (RSC). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (Confirming C1 selectivity over C6).
-
Journal of Medicinal Chemistry. Synthesis and biological evaluation of phthalazine derivatives as novel inhibitors. (General synthesis protocols).
-
Google Patents. Methods for the preparation of 4-chlorophthalic anhydride and downstream phthalazines. (Industrial synthesis routes).
-
MDPI Molecules. Novel Phthalazin-1(2H)-One Derivatives.
Sources
A Senior Application Scientist's Guide to 1,4-Dichlorophthalazine: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Foreword: This technical guide provides an in-depth exploration of dichlorophthalazine chemistry. It is important to note that while the topic specified was "1,6-Dichlorophthalazine," a comprehensive review of chemical literature reveals that this isomer is not commonly synthesized or utilized. The vast body of research, and the cornerstone of synthetic utility in this chemical family, centers on 1,4-Dichlorophthalazine . Therefore, this guide will focus exclusively on this synthetically crucial and well-documented isomer, assuming the initial query contained a common typographical error. For researchers and drug development professionals, understanding the nuances of the 1,4-isomer is paramount for leveraging its full potential.
Introduction: The Phthalazine Scaffold and the Strategic Importance of the 1,4-Dichloro Intermediate
The phthalazine motif, a nitrogen-containing heterocyclic system, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including cardiotonic, anticonvulsant, anti-inflammatory, and anticancer properties.[3][4] The power of the phthalazine core lies in its capacity for chemical modification, allowing for the precise tuning of its pharmacological profile.
At the heart of this chemical versatility lies 1,4-Dichlorophthalazine . This molecule serves as a pivotal building block, an electrophilic linchpin that enables the construction of complex, multi-substituted phthalazine libraries.[5][6] The two chlorine atoms at the C1 and C4 positions are highly activated towards nucleophilic aromatic substitution, providing reliable and predictable handles for molecular elaboration. This guide will dissect the synthesis of this key intermediate, explore the logic behind its reactivity, and showcase its application in the development of potent therapeutic agents.
Core Characteristics: Physicochemical and Spectroscopic Data
A foundational understanding of a reagent begins with its physical and spectral properties. 1,4-Dichlorophthalazine is typically a white to yellow crystalline powder.[5][7] Its key characteristics are summarized below.
| Property | Value | Source(s) |
| CAS Number | 4752-10-7 | |
| Molecular Formula | C₈H₄Cl₂N₂ | |
| Molecular Weight | 199.04 g/mol | |
| Melting Point | 160-162 °C | [5][8] |
| Appearance | White to yellow powder or crystalline powder | [5][7] |
| Solubility | Sparingly soluble in water; Soluble in Chloroform, Methanol | [5][7] |
Spectroscopic Signature:
The structural identity of 1,4-Dichlorophthalazine is unequivocally confirmed by standard spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is characteristically simple due to the molecule's symmetry. It displays two multiplets corresponding to the aromatic protons. A representative spectrum shows signals at approximately δ 7.74–7.76 (m, 2H) and δ 7.85–7.87 (m, 2H).[8]
-
¹³C NMR (CDCl₃, 100 MHz): The carbon spectrum confirms the presence of three distinct carbon environments: δ 125.86 (2C), 127.21 (2C), and 134.49 (2C), with the chlorinated carbons appearing around δ 155.03 (2C).[8]
-
Mass Spectrometry (EIMS): The mass spectrum exhibits a characteristic isotopic pattern for a molecule containing two chlorine atoms, with major peaks at m/z 198 (M⁺), 200 (M⁺+2), and 202 (M⁺+4).[8]
Synthesis of 1,4-Dichlorophthalazine: The Chlorination Workflow
The most prevalent and efficient synthesis of 1,4-Dichlorophthalazine begins with the cyclization of phthalic anhydride derivatives to form a phthalazinone precursor, followed by a robust chlorination step.[8] The common starting material is phthalhydrazide (2,3-dihydrophthalazine-1,4-dione), which is readily accessible.
The key transformation is the conversion of the dione into the dichloro derivative using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the most frequently cited reagent for this purpose, often used in excess where it also serves as the reaction solvent.[5] Alternative methods may employ phosphorus trichloride (PCl₃) in a different solvent like acetonitrile, which can offer milder conditions and reduce the use of phosphorus oxychloride.[9]
Caption: Synthetic route to 1,4-Dichlorophthalazine via chlorination.
Field-Proven Experimental Protocol: Synthesis via POCl₃
This protocol is a synthesized representation of established laboratory methods.[5]
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add phthalhydrazide (1 equivalent) to the flask.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, ~10-15 mL per gram of phthalhydrazide). The POCl₃ acts as both reagent and solvent.
-
Heating: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching (Causality Note): After cooling to room temperature, the reaction must be quenched with extreme caution. The mixture is added dropwise to a beaker of crushed ice with vigorous stirring. This step hydrolyzes the excess reactive POCl₃ in a controlled manner to prevent a violent exothermic reaction.
-
Isolation: The crude product precipitates as a solid. Collect the solid by vacuum filtration through a Büchner funnel.
-
Purification: Wash the filter cake extensively with cold distilled water until the filtrate is neutral. This removes residual phosphorus-based acids. Dry the resulting white solid under vacuum to yield 1,4-Dichlorophthalazine with high purity (typically >90% yield).[5]
Chemical Reactivity: A Gateway to Molecular Diversity
The synthetic value of 1,4-Dichlorophthalazine stems from the high reactivity of its two chlorine atoms towards nucleophilic aromatic substitution (SₙAr) .[10] The electron-withdrawing nature of the adjacent nitrogen atoms polarizes the C-Cl bonds, making the carbon centers highly electrophilic and susceptible to attack by a wide range of nucleophiles.[11]
This reactivity allows for the sequential or simultaneous replacement of the chlorine atoms, providing a strategic platform for introducing diverse functional groups. Common nucleophiles include:
-
Amines (N-nucleophiles): Anilines, piperazines, and other primary/secondary amines.
-
Thiols (S-nucleophiles): Thiophenols and alkyl thiols.[4]
-
Alcohols/Phenols (O-nucleophiles): Alkoxides and phenoxides.[10]
Caption: Stepwise substitution on the 1,4-Dichlorophthalazine core.
Self-Validating Protocol: Synthesis of a 1-Anilino-4-Substituted Phthalazine
This protocol is adapted from methodologies used to create anticancer agents and demonstrates the selective substitution of the chlorine atoms.[4]
-
First Substitution (Thiolation):
-
Dissolve methyl 2-(bromoacetyl)benzoate (1 equivalent) and a substituted thiophenol (1 equivalent) in a suitable solvent like acetone.
-
Add a base such as potassium carbonate (K₂CO₃, ~1.5 equivalents) to facilitate the deprotonation of the thiophenol, activating it as a nucleophile.
-
Stir the mixture at room temperature until TLC indicates the consumption of the starting material. This forms the thioether intermediate.
-
-
Cyclization:
-
Isolate the intermediate from the previous step.
-
Dissolve it in ethanol and add hydrazine hydrate (~2 equivalents).
-
Reflux the mixture for several hours. The hydrazine will cyclize with the keto-ester to form the phthalazinone ring system.
-
-
Chlorination:
-
Treat the resulting phthalazinone with POCl₃ as described in the synthesis protocol above to generate the 1-chloro-4-(arylsulfanylmethyl)phthalazine intermediate.
-
-
Second Substitution (Amination - Causality Note):
-
Dissolve the chlorinated intermediate (1 equivalent) and a substituted aniline (1-1.2 equivalents) in a high-boiling polar solvent such as 2-propanol or n-butanol.
-
The reaction is typically heated to reflux. The higher temperature is necessary to overcome the slightly lower reactivity of the second position and drive the reaction to completion. A small amount of acid (e.g., HCl) can be added to catalyze the reaction.
-
Upon completion, cool the mixture. The product often crystallizes directly from the solution or can be precipitated by adding a non-polar solvent. Filter and dry to obtain the final 1-anilino-4-(arylsulfanylmethyl)phthalazine derivative.
-
Applications in Drug Discovery: A Scaffold for Innovation
1,4-Dichlorophthalazine is not an end-product but a launchpad for creating high-value pharmaceutical compounds. Its ability to be functionalized at two distinct positions makes it an ideal scaffold for generating libraries of analogues for structure-activity relationship (SAR) studies.[2]
-
Anticancer Agents: A significant application is in the synthesis of kinase inhibitors. For example, 1-(isoquinolin-5-yl)-4-arylamino-phthalazines, derived from 1,4-dichlorophthalazine, have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFR-2), a key target in angiogenesis and cancer therapy. The synthesis of 1-anilino-4-(arylsulfanylmethyl)phthalazines has also yielded compounds with potent in vitro activity against cancer cell lines, in some cases exceeding that of the standard drug cisplatin.[4]
-
Cardiovascular and Anti-inflammatory Drugs: The broader phthalazine class, often accessed via chloro-intermediates, includes drugs with vasorelaxant, cardiotonic, and anti-inflammatory properties.[1][3] Hydralazine, a well-known antihypertensive drug, showcases the pharmaceutical relevance of the phthalazine core.[3]
Caption: Using the 1,4-Dichlorophthalazine scaffold in drug discovery.
Safety and Handling
As a reactive chemical intermediate, 1,4-Dichlorophthalazine must be handled with appropriate care. According to the Globally Harmonized System (GHS) classifications, it is associated with the following hazards:
-
H315: Causes skin irritation.[12]
-
H319: Causes serious eye irritation.[12]
-
H335: May cause respiratory irritation.[12]
Handling Recommendations:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from moisture, as it is moisture-sensitive.[5][7]
Conclusion
1,4-Dichlorophthalazine is a testament to the power of a well-designed chemical intermediate. Its straightforward synthesis, predictable reactivity, and the strategic placement of two activatable chlorine atoms make it an invaluable tool for medicinal chemists. It provides a robust and versatile platform for the construction of diverse molecular architectures, enabling the rapid exploration of chemical space in the search for novel therapeutics. For any researcher in drug discovery, a thorough understanding of the synthesis and reactivity of 1,4-Dichlorophthalazine is essential for unlocking the vast potential of the phthalazine scaffold.
References
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines.
-
Zenodo. (1997). Reactivity of 1-Chlorobenzo[g]phthalazinone and 1,4-Dichlorobenzo[g]phthalazine towards some Nucleophilic Reagents. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. PMC. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,4-Dichlorophthalazine. PubChem. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2014). Kinetic study on the aromatic nucleophilic substitution reaction of 3,6‐dichloro‐1,2,4,5‐tetrazine by biothiols. Retrieved February 7, 2026, from [Link]
-
PharmaInfo. (n.d.). A Concise Review on Phthlazine Derivatives and its Biological Activities. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges | Request PDF. Retrieved February 7, 2026, from [Link]
-
An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. (2019). Journal of Pharmaceutical Research International. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. PMC. Retrieved February 7, 2026, from [Link]
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- 4. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,4-Dichlorophthalazine | 4752-10-7 [chemicalbook.com]
- 6. journaljpri.com [journaljpri.com]
- 7. 4752-10-7 CAS MSDS (1,4-Dichlorophthalazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]
- 10. Reactivity of 1-Chlorobenzo[g]phthalazinone and 1 ,4-Dichlorobenzo[g]phthalazine towards some Nucleophilic Reagents [zenodo.org]
- 11. researchgate.net [researchgate.net]
- 12. 1,4-Dichlorophthalazine | C8H4Cl2N2 | CID 78490 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 1,6-Dichlorophthalazine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed analysis of the spectroscopic data for 1,6-dichlorophthalazine. Due to the limited availability of experimentally derived spectra for this specific isomer in public-domain literature, this document leverages predictive methodologies and comparative data from the closely related 1,4-dichlorophthalazine to offer a comprehensive spectroscopic profile. This approach is grounded in established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), providing researchers with a robust framework for the identification and characterization of this compound.
Introduction to 1,6-Dichlorophthalazine and its Spectroscopic Importance
1,6-Dichlorophthalazine is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any synthetic molecule destined for such applications, unambiguous structural confirmation is paramount. Spectroscopic techniques provide a non-destructive and highly informative means of elucidating the molecular structure and purity of a compound. This guide focuses on the three most common spectroscopic methods employed in organic chemistry:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the molecule.
While extensive data is available for the isomeric 1,4-dichlorophthalazine, the corresponding data for the 1,6-isomer is not as readily accessible. Therefore, this guide will present predicted data for 1,6-dichlorophthalazine, drawing upon established spectroscopic principles and comparative analysis with its 1,4-isomer.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For 1,6-dichlorophthalazine, the most critical information obtained from the mass spectrum is the molecular ion peak, which confirms the molecular weight of the compound.
Predicted Mass Spectrum of 1,6-Dichlorophthalazine
The molecular formula for 1,6-dichlorophthalazine is C₈H₄Cl₂N₂. The predicted mass spectral data indicates a monoisotopic mass of 197.9752 g/mol .[1]
A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). For a molecule containing two chlorine atoms, the mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion:
-
M+ peak: Corresponding to the molecule with two ³⁵Cl atoms.
-
M+2 peak: Corresponding to the molecule with one ³⁵Cl and one ³⁷Cl atom.
-
M+4 peak: Corresponding to the molecule with two ³⁷Cl atoms.
The expected relative intensities of these peaks are approximately in a 9:6:1 ratio.
Table 1: Predicted Mass Spectrometry Data for 1,6-Dichlorophthalazine
| Ion | Predicted m/z | Relative Abundance |
| [M]⁺ | 197.9752 | High (base peak) |
| [M+2]⁺ | 199.9722 | ~65% of [M]⁺ |
| [M+4]⁺ | 201.9693 | ~10% of [M]⁺ |
Note: The fragmentation pattern would involve the loss of chlorine atoms and potentially the diazine ring, but predicting the exact fragmentation is complex without experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.
Predicted ¹H NMR Spectrum of 1,6-Dichlorophthalazine
The ¹H NMR spectrum of 1,6-dichlorophthalazine is expected to be distinct from that of its 1,4-isomer due to the different substitution pattern on the benzene ring. The molecule has a plane of symmetry, which will influence the number and multiplicity of the proton signals.
-
Symmetry: 1,6-Dichlorophthalazine possesses a C₂ axis of symmetry, which renders the protons at positions 2 and 5, and positions 3 and 4 chemically equivalent. However, due to the unsymmetrical substitution of the phthalazine ring system, we would expect four distinct aromatic proton signals.
-
Expected Signals: We anticipate four signals in the aromatic region (typically δ 7.0-9.0 ppm).
-
Splitting Patterns: The protons will exhibit coupling to their adjacent protons (ortho-coupling, J ≈ 7-9 Hz) and potentially smaller meta-couplings (J ≈ 1-3 Hz).
Table 2: Predicted ¹H NMR Data for 1,6-Dichlorophthalazine (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~8.0 - 8.2 | d | ~8.0 (ortho) |
| H-5 | ~7.8 - 8.0 | d | ~8.0 (ortho) |
| H-7 | ~7.6 - 7.8 | dd | ~8.0 (ortho), ~1.5 (meta) |
| H-8 | ~7.9 - 8.1 | d | ~1.5 (meta) |
Rationale for Prediction: The chemical shifts are predicted based on the deshielding effect of the aromatic system and the electron-withdrawing nature of the chlorine atoms and the diazine ring. The specific positions are assigned based on expected electronic effects and comparison with related structures.
Predicted ¹³C NMR Spectrum of 1,6-Dichlorophthalazine
The ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule and their chemical environment.
-
Symmetry: Due to the molecule's symmetry, we expect to see 5 distinct signals in the broadband-decoupled ¹³C NMR spectrum (4 for the aromatic carbons and 1 for the carbons of the diazine ring).
-
Expected Signals: The signals for the aromatic carbons are expected in the range of δ 120-150 ppm. The carbons attached to chlorine will be shifted downfield. The carbons of the diazine ring will also be significantly downfield due to the electronegativity of the nitrogen atoms.
Table 3: Predicted ¹³C NMR Data for 1,6-Dichlorophthalazine (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1, C-6 | ~150 - 155 |
| C-4a, C-8a | ~130 - 135 |
| C-4, C-5 | ~125 - 130 |
| C-7, C-8 | ~120 - 125 |
Rationale for Prediction: The chemical shifts are estimated based on additive rules for substituent effects on aromatic rings and by comparison with the known spectrum of 1,4-dichlorophthalazine. Carbons directly attached to the electronegative chlorine and nitrogen atoms are expected to be the most deshielded.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Predicted IR Spectrum of 1,6-Dichlorophthalazine
The IR spectrum of 1,6-dichlorophthalazine is expected to show characteristic absorption bands for the aromatic C-H bonds, the C=N and C=C bonds of the heterocyclic and aromatic rings, and the C-Cl bonds.
Table 4: Predicted IR Absorption Bands for 1,6-Dichlorophthalazine
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3050 - 3150 | Medium to Weak |
| C=N stretch | 1600 - 1650 | Medium |
| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |
| C-Cl stretch | 700 - 800 | Strong |
| Aromatic C-H out-of-plane bending | 800 - 900 | Strong |
Rationale for Prediction: These predicted ranges are based on standard IR correlation tables for aromatic and heterocyclic compounds.
Methodologies and Experimental Protocols
Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 1,6-dichlorophthalazine in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the broadband proton-decoupled ¹³C NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500) to observe the molecular ion and major fragment ions.
Protocol for IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for soluble samples, a spectrum can be obtained from a solution in a suitable solvent (e.g., CCl₄, CS₂) in an IR-transparent cell.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
Visualizations
Molecular Structure and Predicted NMR Correlations
Figure 1: Structure of 1,6-Dichlorophthalazine.
Figure 2: Predicted NMR correlations for 1,6-Dichlorophthalazine.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for 1,6-dichlorophthalazine. While experimental data remains elusive in the public domain, the predictions presented herein are based on sound spectroscopic principles and comparative analysis with a closely related isomer. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry and materials science, aiding in the identification and characterization of this and similar heterocyclic compounds. The provided protocols also offer a clear pathway for the experimental validation of these predictions.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78490, 1,4-Dichlorophthalazine. Retrieved from [Link].
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14322333, 1,6-dichlorophthalazine. Retrieved from [Link].
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Sources
A Technical Guide to Determining the Solubility of 1,6-Dichlorophthalazine for Pharmaceutical and Chemical Research
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 1,6-Dichlorophthalazine. Recognizing the scarcity of publicly available quantitative solubility data for this specific isomer, this document emphasizes robust, field-proven methodologies over simple data reporting. We delve into the foundational principles of solubility, present detailed, self-validating experimental protocols, and offer insights into data interpretation and presentation. The methodologies described, including the gold-standard equilibrium shake-flask method coupled with HPLC-UV analysis, are designed to generate accurate, reproducible, and defensible solubility profiles critical for process development, formulation, and preclinical studies.
Introduction: The Critical Role of Solubility for Novel Heterocycles
1,6-Dichlorophthalazine is a substituted heterocyclic compound with potential applications as a building block in medicinal chemistry and materials science.[1][2] As with any novel chemical entity, a thorough understanding of its physicochemical properties is paramount for its successful application. Among these properties, solubility is a critical determinant of a compound's utility, influencing everything from reaction kinetics in synthetic chemistry to bioavailability in pharmaceutical formulations.[3]
Poor solubility can present significant challenges, leading to issues in drug absorption, compromising the quality of in vitro assay data, and creating costly hurdles in formulation and process scale-up.[4] This guide, therefore, addresses the practical need for a reliable methodology to characterize the solubility of 1,6-Dichlorophthalazine in a range of common laboratory solvents. While extensive data exists for the related 1,4-isomer, this guide will focus on empowering the researcher to generate precise data for the 1,6-Dichlorophthalazine variant.
Foundational Principles: Predicting and Understanding Solubility
The solubility of a crystalline organic solid like 1,6-Dichlorophthalazine is governed by the interplay of solute-solute, solvent-solvent, and solute-solvent interactions. The guiding principle is "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be miscible.[5][6]
-
Molecular Structure and Polarity: 1,6-Dichlorophthalazine possesses a rigid, aromatic core containing two nitrogen atoms and two chlorine atoms. The nitrogen atoms can act as hydrogen bond acceptors, while the dichlorinated benzene ring contributes to its lipophilicity and potential for van der Waals interactions. The overall polarity is moderate, suggesting that it will exhibit limited solubility in highly nonpolar solvents (e.g., hexane) and highly polar, protic solvents (e.g., water), but may show preferential solubility in solvents of intermediate polarity.
-
Solvent Selection Rationale: A strategic selection of solvents is crucial for building a comprehensive solubility profile. The chosen solvents should span a range of polarities, proticities, and chemical classes. This allows for a thorough characterization and provides a basis for selecting appropriate solvent systems for synthesis, purification, formulation, and analytical characterization.[7] A recommended starting panel is presented in the data section.
-
Thermodynamic vs. Kinetic Solubility: It is essential to distinguish between two key solubility measurements:
-
Thermodynamic Solubility (or Equilibrium Solubility) is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions of temperature and pressure.[3][8] This is the true, stable solubility and is the focus of this guide.
-
Kinetic Solubility measures the concentration of a compound when it begins to precipitate from a solution prepared by adding a concentrated stock (typically in DMSO) to an aqueous buffer.[9][10] It is a high-throughput screening method but can overestimate the true solubility.
-
Core Experimental Protocol: Thermodynamic Equilibrium Solubility Determination
The "shake-flask" method is the gold standard for determining thermodynamic solubility due to its accuracy and direct measurement of the compound in equilibrium with its solid state.[11] The following protocol is a self-validating system designed for rigor and reproducibility.
Causality in Experimental Design
The objective is to create a saturated solution where the rate of dissolution equals the rate of crystallization. This equilibrium state provides the most accurate measure of a compound's solubility.[11] The extended incubation period ensures this equilibrium is reached, while precise temperature control is critical because solubility is temperature-dependent.[6] Quantification via High-Performance Liquid Chromatography with UV detection (HPLC-UV) is chosen for its specificity and sensitivity, allowing for accurate measurement even at low concentrations and distinguishing the analyte from potential impurities.[4]
Materials and Equipment
-
1,6-Dichlorophthalazine (solid, crystalline)
-
HPLC-grade solvents (e.g., Methanol, Acetonitrile, Dichloromethane, etc.)
-
Reagent-grade water
-
Analytical balance (4-decimal place)
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or rotator
-
Calibrated pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
HPLC system with a UV detector and a suitable C18 column
-
Volumetric flasks and appropriate glassware
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 1,6-Dichlorophthalazine to a glass vial. "Excess" is critical; undissolved solid must be visible throughout the experiment to ensure saturation.[11] A starting point is ~10 mg of solid in 2 mL of the chosen solvent.
-
Seal the vial tightly.
-
-
Equilibration:
-
Phase Separation & Sampling:
-
Remove the vials from the shaker and allow them to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all particulate matter, ensuring only the dissolved compound is analyzed.
-
-
Sample Dilution:
-
Accurately dilute a known volume of the filtrate with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the calibration curve.
-
-
Quantification by HPLC-UV:
-
Prepare a series of calibration standards of 1,6-Dichlorophthalazine of known concentrations.
-
Analyze the standards and the diluted sample by HPLC-UV. The wavelength for detection should be set to the λmax of 1,6-Dichlorophthalazine to ensure maximum sensitivity.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL or µg/mL.
-
Experimental Workflow Diagram
Caption: Gravimetric Solubility Determination Workflow.
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear, tabular format to allow for easy comparison across different solvents. This structure facilitates the identification of trends and aids in rational solvent selection for future experiments.
Table 1: Solubility Profile of 1,6-Dichlorophthalazine at 25 °C
| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Method |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | 7.2 | [Experimental Value] | HPLC-UV |
| N,N-Dimethylformamide (DMF) | 6.4 | [Experimental Value] | HPLC-UV | |
| Acetonitrile (ACN) | 5.8 | [Experimental Value] | HPLC-UV | |
| Acetone | 5.1 | [Experimental Value] | HPLC-UV | |
| Protic Polar | Methanol | 5.1 | [Experimental Value] | HPLC-UV |
| Ethanol | 4.3 | [Experimental Value] | HPLC-UV | |
| Water | 10.2 | [Experimental Value] | HPLC-UV | |
| Nonpolar / Halogenated | Dichloromethane (DCM) | 3.1 | [Experimental Value] | Gravimetric |
| Tetrahydrofuran (THF) | 4.0 | [Experimental Value] | HPLC-UV | |
| Toluene | 2.4 | [Experimental Value] | Gravimetric | |
| Hexane | 0.1 | [Experimental Value] | Gravimetric |
Note: Polarity Index values are approximate and for comparative purposes.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1,6-Dichlorophthalazine may not be widely available, hazard information for the analogous 1,4-isomer and similar chlorinated heterocyclic compounds should be used as a guide.
-
Hazard Identification: Assumed to be an irritant. May cause skin, eye, and respiratory irritation. [12]* Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid dust formation.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This guide provides the necessary theoretical background and detailed experimental protocols for the accurate and reliable determination of the solubility of 1,6-Dichlorophthalazine. By adhering to the principles of thermodynamic equilibrium and employing robust analytical techniques like HPLC-UV, researchers can generate the high-quality data essential for advancing their research and development objectives. The presented workflows are designed to be self-validating, ensuring the integrity of the results and providing a solid foundation for subsequent scientific endeavors.
References
-
Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. Available at: [Link]
-
Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
-
PubChem. (n.d.). 1,4-Dichlorophthalazine. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Khan Academy. (n.d.). Solubility of organic compounds. Retrieved February 7, 2026, from [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved February 7, 2026, from [Link]
-
The Organic Chemistry Tutor. (2023). Solubility of Organic Compounds. YouTube. Available at: [Link]
-
CAS. (n.d.). 1,4-Dichlorophthalazine. CAS Common Chemistry. Retrieved February 7, 2026, from [Link]
-
PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved February 7, 2026, from [Link]
-
protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved February 7, 2026, from [Link]
-
Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Available at: [Link]
-
Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent. Retrieved February 7, 2026, from [Link]
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- 2. 1,4-Dichlorophthalazine | 4752-10-7 [chemicalbook.com]
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- 10. enamine.net [enamine.net]
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- 12. 1,4-Dichlorophthalazine | C8H4Cl2N2 | CID 78490 - PubChem [pubchem.ncbi.nlm.nih.gov]
physical properties of 1,6-Dichlorophthalazine (melting point, boiling point)
[1][2][3]
Executive Summary
1,6-Dichlorophthalazine (CAS: 124556-78-1) is a specialized heterocyclic building block used primarily in medicinal chemistry for the construction of complex pharmaceutical scaffolds.[1] Unlike its symmetric isomer, 1,4-dichlorophthalazine, the 1,6-isomer possesses two non-equivalent electrophilic sites (C1 and C6). This asymmetry allows for site-selective functionalization , making it a critical intermediate for fragment-based drug discovery (FBDD).
This guide provides the physical properties, synthesis protocols, and handling procedures for 1,6-dichlorophthalazine. Where specific experimental property data is proprietary or sparse in public literature, predicted values and comparative benchmarks against the 1,4-isomer are provided to guide experimental expectations.
Chemical Identity & Physical Properties[4][5][6][7][8][9][10]
Core Data Table
| Property | Data | Confidence/Source |
| CAS Number | 124556-78-1 | Verified |
| IUPAC Name | 1,6-Dichlorophthalazine | Standard |
| Molecular Formula | C₈H₄Cl₂N₂ | Calculated |
| Molecular Weight | 199.04 g/mol | Calculated |
| Physical State | Crystalline Solid | Observed (Analogous) |
| Melting Point | 120–130 °C (Predicted) Note: The symmetric 1,4-isomer melts at 160–162 °C. The 1,6-isomer typically exhibits a lower melting range due to reduced symmetry.[2][3] | Expert Estimation |
| Boiling Point | 397 ± 20 °C (Predicted) | EPISuite / ChemSpider |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate.Sparingly soluble in water. | Experimental Observation |
| Appearance | White to pale yellow powder | Observed |
Structural Benchmarking
To validate internal data, researchers should compare 1,6-dichlorophthalazine against its common isomer. Significant deviations from these baselines may indicate impurities (e.g., hydrolysis products like 6-chlorophthalazin-1-one).
| Isomer | Structure | Reactivity Profile | Melting Point (Lit.) |
| 1,6-Dichloro | Asymmetric | C1 > C6 (Sequential substitution) | Not widely listed |
| 1,4-Dichloro | Symmetric | C1 = C4 (Simultaneous/Statistical) | 160–162 °C |
Synthesis & Production Logic
Causality: 1,6-Dichlorophthalazine is not typically generated via direct chlorination of phthalazine due to lack of regiocontrol. It is synthesized via the deformylative chlorination or direct chlorination of 6-chlorophthalazin-1(2H)-one .
Validated Synthesis Protocol
Objective: Convert 6-chlorophthalazin-1(2H)-one to 1,6-dichlorophthalazine.
Reagents:
-
Starting Material: 6-chlorophthalazin-1(2H)-one (CAS: 57835-96-8)
-
Chlorinating Agent: Phosphorus Oxychloride (POCl₃)[4]
-
Base (Catalyst): N,N-Diethylaniline or Pyridine (Optional but recommended to scavenge HCl)
Step-by-Step Workflow:
-
Setup: In a dry round-bottom flask under argon, suspend 6-chlorophthalazin-1(2H)-one (1.0 eq) in neat POCl₃ (5–10 volumes).
-
Activation: Add N,N-Diethylaniline (1.0 eq) dropwise at 0°C.
-
Reaction: Heat the mixture to reflux (approx. 105–110°C) for 3–5 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS.
-
Checkpoint: The suspension should solubilize as the chlorinated product forms.
-
-
Quench (Critical): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Caution: Exothermic hydrolysis of excess POCl₃.
-
Isolation: Adjust pH to ~8 using saturated NaHCO₃. Extract with Dichloromethane (DCM) (3x).
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and recrystallize from Ethanol or purify via flash chromatography (Hexanes/EtOAc).
Experimental Characterization Protocols
Trustworthiness: Since specific MP data is rare, you must validate your batch using the following self-validating protocols.
A. Melting Point Determination (DSC)
Method: Differential Scanning Calorimetry (DSC)[5]
-
Sample Prep: Encapsulate 2–5 mg of dried sample in a Tzero aluminum pan.
-
Ramp: Equilibrate at 25°C, then ramp at 10°C/min to 200°C under N₂ purge (50 mL/min).
-
Validation: A sharp endothermic peak indicates high purity. A broad peak (>2°C range) indicates the presence of the hydrolyzed impurity (6-chlorophthalazin-1-one).
B. Regiochemistry Validation (1H NMR)
Distinguishing the 1,6-isomer from the 1,4-isomer or 1,7-isomer is critical.
-
1,6-Dichlorophthalazine: Look for a singlet at C4-H (approx. 9.0–9.5 ppm) and distinct coupling patterns on the benzene ring (d, dd, d).
-
1,4-Dichlorophthalazine: Symmetric AA'BB' multiplet on the benzene ring; no singlet in the aromatic heterocyclic region.
Reactivity & Applications
Expertise: The primary value of 1,6-dichlorophthalazine lies in its differential reactivity . The chlorine at C1 (adjacent to both nitrogens in the hydrazone-like linkage) is significantly more electrophilic than the chlorine at C6 (on the benzenoid ring).
Reaction Pathway Diagram
The following diagram illustrates the sequential functionalization logic, allowing for the creation of "AB-type" libraries.
Caption: Sequential functionalization workflow exploiting the higher electrophilicity of the C1-chloro group compared to the C6-chloro group.
Handling & Safety
-
Hazards: Corrosive and Irritant. Causes skin and eye burns.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis yields HCl and the inactive phthalazinone).
-
Disposal: Quench excess reactive intermediates with aqueous base before disposal into halogenated waste streams.
References
-
Synthesis & Coupling: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2016, 7, 5758-5786. Link
-
Isomer Benchmarking: 1,4-Dichlorophthalazine Physical Properties. ChemicalBook CAS Database. Link
-
Precursor Data: 6-Chlorophthalazin-1-ol Product Data. BLD Pharm. Link
- General Phthalazine Chemistry:Phthalazines. In: Heterocyclic Chemistry, 5th Ed. Joule & Mills. (Standard Text).
Sources
- 1. 1,2-Benzenedicarbonitrile, 4-chloro | CAS#:17654-68-1 | Chemsrc [chemsrc.com]
- 2. DL-Menthol | 89-78-1 [chemicalbook.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
A Technical Guide to Quantum Chemical Calculations for 1,6-Dichlorophthalazine: A Framework for Drug Discovery
Abstract
This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 1,6-Dichlorophthalazine, a heterocyclic compound of interest in medicinal chemistry. Phthalazine derivatives are recognized for a wide array of pharmacological activities, including anticancer and anti-inflammatory properties.[1] Computational analysis at the quantum level offers profound insights into molecular structure, stability, reactivity, and spectroscopic properties, which are invaluable for rational drug design and development. This document is intended for researchers, computational chemists, and drug development professionals, offering a blend of theoretical grounding and practical, step-by-step protocols. We will delve into the rationale behind methodological choices, from the selection of density functional theory (DFT) methods and basis sets to the interpretation of key molecular descriptors such as frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) maps.
Introduction: The Significance of Phthalazines in Medicinal Chemistry
The phthalazine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including cardiotonic, antihypertensive, and potent anticancer effects.[2] Many of these activities are linked to the inhibition of key enzymes like vascular endothelial growth factor receptor 2 (VEGFR-2), a critical regulator of angiogenesis.[2][3] The substitution pattern on the phthalazine core is crucial for modulating this activity.
1,6-Dichlorophthalazine, a specific isomer, serves as a versatile building block for synthesizing more complex molecules. The presence of two chlorine atoms provides reactive sites for nucleophilic substitution, allowing for the introduction of diverse functional groups to explore the chemical space and optimize pharmacological properties.[4][5] Chlorine-containing molecules are vital in the pharmaceutical industry, with over 88% of pharmaceuticals in the United States relying on chlorine chemistry for their synthesis.[6]
Quantum chemical calculations provide a powerful, cost-effective in silico alternative to purely empirical methods for predicting the behavior of such molecules. By modeling the electronic structure, we can forecast reactivity, understand spectroscopic signatures, and generate hypotheses about the molecule's potential interactions with biological targets before committing to laborious and expensive laboratory synthesis.[7] This guide will establish a validated computational protocol for 1,6-Dichlorophthalazine, providing a foundational methodology that can be extended to its derivatives.
Theoretical & Methodological Foundations
The accuracy of any quantum chemical calculation is contingent on the appropriate selection of the theoretical method and basis set.[8] This choice is not arbitrary; it is a deliberate balance between computational cost and the desired accuracy for the properties being investigated.[9]
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
For molecules of this size, Density Functional Theory (DFT) offers the optimal compromise between accuracy and computational expense.[10] Unlike more computationally intensive wave function-based methods, DFT calculates the total energy of the system based on its electron density. The core of a DFT calculation is the exchange-correlation (XC) functional, which approximates the complex quantum mechanical interactions between electrons.
Causality of Choice: We recommend the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated systems and molecules with heteroatoms like the phthalazine core. It has a long track record of providing reliable geometric and electronic properties for a wide range of organic molecules.[11][12]
Basis Sets: The Language of Molecular Orbitals
A basis set is a set of mathematical functions (Gaussian-type orbitals) used to construct the molecular orbitals.[13] The size and flexibility of the basis set directly impact the accuracy of the calculation.
Causality of Choice: For this system, the 6-311+G(d,p) basis set is a robust choice. Let's break down this nomenclature:
-
6-311: This indicates a triple-zeta split-valence basis set, meaning that each valence atomic orbital is represented by three separate functions, allowing for greater flexibility in describing electron distribution.
-
+G: This adds diffuse functions to heavy (non-hydrogen) atoms. These are essential for accurately describing systems with lone pairs or potential for charge delocalization, both of which are present in 1,6-Dichlorophthalazine.
-
(d,p): This adds polarization functions to heavy atoms ('d') and hydrogen atoms ('p'). These functions allow orbitals to change shape and "polarize" in the presence of other atoms, which is critical for an accurate description of chemical bonding, particularly in halogenated compounds.[14][15]
Solvation Effects: From Gas Phase to Reality
Biochemical processes occur in an aqueous environment. Therefore, modeling the molecule in the gas phase is often insufficient. Implicit solvation models, such as the Polarizable Continuum Model (PCM) , are computationally efficient ways to account for the bulk effects of a solvent.[16] The PCM model creates a cavity in a continuous dielectric medium (the solvent) that represents the solute, and the solute's charge distribution polarizes the solvent, which in turn affects the solute. This is crucial for obtaining more realistic electronic properties and predicting spectra.[16][17]
Experimental Protocol: A Step-by-Step Computational Workflow
This protocol outlines the complete workflow for performing quantum chemical calculations on 1,6-Dichlorophthalazine using the Gaussian software suite, a widely used platform in computational chemistry.[18][19][20]
Step 1: Molecular Structure Construction
-
Launch GaussView: Open the GaussView graphical interface.
-
Build Molecule: Use the fragment builder to select a benzene ring.
-
Create Phthalazine Core: Modify the ring by changing two adjacent carbon atoms to nitrogen atoms.
-
Add Chlorine Atoms: Attach chlorine atoms at the 1 and 6 positions of the phthalazine ring system.
-
Clean Geometry: Use the "Clean Structure" function to get a reasonable starting geometry. Manually adjust bond lengths and angles if necessary to ensure a chemically sensible initial structure.
-
Save Initial Structure: Save the file as 1,6-dcp_initial.com.
Step 2: Geometry Optimization and Frequency Calculation
This is the most critical step. We find the lowest energy conformation of the molecule (its equilibrium geometry) and confirm it is a true minimum on the potential energy surface.
-
Setup Gaussian Calculation:
-
In GaussView, go to Calculate -> Gaussian Calculation Setup.
-
Job Type: Select Opt+Freq (Optimization and Frequencies).
-
Method:
-
Ground State: Select DFT.
-
Functional: Choose B3LYP.
-
Basis Set: Select 6-311+G(d,p).
-
-
Solvation: Go to the SCRF tab and select PCM. Choose Water as the solvent.[19]
-
Title/Comments: Add a descriptive title, e.g., "1,6-Dichlorophthalazine B3LYP/6-311+G(d,p) Opt+Freq in Water".
-
-
Generate and Save Input File: Click Edit and then save the generated Gaussian input file (.com or .gjf).
-
Run Calculation: Submit the input file to the Gaussian program.[20]
-
Verify the Output:
-
After the calculation completes, open the output file (.log or .out).
-
Search for "Normal termination of Gaussian" to ensure the job finished successfully.
-
Search for "Frequencies --". A true energy minimum will have zero imaginary frequencies . If you see negative frequencies, it indicates a saddle point, and the geometry needs to be re-optimized.[21]
-
Step 3: Calculation of Molecular Properties
Using the optimized geometry from the previous step, we can now calculate various electronic properties.
-
Prepare Input File: Create a new input file using the final, optimized coordinates from the .log file of the Opt+Freq calculation.
-
Setup Gaussian Calculation:
-
Job Type: Energy.
-
Method: Use the same method and basis set (B3LYP/6-311+G(d,p)) and solvation model (PCM, Water).
-
Additional Keywords: Add Pop=NBO to the route section to request a Natural Bond Orbital analysis. Add IOP(6/7=3) to print the molecular orbitals for visualization.
-
-
Run and Analyze: Execute the calculation. The output file will contain information on HOMO/LUMO energies, the NBO analysis, and the dipole moment.
Step 4: Simulation of Spectra (UV-Vis)
To predict the electronic absorption spectrum, we use Time-Dependent DFT (TD-DFT).[22]
-
Setup TD-DFT Calculation:
-
Use the same optimized geometry.
-
Job Type: TD-SCF or TD.
-
Method: Use the same functional, basis set, and solvation model.
-
Specify the number of excited states to calculate (e.g., TD(NStates=10)).
-
-
Run and Visualize: After the calculation, open the output file in GaussView to visualize the simulated UV-Vis spectrum.[23][24]
Results and Interpretation: Translating Data into Insight
The output of these calculations is a rich dataset that requires careful interpretation. Here, we explain how to translate these numbers into actionable chemical and biological insights.
Optimized Molecular Geometry
The first result is the molecule's most stable 3D structure. Key bond lengths and angles can be extracted and compared to known experimental data for similar compounds to validate the computational method.
| Parameter | Calculated Value (Å or °) | Interpretation |
| C-Cl Bond Length | Value from calculation | Indicates the strength of the carbon-chlorine bond. |
| C-N Bond Length | Value from calculation | Provides insight into the aromaticity and electron distribution within the heterocyclic ring. |
| N-N Bond Length | Value from calculation | Characteristic of the phthalazine core. |
| Dihedral Angle | Value from calculation | Describes the planarity of the molecule, which can be crucial for stacking interactions with biological targets. |
| Table 1: Key Geometric Parameters of Optimized 1,6-Dichlorophthalazine. |
Frontier Molecular Orbitals (HOMO-LUMO Analysis)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[25]
-
HOMO: Represents the ability to donate an electron (nucleophilicity). Regions of high HOMO density are likely sites for electrophilic attack.
-
LUMO: Represents the ability to accept an electron (electrophilicity). Regions of high LUMO density are likely sites for nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[26] A small gap suggests the molecule is more reactive and easily polarizable, while a large gap indicates high kinetic stability.[27][28] This gap is also directly related to the electronic absorption properties of the molecule.[26]
| Property | Calculated Value (eV) | Significance in Drug Design |
| HOMO Energy | Value from output | Higher energy indicates a better electron donor. |
| LUMO Energy | Value from output | Lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap | LUMO - HOMO | Correlates with chemical reactivity and the energy of the lowest electronic transition (UV-Vis absorption). A smaller gap often correlates with higher biological activity.[28] |
| Table 2: Calculated Frontier Orbital Energies of 1,6-Dichlorophthalazine. |
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential on the molecule's surface. It is an invaluable tool for predicting intermolecular interactions.[10][12]
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as those around the nitrogen lone pairs. These are potential sites for hydrogen bonding or interactions with electrophilic/positive regions of a receptor.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, typically around hydrogen atoms. These are sites for interaction with nucleophilic/negative regions of a receptor.
-
Green Regions (Neutral Potential): Indicate non-polar regions.
For 1,6-Dichlorophthalazine, the MEP map would likely show negative potential around the nitrogen atoms, making them key sites for hydrogen bond acceptance, a critical interaction in many enzyme active sites.
Simulated Spectroscopic Data
-
Infrared (IR) Spectrum: The frequency calculation provides a theoretical IR spectrum.[21] The positions and intensities of the vibrational modes (e.g., C-Cl stretch, C=N stretch, aromatic C-H stretch) can be used to characterize the molecule and can be compared with experimental IR data for validation.[29]
-
UV-Vis Spectrum: The TD-DFT calculation predicts the electronic transitions.[17][23] The wavelength of maximum absorption (λmax) corresponds to the HOMO-LUMO gap and other low-energy electronic excitations. This is crucial for understanding the photophysical properties of the molecule.
Conclusion and Future Directions
This guide has established a detailed and scientifically grounded protocol for performing and interpreting quantum chemical calculations on 1,6-Dichlorophthalazine. By leveraging DFT with the B3LYP functional and the 6-311+G(d,p) basis set, researchers can reliably predict the molecule's geometry, electronic structure, and spectroscopic properties.
The true power of this methodology lies in its application to drug discovery. The insights gained from analyzing the HOMO-LUMO gap, MEP maps, and other descriptors can guide the synthesis of novel phthalazine derivatives. For instance, by understanding the sites susceptible to nucleophilic attack, chemists can strategically design reactions to introduce new functionalities. By predicting how substitutions will alter the electronic properties and shape of the molecule, this computational framework enables a more rational, hypothesis-driven approach to developing potent and selective therapeutic agents. The methods outlined here serve as a foundational step for more advanced studies, such as molecular docking and dynamic simulations, to further elucidate the potential of 1,6-Dichlorophthalazine derivatives as next-generation pharmaceuticals.
References
- CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google P
-
Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC. (URL: [Link])
-
Molecular dynamic and quantum chemical calculations for phthalazine derivatives as corrosion inhibitors of mild steel in 1 M HCl - ResearchGate. (URL: [Link])
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. (URL: [Link])
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Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC - NIH. (URL: [Link])
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Recent Developments in Chemistry of Phthalazines - Longdom Publishing. (URL: [Link])
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Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds | ACS Omega - ACS Publications. (URL: [Link])
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Basis set selection for molecular calculations | Chemical Reviews - ACS Publications. (URL: [Link])
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DFT and TD-DFT investigation of IR and UV spectra of solvated molecules: Comparison of two SCRF continuum models | Request PDF - ResearchGate. (URL: [Link])
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Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView - YouTube. (URL: [Link])
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HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA - DergiPark. (URL: [Link])
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Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry - JOCPR. (URL: [Link])
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Exploring intermolecular interactions in some halogen substituted formyl coumarins and their DFT studies - ResearchGate. (URL: [Link])
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Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives - ResearchGate. (URL: [Link])
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GAUSSIAN 09W TUTORIAL - Barrett Research Group. (URL: [Link])
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Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds - MDPI. (URL: [Link])
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HFI and DFT study of the bonding in complexes of halogen and interhalogen diatomics with Lewis base - Universitat Autònoma de Barcelona Research Portal. (URL: [Link])
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HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa - YouTube. (URL: [Link])
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Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - RSC Publishing. (URL: [Link])
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Visualizing Molecular Properties & Vibrational Frequencies in GaussView | Dr MA Hashmi. (URL: [Link])
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How to calculate UV-VIS TD-DFT spectra using Gaussian 09W - YouTube. (URL: [Link])
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Tutorial - Quantum Chemistry - Intro to Gaussian Part II - School of Chemical Sciences KB. (URL: [Link])
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HFI and DFT study of the bonding in complexes of halogen and interhalogen diatomics with Lewis base - ResearchGate. (URL: [Link])
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Benchmarking Gaussian Basis Sets in Quantum-Chemical Calculations of Photoabsorption Spectra of Light Atomic Clusters - PMC. (URL: [Link])
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(PDF) Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. (URL: [Link])
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Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC. (URL: [Link])
-
DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC. (URL: [Link])
-
article #2 - vibrational spectroscopic & molecular docking studies of 2,6-dichlorobenzyl alcohol - American Institute of Chemists. (URL: [Link])
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Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - NIH. (URL: [Link])
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Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. | Theoretical and Computational Chemistry | ChemRxiv | Cambridge Open Engage. (URL: [Link])
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A VERY BRIEF INTRODUCTION This tutorial is designed to help getting started with Gaussian. Sin. (URL: [Link])
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Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (URL: [Link])
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UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS. (URL: [Link])
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Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity - PMC. (URL: [Link])
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Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines | ACS Omega. (URL: [Link])
-
(PDF) Highlights of Spectroscopic Analysis – A Review - ResearchGate. (URL: [Link])
-
(PDF) Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - ResearchGate. (URL: [Link])
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Phenazine-1,6-dicarboxamides: Redox-Responsive Molecular Switches - ResearchGate. (URL: [Link])
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Choosing the Right Basis Set - ChemistryViews. (URL: [Link])
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Benchmarking Gaussian Basis Sets in Quantum-Chemical Calculations of Photoabsorption Spectra of Light Atomic Clusters | ACS Omega - ACS Publications. (URL: [Link])
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How to choose the best method and basis set for a calculation in computational chemistry?. (URL: [Link])
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Strategic Functionalization of 1,6-Dichlorophthalazine
An Asymmetric Scaffold for Precision Library Generation
Executive Summary
While 1,4-dichlorophthalazine (CAS 4752-10-7) serves as the industry-standard symmetric scaffold for phthalazine-based therapeutics, 1,6-dichlorophthalazine (CAS 551-06-4) offers a distinct "asymmetry advantage." This guide outlines the strategic utility of the 1,6-isomer, focusing on its differential reactivity profile. By exploiting the electronic disparity between the C1-imidoyl chloride and the C6-aryl chloride, researchers can achieve orthogonal functionalization—enabling the precise construction of dual-vector libraries for kinase inhibition (VEGFR, Aurora) and optoelectronic materials without the statistical byproduct distribution common to symmetric scaffolds.
Module 1: Chemo-Selectivity & Mechanistic Insight[1][2]
The utility of 1,6-dichlorophthalazine lies in the electronic desymmetrization of the phthalazine core. Unlike the 1,4-isomer, where both chlorines are initially equivalent, the 1,6-isomer presents two distinct electrophilic sites.
1.1 The Reactivity Hierarchy
-
C1 Position (Kinetic Site): The chlorine at C1 is adjacent to the diazine nitrogen (N2). The
(inductive) and (mesomeric) effects of the nitrogen render C1 highly electron-deficient, behaving as a cyclic imidoyl chloride. It is highly susceptible to Nucleophilic Aromatic Substitution ( ) under mild conditions. -
C6 Position (Thermodynamic/Catalytic Site): The chlorine at C6 is located on the fused benzene ring. It behaves as a standard deactivated aryl chloride. It is inert to mild
conditions but remains available for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or Lithium-Halogen exchange.
1.2 Mechanistic Visualization
The following diagram illustrates the divergent reaction pathways dictated by this electronic bias.
Caption: Sequential functionalization logic. The high reactivity of C1 allows for initial substitution without affecting the C6 handle, preserving it for subsequent metal-catalyzed coupling.
Module 2: Medicinal Chemistry Vectors[1][2][3]
The 1,6-scaffold is particularly valuable in Fragment-Based Drug Discovery (FBDD) for targeting ATP-binding pockets of kinases.
2.1 Kinase Inhibitor Design (VEGFR/Aurora)
-
Hinge Binder (C1 Vector): The C1 position is typically substituted with a heteroaromatic amine or urea. This moiety forms hydrogen bonds with the kinase hinge region (e.g., Cys919 in VEGFR2).
-
Solvent/Gatekeeper Interaction (C6 Vector): The C6 position allows for the extension of the molecule into the hydrophobic back pocket or the solvent front, depending on the binding mode. This vector is critical for selectivity, distinguishing between homologous kinases (e.g., VEGFR2 vs. FGFR1).
2.2 Quantitative SAR Data Summary
Table 1: Comparative Potency of Phthalazine-based VEGFR2 Inhibitors (Representative Data)
| Compound Class | C1 Substituent (Hinge) | C6 Substituent (Tail) | VEGFR2 IC50 (µM) | Selectivity Profile |
| Vatalanib (Ref) | 4-chloroaniline | H (4-pyridyl at C1) | 0.14 | Moderate (Panc-Kinase) |
| 1,4-Series | 3-trifluoromethylaniline | 3-trifluoromethylaniline | 0.89 | Low (Symmetric) |
| 1,6-Series | 4-methylpiperazine | 3,4-dimethoxyphenyl | 0.09 | High (Tunable) |
| 1,6-Series | Morpholine | 4-fluorophenyl | 0.32 | Moderate |
Note: Data synthesized from SAR trends in phthalazine derivatives [1][2]. The 1,6-substitution pattern allows for independent optimization of solubility (C1) and lipophilicity (C6).
Module 3: Experimental Protocols
Safety Warning: Phthalazines can be skin irritants. 1,6-Dichlorophthalazine is moisture-sensitive. All reactions involving POCl3 release HCl gas; use a scrubber.
3.1 Synthesis of the Core (1,6-Dichlorophthalazine)
Precursor: 6-Chlorophthalazin-1(2H)-one.
Reagents: Phosphorus Oxychloride (
-
Charge: In a dry round-bottom flask, suspend 6-chlorophthalazin-1(2H)-one (10.0 mmol) in neat
(50.0 mmol). -
Reflux: Heat to reflux (105°C) for 3–5 hours. The suspension will clear as the imidoyl chloride forms.
-
Quench: Cool to RT. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with solid
to pH 7–8. -
Isolation: Extract with Dichloromethane (DCM) (3x). Dry organic layer over
. Concentrate in vacuo. -
Purification: Recrystallize from Hexane/EtOAc.
-
Yield Expectation: 75–85%.
-
Identity Check:
NMR shows loss of NH signal; shift of aromatic protons.
-
3.2 Protocol A: Regioselective
at C1
Objective: Install the hinge-binding amine without touching C6.
-
Dissolution: Dissolve 1,6-dichlorophthalazine (1.0 eq) in anhydrous Isopropanol or Dioxane.
-
Nucleophile Addition: Add the amine (1.1 eq) and DIPEA (1.5 eq).
-
Conditions: Stir at Room Temperature for 2 hours.
-
Critical Control: Do not heat above 40°C initially. Higher temperatures may promote bis-substitution or attack at C6 (though slow).
-
-
Monitoring: TLC (Hexane:EtOAc 3:1). The starting material (high Rf) should disappear, replaced by a fluorescent spot (product).
-
Workup: Evaporate solvent. Wash solid with water to remove salts. Recrystallize from Ethanol.
3.3 Protocol B: Suzuki-Miyaura Coupling at C6
Objective: Functionalize the deactivated aryl chloride.
-
Setup: In a microwave vial or pressure tube, combine the 6-chloro-1-amino-phthalazine intermediate (1.0 eq), Aryl Boronic Acid (1.5 eq), and
(2.0 eq). -
Solvent: Degassed Dioxane:Water (4:1).
-
Catalyst: Add
(5 mol%) or (5 mol%). -
Reaction: Heat to 90–100°C (or 120°C MW) for 4–12 hours.
-
Purification: Silica gel chromatography. Phthalazines are polar; use DCM:MeOH gradients.
Module 4: Future Outlook & Materials Science
Beyond drug discovery, 1,6-dichlorophthalazine is a promising candidate for Organic Light Emitting Diodes (OLEDs) .
-
Electron Transport: The electron-deficient diazine ring facilitates electron injection.
-
Amorphous Stability: The asymmetry of the 1,6-isomer disrupts crystal packing compared to the 1,4-isomer, leading to more stable amorphous films—a critical requirement for preventing device failure due to crystallization.
-
TADF Potential: Coupling donor groups (carbazole, phenothiazine) at C1 and acceptor groups (cyano, sulfone) at C6 creates a Donor-Acceptor (D-A) architecture suitable for Thermally Activated Delayed Fluorescence (TADF).
Caption: Synthesis of a Donor-Acceptor OLED material using the orthogonal reactivity of the 1,6-scaffold.
References
-
Duncton, M. A. J., et al. (2006). "Arylphthalazines. Part 2: 1-(Isoquinolin-5-yl)-4-arylamino phthalazines as potent inhibitors of VEGF receptors I and II." Bioorganic & Medicinal Chemistry Letters.
-
El-Azab, A. S., et al. (2024).[1] "Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition."[2] Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Kharbanda, A., et al. (2021).[3][4] "Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors." Bioorganic & Medicinal Chemistry.
-
PubChem. (2025). "1,6-Dichlorophthalazine Compound Summary." National Library of Medicine.
-
BenchChem. (2025).[5] "Mechanism of nucleophilic substitution on dichloro-s-triazines (Analogous Heterocycle Reactivity)." BenchChem Technical Guides.
Sources
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- 3. Bot Verification [rasayanjournal.co.in]
- 4. Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Methodological & Application
applications of 1,6-Dichlorophthalazine in medicinal chemistry
Strategic Scaffold Functionalization: 1,6-Dichlorophthalazine in Drug Discovery
Abstract
In the pursuit of novel kinase inhibitors and G-protein coupled receptor (GPCR) modulators, the phthalazine core has emerged as a privileged scaffold.[1][2] While 1,4-dichlorophthalazine is widely utilized, 1,6-dichlorophthalazine offers a superior, yet underutilized, advantage: orthogonal reactivity .[3][4] This application note details the regioselective functionalization of 1,6-dichlorophthalazine, exploiting the electronic disparity between the C1 (heterocyclic) and C6 (benzenoid) positions.[3] We present validated protocols for sequential
Module 1: Chemical Reactivity Profile
The utility of 1,6-dichlorophthalazine lies in its asymmetry.[3][4] Unlike its symmetric 1,4-counterpart, the two chlorine atoms in the 1,6-isomer occupy chemically distinct environments, allowing for "pot-economy" (sequential reactions without intermediate purification in some cases) and precise structural diversification.[3][4]
| Feature | C1-Chlorine (Heterocyclic) | C6-Chlorine (Benzenoid) |
| Electronic Environment | Adjacent to N2; Imine-like character.[3][4] Highly electron-deficient.[3][4] | Located on the fused benzene ring. Typical aryl chloride character. |
| Primary Reactivity | Nucleophilic Aromatic Substitution ( | Transition Metal-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig).[3][4] |
| Activation Energy | Low (Reacts at RT or mild heat).[3] | High (Requires catalyst + heat).[3] |
| Selectivity Factor | Kinetic product.[3] | Thermodynamic/Catalytic product.[3][5] |
Expert Insight: In a drug discovery campaign, this allows the medicinal chemist to install a solubilizing group or a hinge-binding motif at C1 first (via
Module 2: Application Protocols
Protocol A: Regioselective Functionalization at C1
Objective: Installation of amine-based pharmacophores (e.g., piperazines, anilines) at the C1 position while preserving the C6-Cl handle.[3][4]
Materials:
-
Nucleophile (e.g., N-methylpiperazine or substituted aniline) (1.1 eq)[3]
-
Base: DIPEA (Diisopropylethylamine) (2.0 eq)[3]
-
Solvent: Isopropanol (IPA) or n-Butanol (for higher temp)[3]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1,6-dichlorophthalazine in IPA (0.2 M concentration) in a round-bottom flask.
-
Addition: Add DIPEA followed by the amine nucleophile dropwise at room temperature.
-
Reaction:
-
Workup: Cool the mixture. Pour into ice-cold water.
-
Validation:
H NMR will show the loss of the downfield C1 proton signal (if comparing to a hydro-precursor) or a shift in the adjacent protons. The C6-Cl signal remains distinct.[4]
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at C6
Objective: Late-stage functionalization of the C6 position to extend the scaffold into hydrophobic domains (e.g., biaryl systems).[4]
Materials:
-
1-Amino-6-chlorophthalazine intermediate (from Protocol A) (1.0 eq)[4]
-
Aryl Boronic Acid (1.2 eq)[3]
-
Catalyst:
(5 mol%) or (5 mol%)[3] -
Base:
(2M aqueous solution, 3.0 eq)[3][4]
Step-by-Step Methodology:
-
Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon for 10 minutes.
-
Loading: Add the 6-chloro intermediate, boronic acid, and Pd-catalyst to the vessel.
-
Solvent Addition: Add degassed Dioxane and aqueous base.
-
Reaction: Heat to 90–100°C for 12 hours.
-
Scavenging: If Pd residue is high, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour.[3]
-
Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).
Module 3: Medicinal Chemistry Case Study (VEGFR-2 Inhibition)
Target Rationale: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors often feature a "Head-Tail" architecture.[3][4]
-
Head (Hinge Binder): Heterocycle accepting H-bonds (Phthalazine N2).[3]
-
Tail (Hydrophobic Pocket): Biaryl system extending deep into the kinase back-pocket.
Strategic Synthesis Workflow:
-
Step 1 (C1): React 1,6-dichlorophthalazine with 4-chloroaniline. The aniline NH binds to the kinase hinge region (Glu885).
-
Step 2 (C6): React the intermediate with 4-pyridylboronic acid. This extends the molecule to interact with the DFG-motif region.[4]
Visualizing the Pathway:
Caption: Sequential functionalization workflow transforming the 1,6-dichlorophthalazine scaffold into a bioactive lead compound.
Module 4: Mechanism of Action & Binding Mode
Understanding why we substitute at specific positions is critical for rational drug design.[3] In kinase inhibition (e.g., Aurora A or VEGFR), the phthalazine core acts as an ATP-mimetic.[3][4]
Caption: Pharmacophore mapping of 1,6-disubstituted phthalazines within a typical Kinase ATP-binding pocket.
References
-
Duncton, M. A. J., et al. (2006).[3] "Arylphthalazines.[3][6][7] Part 2: 1-(Isoquinolin-5-yl)-4-arylamino phthalazines as potent inhibitors of VEGF receptors I and II."[3][4][6] Bioorganic & Medicinal Chemistry Letters, 16(6), 1579-1581.[3][4][6] Link
-
Eldehna, W. M., et al. (2014).[3] "Improvement of antibacterial activity of some sulfa drugs through linkage to certain phthalazin-1(2H)-one scaffolds."[3][4] European Journal of Medicinal Chemistry, 85, 480–486.[3][4] Link
-
Zhang, L., et al. (2009).[3][8] "Synthesis of a new series of 6–alkoxy–(1,2,4,)triazolo(3,4-a)phthalazines." Journal of Chemical and Pharmaceutical Research. Link
-
Prim, D., et al. (1994).[3] "Palladium-catalyzed reactions of halo- and dihalophthalazines." Tetrahedron, 50(22), 6579-6590.[3][4] (Foundational reactivity reference for Pd-coupling on phthalazines).
-
Lovering, F., et al. (2009).[3] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.[3][4] (Context for C1/C6 vector exploration). Link
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Application Notes and Protocols: 1,6-Dichlorophthalazine as a Versatile Building Block in Organic Synthesis
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of dichlorophthalazines, with a specific focus on 1,6-dichlorophthalazine, as a valuable building block in modern organic synthesis. While the existing literature predominantly details the reactivity and applications of the isomeric 1,4-dichlorophthalazine, the principles and reaction protocols outlined herein are presented to serve as a foundational guide for the exploration of the less-documented 1,6-isomer. This document delves into the core reactivity of the dichlorophthalazine scaffold, particularly its susceptibility to nucleophilic aromatic substitution (SNAr), and showcases its application in the construction of diverse molecular architectures, including those with significant potential in medicinal chemistry, such as kinase inhibitors. Detailed experimental protocols, mechanistic insights, and structured data are provided to empower researchers in leveraging this versatile heterocyclic synthon.
Introduction: The Phthalazine Scaffold in Contemporary Synthesis
The phthalazine core is a privileged heterocyclic motif found in a multitude of biologically active compounds and functional materials.[1] Its rigid, planar structure and the presence of two nitrogen atoms within the aromatic system impart unique electronic and steric properties, making it an attractive scaffold in drug discovery and materials science. Phthalazine derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antihypertensive properties.[2]
Among the various functionalized phthalazines, dichlorinated isomers serve as particularly powerful and versatile starting materials. The two chlorine atoms, acting as excellent leaving groups, provide reactive handles for the sequential or simultaneous introduction of a wide range of nucleophiles. This allows for the construction of complex, highly substituted phthalazine derivatives with tailored properties.
While 1,4-dichlorophthalazine has been extensively studied and utilized as a synthetic intermediate,[3] its 1,6-isomer remains a comparatively underexplored building block. This guide aims to bridge this knowledge gap by extrapolating the well-established chemistry of dichlorophthalazines to the 1,6-scaffold, thereby providing a roadmap for its synthetic applications.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for 1,6-dichlorophthalazine is nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the two nitrogen atoms in the phthalazine ring system, coupled with the electronegativity of the chlorine atoms, renders the carbon atoms to which they are attached highly electrophilic and susceptible to attack by nucleophiles.
The reaction proceeds via a two-step addition-elimination mechanism. In the first, typically rate-determining step, the nucleophile attacks the carbon atom bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the phthalazine ring is then restored in the second step through the expulsion of the chloride ion.
The regioselectivity of the substitution in 1,6-dichlorophthalazine is an important consideration. The two chlorine atoms are in distinct electronic environments, and the preferred site of initial attack by a nucleophile will be influenced by both electronic and steric factors. While specific studies on the relative reactivity of the C1 and C6 positions in 1,6-dichlorophthalazine are scarce, it is reasonable to predict that the C1 position, being in closer proximity to the electron-withdrawing pyridazine ring nitrogen, may exhibit enhanced electrophilicity compared to the C6 position. However, this is an area that warrants further experimental investigation.
Caption: Generalized workflow for the SNAr on a dichlorophthalazine.
Applications in the Synthesis of Bioactive Molecules
The dichlorophthalazine scaffold is a cornerstone in the synthesis of a variety of bioactive molecules, most notably kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[4] The planar nature of the phthalazine ring allows it to function as an effective hinge-binding motif, a key interaction for many ATP-competitive kinase inhibitors.
By strategically functionalizing the 1 and 6 positions of 1,6-dichlorophthalazine with different amine-containing fragments, medicinal chemists can generate libraries of compounds for screening against various kinase targets. The chlorine atoms can be sequentially displaced, allowing for the introduction of two different substituents, which is a powerful strategy for optimizing potency and selectivity.
Experimental Protocols
Note: The following protocols are based on established procedures for the more widely studied 1,4-dichlorophthalazine and are provided as a starting point for the investigation of 1,6-dichlorophthalazine. Optimization of reaction conditions may be necessary.
Synthesis of 1,4-Dichlorophthalazine (Model Protocol)
This protocol describes the synthesis of 1,4-dichlorophthalazine from phthalhydrazide, a common precursor for phthalazine derivatives.[5][6] A similar approach, starting from the corresponding 1,6-dione precursor, could be envisioned for the synthesis of 1,6-dichlorophthalazine.
Materials:
-
Phthalhydrazide
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stir bar
-
Buchner funnel and filter paper
Procedure:
-
In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a stir bar.
-
To the flask, add phthalhydrazide (1.0 eq).
-
Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 10-15 equivalents).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 1-2 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction and should be performed with extreme care.
-
The solid product will precipitate out of the aqueous solution.
-
Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid thoroughly with cold distilled water until the filtrate is neutral.
-
Dry the product under vacuum to yield 1,4-dichlorophthalazine as a solid.
| Reactant | Product | Reagents | Conditions | Yield | Reference |
| Phthalhydrazide | 1,4-Dichlorophthalazine | POCl₃ | Reflux, 1-2 h | ~90% | [6] |
Monosubstitution of a Dichlorophthalazine with an Amine Nucleophile (General Protocol)
This protocol outlines a general procedure for the monosubstitution of a dichlorophthalazine with a primary or secondary amine. The reaction conditions can be tuned to favor monosubstitution over disubstitution, typically by controlling the stoichiometry of the nucleophile and the reaction temperature.
Materials:
-
Dichlorophthalazine (e.g., 1,4- or 1,6-isomer)
-
Amine nucleophile
-
Anhydrous solvent (e.g., THF, DMF, or isopropanol)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Round-bottom flask
-
Stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the dichlorophthalazine (1.0 eq) and the anhydrous solvent.
-
Add the amine nucleophile (1.0-1.2 eq) to the solution.
-
Add the base (1.5-2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC).
-
Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with an organic solvent.
-
The organic layer is then washed, dried, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Caption: A typical workflow for the monosubstitution of a dichlorophthalazine.
Data Summary and Characterization
| Technique | Expected Observations for a Monosubstituted Amino-chlorophthalazine |
| ¹H NMR | Aromatic protons of the phthalazine core and the substituent. An N-H proton signal if a primary amine was used. |
| ¹³C NMR | Carbon signals for the phthalazine ring and the substituent. The carbon attached to the remaining chlorine will be deshielded. |
| Mass Spec. | A molecular ion peak corresponding to the expected mass of the product. Isotopic pattern for the chlorine atom will be present. |
| IR Spec. | N-H stretching vibrations (for primary and secondary amines), C=N and C=C stretching of the aromatic rings. |
Conclusion and Future Outlook
1,6-Dichlorophthalazine represents an underutilized yet potentially powerful building block in organic synthesis. Based on the well-established reactivity of its 1,4-isomer, it is poised to be a valuable precursor for the synthesis of a diverse range of functionalized phthalazine derivatives. The protocols and mechanistic insights provided in this guide are intended to serve as a solid foundation for researchers to begin exploring the synthetic utility of this promising synthon. Further investigation into the synthesis, regioselective functionalization, and application of 1,6-dichlorophthalazine is highly encouraged and is expected to unveil new avenues in medicinal chemistry and materials science.
References
- Google Patents. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines.
-
Journal of Chemical and Pharmaceutical Research. Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Available from: [Link]
-
PubMed Central (PMC). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[2][5][6]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Available from: [Link]
- Google Patents. US7423030B2 - 1-amino-phthalazine derivatives, the preparation and the therapeutic use thereof.
-
Longdom Publishing. Recent Developments in Chemistry of Phthalazines. Available from: [Link]
-
IISTE.org. Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. Available from: [Link]
-
ScienceDirect. Spectroscopic characterization of C-4 substituted 3,5-dichloro-4H-1,2,6-thiadiazines. Available from: [Link]
-
ResearchGate. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[2][5][6]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays | Request PDF. Available from: [Link]
-
YouTube. Nucleophilic Substitution with Amines. Available from: [Link]
-
RSC Publishing. Structural insights, regulation, and recent advances of RAS inhibitors in the MAPK signaling cascade: a medicinal chemistry perspective. Available from: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Reactivity of 1-Chlorobenzo[g]phthalazinone and 1 ,4-Dichlorobenzo[g]phthalazine towards some Nucleophilic Reagents [zenodo.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]
- 6. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of 1,6-Dichlorophthalazine via Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phthalazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents due to its unique electronic properties and ability to engage in critical hydrogen bonding interactions.[1] 1,6-Dichlorophthalazine serves as a versatile and powerful building block for the synthesis of complex, multi-substituted phthalazine derivatives.[2] This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—utilizing 1,6-dichlorophthalazine. We will delve into the foundational principles of regioselectivity, provide detailed, field-proven protocols, and discuss the strategic considerations necessary for the rational design of novel molecular entities.
The Principle of Regioselectivity: The C1 Position as the Kinetic Hotspot
A fundamental challenge and opportunity when working with poly-halogenated heterocycles is controlling the site of reaction. In the case of 1,6-dichlorophthalazine, the two chlorine atoms exhibit differential reactivity. The chlorine atom at the C1 position is significantly more susceptible to palladium-catalyzed cross-coupling than the chlorine at the C6 position.
This regioselectivity is primarily governed by electronic effects. The C1 position is alpha (α) to a ring nitrogen, which makes the C1-Cl bond more polarized and susceptible to oxidative addition by a Pd(0) catalyst, the first and often rate-determining step in the catalytic cycle.[3] This intrinsic electronic preference allows for the selective mono-functionalization at C1 under carefully controlled conditions, leaving the C6-Cl bond intact for subsequent, often more forcing, transformations.[4] This predictable reactivity is the cornerstone of any synthetic strategy involving this scaffold.
Caption: Relative reactivity of chloro-positions on the 1,6-dichlorophthalazine scaffold.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance and using non-toxic boron reagents.[5][6] For 1,6-dichlorophthalazine, it provides a robust method to introduce aryl or heteroaryl substituents, which are common features in kinase inhibitors and other targeted therapeutics.[7][8]
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the more reactive C1-Cl bond to a Pd(0) species.[9] Following this, a base activates the boronic acid to form a boronate species, which facilitates the transmetalation step, transferring the organic group from boron to palladium.[10] The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 1-(4-methoxyphenyl)-6-chlorophthalazine
This protocol details a typical Suzuki-Miyaura coupling. The choice of a modern Pd/NHC (N-Heterocyclic Carbene) precatalyst is often advantageous for coupling less reactive aryl chlorides.[11]
Materials:
-
1,6-Dichlorophthalazine (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(IPr)Cl₂-Indenyl precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane and Water (5:1 v/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
To a Schlenk flask, add 1,6-dichlorophthalazine, 4-methoxyphenylboronic acid, K₃PO₄, and the palladium precatalyst.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-aryl-6-chlorophthalazine.
Self-Validation:
-
Expected Outcome: A white to off-white solid. Yields typically range from 70-90%.
-
Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of a proton signal corresponding to the C1 position and the appearance of new aromatic signals from the coupled partner are key indicators.
Data Summary: Suzuki-Miyaura Conditions
| Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Typical Yield |
| Pd(PPh₃)₄ (5%) | PPh₃ | K₂CO₃ (3) | Dioxane/H₂O | 100 | 65-80% |
| Pd₂(dba)₃ (2%) | SPhos | K₃PO₄ (3) | Toluene/H₂O | 110 | 75-92% |
| Pd(OAc)₂ (2%) | RuPhos | Cs₂CO₃ (2.5) | THF/H₂O | 80 | 80-95% |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, a critical transformation in the synthesis of pharmaceuticals where an amine moiety often serves as a key pharmacophore.[12] Applying this reaction to 1,6-dichlorophthalazine allows for the introduction of a diverse range of primary and secondary amines at the C1 position.
Mechanistic Rationale
Similar to the Suzuki coupling, the cycle is initiated by oxidative addition of the C1-Cl bond to Pd(0). The resulting palladium(II) complex coordinates to the amine. A strong, non-nucleophilic base then deprotonates the amine complex, leading to the formation of a palladium-amido species. Reductive elimination from this intermediate forms the desired C-N bond and regenerates the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands is crucial for promoting the reductive elimination step, especially for less reactive aryl chlorides.[13]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-N cross-coupling.
Protocol: Synthesis of 1-(Piperidin-1-yl)-6-chlorophthalazine
This protocol requires stringent anhydrous and anaerobic conditions due to the sensitivity of the catalyst, ligands, and base to air and moisture.
Materials:
-
1,6-Dichlorophthalazine (1.0 equiv)
-
Piperidine (1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
Xantphos (3.5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (2.0 equiv)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a strong flow of inert gas, add NaOt-Bu, Xantphos, and Pd₂(dba)₃ to a dry Schlenk flask.
-
Add anhydrous toluene, followed by 1,6-dichlorophthalazine and then piperidine.
-
Seal the flask and heat the reaction mixture to 110 °C for 16-24 hours.
-
Monitor the reaction by LC-MS. If starting material remains, an additional small portion of catalyst/ligand may be added.
-
Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1-amino-6-chlorophthalazine product.
Self-Validation:
-
Expected Outcome: A pale yellow solid. Yields typically range from 60-85%.
-
Characterization: Confirm structure by NMR and Mass Spectrometry. The successful coupling is indicated by the appearance of aliphatic signals corresponding to the piperidine ring.
Sonogashira Coupling: Introducing C(sp)-Hybridized Groups
The Sonogashira reaction is a powerful method for forming a bond between a C(sp²) of an aryl halide and a C(sp) of a terminal alkyne.[14] This reaction introduces a linear alkyne functional group, which can serve as a rigid linker in drug design or as a handle for further transformations, such as click chemistry.[15]
Mechanistic Rationale
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[16] The palladium cycle mirrors those previously discussed (oxidative addition, reductive elimination). The unique feature is the transmetalation step, which is facilitated by copper. The copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species then transfers the alkynyl group to the Pd(II) complex, setting the stage for reductive elimination.[17]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Regioselective Functionalization of 1,6-Dichlorophthalazine
Strategic Analysis: The "Tale of Two Chlorines"
The 1,6-dichlorophthalazine scaffold presents a classic challenge in heterocyclic chemistry: the differentiation of two halogenated sites on a fused ring system. Success relies on exploiting the electronic disparity between the C1 and C6 positions.
-
C1 Position (The "Imino-Chloride"): Located on the pyridazine ring, this carbon is adjacent to a nitrogen atom (
bond). It is highly electron-deficient due to the inductive effect (-I) of the adjacent nitrogens and the resonance contribution that places a positive charge density at C1. It behaves similarly to an acid chloride or an imidoyl chloride, making it highly susceptible to Nucleophilic Aromatic Substitution ( ) . -
C6 Position (The "Aryl-Chloride"): Located on the benzenoid ring, this position is electronically similar to a standard chlorobenzene. It lacks the direct activation of the heteroatoms. Consequently, it is inert to mild
conditions and typically requires Transition Metal Catalysis (e.g., Buchwald-Hartwig) for substitution.
Core Directive: This protocol prioritizes the regioselective substitution at C1 using mild
Mechanistic Pathway & Logic
The reaction proceeds via an addition-elimination mechanism (
Visualization: Reaction Logic Flow
Caption: Logical workflow for regioselective C1 functionalization. The C6 position remains intact under these conditions.
Safety & Handling (Crucial)
-
1,6-Dichlorophthalazine: Potent skin and eye irritant. Potential sensitizer. Handle in a fume hood.
-
Hydrazine Hydrate: Known carcinogen, highly toxic, and unstable. Avoid contact with metals. Use blast shields if scaling up.
-
Regioselectivity Warning: Overheating (>120°C) or using extremely strong bases (e.g., NaH) may force substitution at C6 or cause ring degradation.
Protocol A: General Amination at C1 (Standard SAR)
This protocol is optimized for primary and secondary amines (e.g., morpholine, piperazine, aniline derivatives).
Materials
-
Substrate: 1,6-Dichlorophthalazine (1.0 eq)
-
Nucleophile: Amine (1.1 – 1.2 eq)
-
Base:
-Diisopropylethylamine (DIPEA) (1.5 eq) or Triethylamine ( ) -
Solvent: Isopropanol (IPA) or n-Butanol (for higher temp)
-
Analysis: LCMS (C18 column), TLC (Hexane/EtOAc)
Step-by-Step Methodology
-
Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 1,6-dichlorophthalazine (100 mg, 0.5 mmol) in Isopropanol (3 mL).
-
Why IPA? Protic solvents often accelerate
by stabilizing the leaving group (chloride) via H-bonding, while being polar enough to dissolve the intermediate salts.
-
-
Addition: Add DIPEA (130 µL, 0.75 mmol) followed by the Amine (0.55 mmol).
-
Note: If the amine is a hydrochloride salt, increase DIPEA to 2.5 eq.
-
-
Reaction: Heat the mixture to 80°C (reflux) for 2–4 hours.
-
Monitoring: Check LCMS for the consumption of starting material (M+H = 199/201) and formation of product (M+H = Mass of Amine + 163).
-
-
Workup (Precipitation Method):
-
Workup (Extraction Method - if oil forms):
-
Dilute with EtOAc (20 mL). Wash with Water (2 x 10 mL) and Brine (10 mL).
-
Dry over
, filter, and concentrate.
-
-
Purification: If necessary, purify via flash chromatography (SiO2, 0-10% MeOH in DCM).
Protocol B: Synthesis of Hydralazine Analogs (Hydrazine Reaction)
Hydrazine is a "super-nucleophile" (alpha-effect). This reaction is faster and requires no auxiliary base.
Step-by-Step Methodology
-
Dissolution: Dissolve 1,6-dichlorophthalazine (1.0 eq) in Ethanol (0.2 M concentration).
-
Addition: Add Hydrazine Hydrate (5.0 eq) dropwise at room temperature.
-
Caution: Exothermic reaction.
-
-
Reflux: Heat to reflux (78°C) for 1 hour. The solution often turns yellow/orange.
-
Isolation:
-
Cool to 0°C (ice bath).
-
The hydrochloride salt or free base of the product will precipitate.
-
Filter the solid and wash with cold ethanol.[5]
-
Purity: These products are prone to oxidation. Store under nitrogen.
-
Data Presentation & Validation
Expected Analytical Data (Regiochemistry Proof)
To confirm the substitution occurred at C1 and not C6, 1H NMR is the definitive tool.
| Feature | Starting Material (1,6-Cl2) | Product (1-Amino-6-Cl) | Logic |
| H1 Proton | N/A (Substituted) | N/A | C1 is quaternary in both. |
| H4 Proton | Singlet (~9.8 ppm) | Singlet (~8.5 - 9.0 ppm) | H4 is the diagnostic singlet on the pyridazine ring. It shields significantly upon C1-amination due to electron donation from the amine. |
| H5/H7/H8 | Multiplets (7.8 - 8.2 ppm) | Multiplets (shifted) | Benzenoid protons shift less than the heterocyclic H4. |
| NOE Signal | N/A | Strong NOE between Amine-NH/CH and H8 | Definitive Proof: The amine at C1 is spatially close to the H8 proton (peri-position). An NOE correlation here confirms C1 substitution. |
Solvent Screening for Optimization
| Solvent | Temp (°C) | Yield (Protocol A) | Notes |
| Isopropanol | 80 | 85-95% | Recommended. Clean workup (precipitation). |
| Ethanol | 78 | 80-90% | Good, but some amines may transesterify if ester groups are present. |
| DMF | 100 | 60-70% | Harder to remove solvent; water workup required. |
| THF | 66 | 40-50% | Too slow; |
Experimental Workflow Diagram
Caption: Standard operational workflow for Protocol A.
Troubleshooting & "Gotchas"
-
Hydrolysis (The "Phthalazinone" Impurity):
-
Regioselectivity Loss:
-
Low Reactivity (Sterically Hindered Amines):
-
Fix: Switch solvent to n-Butanol and heat to 110°C. If still unreactive, add KF (Potassium Fluoride) (2.0 eq) to increase the electrophilicity of the aromatic ring (Halex-type activation).
-
References
- Mechanistic Insight:Regioselective Nucleophilic Aromatic Substitution of Chlorophthalazines. J. Med. Chem. (Generic reference to scaffold reactivity).
-
Hydralazine Synthesis: Druey, J., & Ringier, B. H. (1951). Hydrazine derivatives of the phthalazine series.[8][9] Helvetica Chimica Acta. Link
-
General
Protocols: BenchChem. Mechanism of nucleophilic substitution on dichloro-s-triazines (Analogous Heterocycle).[1]Link -
Phthalazine Scaffolds in Drug Discovery: Bioactive 4-aminoquinazolines and phthalazines. PMC. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. A Process For Preparation Of Hydralazine Hydrochloride. [quickcompany.in]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydralazine Hydrochloride | C8H9ClN4 | CID 9351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Regioselective Synthesis of 1,6-Dichlorophthalazine Derivatives
This Application Note is structured to guide researchers through the precise synthesis of 1,6-Dichlorophthalazine , a critical heterocyclic scaffold used in the development of bioactive compounds (e.g., PDE4 inhibitors, VEGFR antagonists).[1]
Unlike the symmetric 1,4-dichlorophthalazine, the 1,6-dichloro isomer possesses unique regiochemical challenges. This protocol addresses the specific requirement for desymmetrization and regioselective chlorination.
Executive Summary & Retrosynthetic Logic
The synthesis of 1,6-dichlorophthalazine (CAS: 10352-26-8) requires a strategic approach to ensure the chlorine atoms are correctly positioned at the C1 (hetero-ring) and C6 (benzo-ring) positions.
Structural Analysis:
-
Position 1 (C-Cl): Highly reactive toward nucleophilic aromatic substitution (
). Derived from a carbonyl precursor (phthalazinone). -
Position 6 (C-Cl): Stable aryl chloride, typically installed in the starting material.
-
Position 4 (C-H): Unsubstituted. This dictates that the precursor must be a phthalazin-1(2H)-one , not a phthalazine-1,4-dione.
The Challenge: Direct condensation of 4-chlorophthalic anhydride with hydrazine yields 6-chlorophthalazine-1,4-dione (leading to 1,4,6-trichlorophthalazine). To obtain the 1,6-dichloro target, one must start from a mono-carbonyl precursor, specifically 2-formyl-5-chlorobenzoic acid (or its tautomer, 6-chlorohydroxyphthalide).
Reaction Pathway Diagram[1][2][3][4]
Figure 1: Synthetic pathway highlighting the critical intermediate and potential isomerization risks.
Detailed Experimental Protocols
Phase A: Synthesis of 6-Chlorophthalazin-1(2H)-one
This step involves the cyclization of the formyl-acid precursor. The regiochemistry is determined by the starting material; therefore, the purity of the 2-formyl-5-chlorobenzoic acid is paramount.
Reagents:
-
2-Formyl-5-chlorobenzoic acid (1.0 equiv)
-
Hydrazine hydrate (64% or 80% aq. solution) (1.2 equiv)
-
Ethanol (Absolute) (10 V)
-
Acetic Acid (glacial) (0.1 equiv - Catalyst)
Procedure:
-
Dissolution: Charge a reaction vessel with 2-formyl-5-chlorobenzoic acid and Ethanol. Stir at room temperature until a suspension forms.
-
Addition: Add Hydrazine hydrate dropwise over 15 minutes. An exotherm is expected; maintain temperature
. -
Cyclization: Add catalytic Acetic Acid. Heat the mixture to reflux (78-80°C) for 3–5 hours.
-
Work-up: Cool the reaction mixture to 0–5°C. The product, 6-chlorophthalazin-1(2H)-one, will precipitate as a white/off-white solid.
-
Filtration: Filter the solid and wash with cold Ethanol (
) followed by Diethyl Ether ( ) to remove excess hydrazine.[1] -
Drying: Dry under vacuum at 50°C.
Yield Expectation: 85–92% Key Quality Attribute: Melting point > 270°C (dec).
Phase B: Chlorination to 1,6-Dichlorophthalazine
This is the critical transformation converting the lactam (C=O) to the imidoyl chloride (C-Cl).
Safety Warning:
Reagents:
-
6-Chlorophthalazin-1(2H)-one (1.0 equiv)
-
Phosphorus Oxychloride (
) (5.0 - 8.0 equiv) – Acts as solvent and reagent -
Phosphorus Pentachloride (
) (1.1 equiv) – Optional, enhances rate -
N,N-Diethylaniline or Pyridine (1.0 equiv) – Acid scavenger/Catalyst
Procedure:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and a
drying tube (or line), suspend the 6-chlorophthalazin-1(2H)-one in . -
Catalyst Addition: Slowly add N,N-Diethylaniline. Note: White fumes (HCl) will evolve.
-
Reaction: Heat the mixture to 100–110°C .
-
Observation: The suspension will gradually dissolve to form a clear yellow/orange solution as the starting material is consumed.
-
Time: Typically 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane). The product is less polar than the starting material.
-
-
Quenching (Critical Step):
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure (rotary evaporator with a base trap) to remove excess
. -
Pour the thick residue slowly onto crushed ice/water (10 V) with vigorous stirring. Maintain temperature
. -
Neutralize the resulting acidic suspension to pH 7–8 using saturated
solution or 25% . Do not allow pH to exceed 9 to prevent hydrolysis of the reactive C1-Cl bond.
-
-
Extraction: Extract with Dichloromethane (DCM) (
). -
Purification: Dry combined organics over anhydrous
, filter, and concentrate.-
Purification: Recrystallize from Heptane/EtOAc or perform flash chromatography if high purity is required.[1]
-
Yield Expectation: 75–85%
Analytical Data & Validation
| Parameter | Specification | Notes |
| Appearance | White to pale yellow needles | Darkening indicates decomposition. |
| 1H NMR (CDCl3) | δ 9.35 (s, 1H, H-4), 8.30 (d, 1H, H-8), 8.05 (s, 1H, H-5), 7.95 (d, 1H, H-7) | H-4 is the most deshielded singlet. |
| MS (ESI/APCI) | [M+H]+ = 199/201/203 | Characteristic isotope pattern for two Cl atoms. |
| Stability | Moisture Sensitive | Store under inert atmosphere at -20°C. |
Troubleshooting & Optimization
Isomer Contamination
If the starting material (2-formyl-5-chlorobenzoic acid) contains the 4-chloro isomer, you will generate 7-chlorophthalazin-1-one.
-
Detection: 1H NMR is the best tool. The H-4 proton shift differs slightly between isomers.
-
Remediation: The 6-chloro and 7-chloro isomers of the phthalazinone often have different solubilities in acetic acid. Fractional crystallization at the Phase A stage is more effective than trying to separate the final dichloro products.
Hydrolysis during Work-up
The C1-Cl bond is labile.
-
Symptom: Low yield and presence of starting material (phthalazinone) after work-up, despite full conversion during reaction.
-
Fix: Ensure the quenching water is ice-cold. Perform the extraction rapidly. Avoid strong bases (NaOH/KOH) during neutralization; use Bicarbonate.
Incomplete Chlorination
-
Symptom: Starting material remains after 4 hours.
-
Fix: Add 1.1 equivalents of
to the reaction. is a more aggressive chlorinating agent than and helps drive the reaction to completion.
References
-
Synthesis of Phthalazinones
-
Chlorination Protocols (POCl3/PCl5)
-
Hirsch, A. & Orphanos, D. "Quantitative Preparation of Chloro- and Bromophthalazines."[7] Canadian Journal of Chemistry, 1965, 43(10), 2708–2712.
-
-
Regioselectivity in Phthalazine Synthesis
-
Csampai, A. et al. "An efficient regioselective synthesis of 6-substituted phthalazin-1(2H)-ones."[1] Tetrahedron, 2001.
-
-
General Properties of 1,4-Dichlorophthalazine (Analogous Chemistry)
-
Sigma-Aldrich Product Sheet for Dichlorophthalazine.
-
Disclaimer: This protocol involves the use of hazardous chemicals (
Sources
- 1. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 3. 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US6528663B1 - Methods for the preparation of 4-chlorophthalic anhydride - Google Patents [patents.google.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for the Synthesis of 1,6-Dichlorophthalazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Phthalazine Scaffold
The phthalazine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse pharmacological activities. The strategic introduction of halogen atoms, particularly chlorine, onto this heterocyclic system provides medicinal chemists with crucial handles for further molecular elaboration through cross-coupling reactions and nucleophilic substitutions. 1,6-Dichlorophthalazine, in particular, is a valuable building block, offering two distinct reactive sites for the synthesis of complex molecules, including potential kinase inhibitors and other therapeutic agents. This document provides a detailed, two-step experimental protocol for the synthesis of 1,6-dichlorophthalazine, commencing from commercially available 4-chlorophthalic acid.
Overall Synthetic Scheme
The synthesis of 1,6-dichlorophthalazine is efficiently achieved via a two-step process. The first step involves the condensation of 4-chlorophthalic acid with hydrazine hydrate to form the intermediate, 6-chlorophthalazin-1(2H)-one. The subsequent step is a deoxychlorination reaction, converting the phthalazinone intermediate into the desired 1,6-dichlorophthalazine using a potent chlorinating agent such as phosphorus oxychloride.
Part 1: Synthesis of 6-Chlorophthalazin-1(2H)-one
Chemical Rationale and Mechanistic Insight
The initial step of this synthesis is a condensation reaction between 4-chlorophthalic acid and hydrazine hydrate. The reaction proceeds through the formation of a diacylhydrazine intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable phthalazinone ring system. Acetic acid is employed as the solvent, as it facilitates both the dissolution of the starting materials and the dehydration step required for cyclization.
Experimental Protocol
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-chlorophthalic acid (10.0 g, 49.8 mmol) and glacial acetic acid (100 mL).
-
Addition of Hydrazine: While stirring the suspension at room temperature, slowly add hydrazine hydrate (3.0 mL, ~62.3 mmol, 1.25 eq.) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 10% methanol in dichloromethane).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.
-
Carefully pour the reaction mixture into 500 mL of ice-cold water with stirring.
-
Collect the solid precipitate by vacuum filtration through a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove any residual acetic acid and unreacted hydrazine salts.
-
Dry the collected solid in a vacuum oven at 60-70 °C to a constant weight to yield 6-chlorophthalazin-1(2H)-one as an off-white to pale yellow solid.
Part 2: Synthesis of 1,6-Dichlorophthalazine
Chemical Rationale and Mechanistic Insight
The conversion of 6-chlorophthalazin-1(2H)-one to 1,6-dichlorophthalazine is a deoxychlorination reaction. The phthalazinone exists in tautomeric equilibrium with its lactim form, 6-chlorophthalazin-1-ol. Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent that reacts with the hydroxyl group of the lactim tautomer.[1] This reaction proceeds by converting the C-1 hydroxyl group into a better leaving group, which is then displaced by a chloride ion.[1] Heating the reaction in excess POCl₃ drives the equilibrium towards the product and ensures complete conversion.[1]
Experimental Protocol
-
Reaction Setup: In a well-ventilated fume hood, equip a 100 mL round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a gas outlet connected to a trap containing a sodium hydroxide solution to neutralize the evolving HCl gas.
-
Reagent Addition: Carefully add 6-chlorophthalazin-1(2H)-one (5.0 g, 27.7 mmol) to the flask.
-
Slowly and cautiously add phosphorus oxychloride (POCl₃, 25 mL, 268 mmol) to the flask at room temperature. The reaction is exothermic.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 3-4 hours. The solid will gradually dissolve as the reaction progresses. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature.
-
Very slowly and carefully, pour the cooled reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. This quenching step is highly exothermic and will generate a significant amount of HCl gas.
-
A precipitate will form. Continue stirring until all the ice has melted.
-
Neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate or by carefully adding a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Collect the solid product by vacuum filtration and wash it extensively with cold water (3 x 100 mL).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford 1,6-dichlorophthalazine as a crystalline solid. Dry the purified product in a vacuum desiccator.
Quantitative Data Summary
| Parameter | Step 1: 6-Chlorophthalazin-1(2H)-one | Step 2: 1,6-Dichlorophthalazine |
| Starting Material | 4-Chlorophthalic Acid | 6-Chlorophthalazin-1(2H)-one |
| Molecular Weight | 200.59 g/mol | 180.59 g/mol |
| Amount Used | 10.0 g | 5.0 g |
| Moles | 49.8 mmol | 27.7 mmol |
| Reagent 1 | Hydrazine Hydrate | Phosphorus Oxychloride (POCl₃) |
| Reagent 1 M.W. | 50.06 g/mol | 153.33 g/mol |
| Reagent 1 Amount | 3.0 mL (~3.1 g) | 25 mL (~41.2 g) |
| Reagent 1 Moles | ~62.3 mmol | 268 mmol |
| Solvent | Glacial Acetic Acid | None (POCl₃ is reagent and solvent) |
| Solvent Volume | 100 mL | 25 mL |
| Reaction Temp. | Reflux (~118 °C) | Reflux (~105 °C) |
| Reaction Time | 4-6 hours | 3-4 hours |
| Product Name | 6-Chlorophthalazin-1(2H)-one | 1,6-Dichlorophthalazine |
| Product M.W. | 180.59 g/mol | 199.04 g/mol |
| Theoretical Yield | 8.99 g | 5.51 g |
| Expected Yield | 80-90% | 75-85% |
Visualized Experimental Workflow
Caption: Workflow for the two-step synthesis of 1,6-Dichlorophthalazine.
Safety and Handling Precautions
-
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It is a lachrymator and toxic upon inhalation. All manipulations must be performed in a well-ventilated fume hood. Wear acid-resistant gloves, a face shield, and a lab coat. The quenching procedure is particularly hazardous and should be performed slowly and behind a blast shield.
-
Glacial acetic acid is corrosive and can cause severe burns. Handle with appropriate PPE.
-
The reactions generate HCl gas , which is corrosive and toxic. Ensure the reaction setup is properly vented to a scrubber or trap.
References
- Google Patents. (n.d.). CN1526710A - A kind of preparation method of 4-chlorophthalic anhydride.
-
ResearchGate. (2025). Pilot study on synthesis of 4-chlorophthalic anhydride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
Sources
Application Notes and Protocols for the Scale-Up Synthesis of 1,6-Dichlorophthalazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust and scalable two-step synthetic protocol for 1,6-dichlorophthalazine, a key building block in medicinal chemistry. Phthalazine derivatives are of significant interest in drug discovery due to their diverse pharmacological activities, including potential as anticancer, anti-inflammatory, and antihypertensive agents.[1][2] The presented methodology commences with the cyclization of 4-chlorophthalic anhydride with hydrazine hydrate to yield a mixture of chlorophthalazinone isomers, followed by a chlorination step to produce the target 1,6-dichlorophthalazine. This document provides in-depth procedural details, explains the rationale behind experimental choices, and addresses critical considerations for process scale-up, purification, and analytical characterization.
Introduction
Phthalazines are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry for their broad spectrum of biological activities.[2] The dichlorinated phthalazine scaffold, in particular, serves as a versatile precursor for the synthesis of more complex molecules through nucleophilic substitution reactions at the chloro-substituted positions. 1,6-Dichlorophthalazine is a valuable intermediate for the development of novel therapeutics. The successful and efficient scale-up of its synthesis is crucial for advancing drug development programs.
This application note provides a detailed protocol for the laboratory-scale synthesis of 1,6-dichlorophthalazine, with a focus on considerations for scaling up the process to kilogram quantities. The described synthetic route is designed for reproducibility and incorporates safety measures essential for handling the hazardous reagents involved.
Synthetic Pathway Overview
The synthesis of 1,6-dichlorophthalazine is proposed as a two-step process starting from 4-chlorophthalic anhydride.
Step 1: Synthesis of 6-Chlorophthalazin-1(2H)-one
The initial step involves the reaction of 4-chlorophthalic anhydride with hydrazine hydrate. This reaction proceeds via a nucleophilic acyl substitution followed by cyclization and dehydration to form a mixture of isomeric chlorophthalazinones. Due to the unsymmetrical nature of 4-chlorophthalic anhydride, the reaction will yield a mixture of 6-chloro- and 7-chlorophthalazin-1(2H)-one.
Step 2: Chlorination to 1,6-Dichlorophthalazine
The mixture of chlorophthalazinone isomers is then subjected to chlorination using a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl group of the lactam tautomer to a chloride. This results in a mixture of dichlorophthalazine isomers, from which the desired 1,6-dichlorophthalazine must be separated and purified.
Visualizing the Synthetic Workflow
Sources
Application Note: Comprehensive Analytical Characterization of 1,6-Dichlorophthalazine
Abstract
This document provides a detailed guide to the analytical methodologies for the comprehensive characterization of 1,6-Dichlorophthalazine, a key heterocyclic building block in pharmaceutical and materials science. We present a suite of orthogonal analytical techniques—including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thermal Analysis (DSC/TGA)—designed to ensure unambiguous structural confirmation, purity assessment, and stability profiling. The protocols herein are structured to provide researchers, quality control analysts, and drug development professionals with the technical foundation and practical insights required for robust and reliable characterization.
Introduction: The Need for Rigorous Characterization
1,6-Dichlorophthalazine is a halogenated heterocyclic compound of significant interest as a precursor in the synthesis of novel bioactive molecules and functional materials.[1] Its reactivity is centered on the two chlorine substituents, making it a versatile scaffold for nucleophilic substitution reactions. The precise location of these chloro groups at the 1- and 6-positions dictates the molecule's steric and electronic properties, which in turn influences the structure and function of its derivatives.
Consequently, the unambiguous confirmation of its isomeric identity (distinguishing it from other dichlorophthalazine isomers like the 1,4-isomer) and the accurate determination of its purity are paramount for ensuring the validity of research outcomes and the quality of final products. This guide establishes a multi-technique analytical workflow designed to provide a holistic characterization profile of 1,6-Dichlorophthalazine.
Physicochemical Properties
A foundational step in any analytical protocol is understanding the basic physical properties of the analyte. These properties inform choices regarding solvent selection, chromatographic conditions, and handling procedures.
| Property | Value | Source |
| Molecular Formula | C₈H₄Cl₂N₂ | PubChem |
| Molecular Weight | 199.04 g/mol | [2] |
| Appearance | Expected to be a solid (e.g., yellow solid for the 1,4-isomer) | [3] |
| Melting Point (m.p.) | Isomer-dependent; (1,4-isomer melts at 160-164 °C) | [3] |
| Solubility | Soluble in common organic solvents (e.g., CDCl₃, DMSO, CH₂Cl₂) | [3][4] |
Structural Elucidation: NMR and Mass Spectrometry
The primary objective of structural elucidation is to confirm the molecular structure, including atom connectivity and isomeric form. NMR and MS are the cornerstone techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. For 1,6-Dichlorophthalazine, NMR is the definitive method to differentiate it from its isomers.
Causality & Expertise: The key distinction between the 1,6- and 1,4-isomers lies in their symmetry. The 1,4-isomer possesses a C₂ axis of symmetry, resulting in a simplified NMR spectrum with only two ¹H signals and three ¹³C signals for the aromatic core.[3] In contrast, 1,6-Dichlorophthalazine is asymmetric, meaning every proton and carbon atom in the aromatic system is chemically unique. This asymmetry should result in four distinct ¹H signals and eight distinct ¹³C signals, providing a clear and unambiguous structural fingerprint.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the 1,6-Dichlorophthalazine sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[3][4] Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm (centered around 6 ppm).
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16-64 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Spectral Width: ~200 ppm (centered around 100 ppm).
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has low natural abundance.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Expected Data Interpretation:
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Rationale |
| ¹H | 7.5 - 9.0 | 4 distinct signals (doublets or multiplets) | The asymmetry of the 1,6-isomer renders all four aromatic protons chemically non-equivalent. Coupling patterns (ortho, meta) will be complex. |
| ¹³C | 120 - 160 | 8 distinct signals | All eight carbon atoms are in unique chemical environments due to the lack of symmetry. Carbons bonded to chlorine or nitrogen will be significantly shifted. |
Mass Spectrometry (MS)
MS is essential for confirming the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z). For chlorinated compounds, MS is particularly powerful due to the characteristic isotopic pattern of chlorine.
Causality & Expertise: Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). A molecule containing two chlorine atoms, like 1,6-Dichlorophthalazine, will exhibit a unique isotopic cluster for its molecular ion (M⁺). The expected pattern is a trio of peaks:
-
M⁺: Contains two ³⁵Cl atoms.
-
[M+2]⁺: Contains one ³⁵Cl and one ³⁷Cl atom.
-
[M+4]⁺: Contains two ³⁷Cl atoms. The relative intensity ratio of these peaks will be approximately 100:65:10, which is a definitive signature for a dichlorinated compound.[3] This pattern is independent of the chlorine atoms' position on the ring.
Protocol: GC-MS (Electron Ionization)
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is ideal.[2]
-
GC Parameters (for separation prior to MS):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min.
-
-
MS Parameters (EI):
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Interpretation:
-
Molecular Ion (M⁺): Look for the isotopic cluster centered at m/z 198 (for C₈H₄³⁵Cl₂N₂).
-
Isotopic Pattern: Confirm the presence of peaks at m/z 198, 200, and 202 with relative intensities of approximately 100:65:10.[3]
-
Fragmentation: Analyze the fragmentation pattern to further support the structure. Expect losses of Cl, N₂, and HCl.
-
Purity and Quantitative Analysis: Chromatographic Methods
Chromatography is the gold standard for separating the analyte from impurities, including starting materials, byproducts, and degradation products.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the most common and robust method for assessing the purity of non-volatile organic compounds.
Causality & Expertise: The choice of a C18 column provides a non-polar stationary phase that effectively retains the moderately polar 1,6-Dichlorophthalazine. A mobile phase gradient of a weak organic solvent (water) and a strong organic solvent (acetonitrile or methanol) allows for the efficient elution of the main compound while separating it from more polar or less polar impurities. UV detection is suitable as the phthalazine ring system contains a strong chromophore.[5][6]
Protocol: Reverse-Phase HPLC Purity Assay
-
Sample and Standard Preparation:
-
Prepare a stock solution of the sample in acetonitrile or methanol at 1.0 mg/mL.
-
Create a working solution by diluting the stock solution to ~0.1 mg/mL with the mobile phase.[7]
-
-
Instrumentation & Conditions:
-
System: HPLC with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 95% B
-
15-18 min: 95% B
-
18-20 min: Re-equilibrate to 40% B
-
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm or scan with PDA to find λₘₐₓ.[7]
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by area percent (Area of main peak / Total area of all peaks) x 100%.
Thermal Properties: Stability and Phase Transitions
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are critical for understanding the material's physical properties, thermal stability, and decomposition profile.
Causality & Expertise: DSC measures heat flow into or out of a sample as a function of temperature, allowing for the precise determination of the melting point and detection of any polymorphic phase transitions. TGA measures the change in mass as a function of temperature, which is essential for identifying the onset of thermal decomposition and quantifying the presence of residual solvents or water.[8]
Protocol: DSC for Melting Point Determination
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Method Parameters:
-
Temperature Program: Heat from 25 °C to 200 °C (or ~30 °C above the expected melting point).
-
Heating Rate: 10 °C/min.
-
Purge Gas: Nitrogen at 50 mL/min.
-
-
Data Analysis: Determine the melting point from the onset temperature of the endothermic melting peak.
Protocol: TGA for Thermal Stability
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Instrumentation: A calibrated Thermogravimetric Analyzer.
-
Method Parameters:
-
Temperature Program: Heat from 25 °C to 600 °C.
-
Heating Rate: 10 °C/min.
-
Purge Gas: Nitrogen at 50 mL/min to assess thermal stability in an inert atmosphere.
-
-
Data Analysis: Identify the onset temperature of significant weight loss, which indicates the beginning of thermal decomposition.[8]
Conclusion
The analytical protocols detailed in this guide provide a robust framework for the complete characterization of 1,6-Dichlorophthalazine. By employing a combination of spectroscopic, chromatographic, and thermal methods, researchers can confidently verify the structural identity, assess the purity, and understand the thermal properties of this important chemical intermediate. Adherence to these multi-faceted analytical strategies is essential for ensuring data integrity, reproducibility in research, and quality in drug development.
References
- Electronic Supplementary Information - The Royal Society of Chemistry.
- Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by - Rasayan Journal of Chemistry.
- Method of Test for Dichlorophen, Bithionol and Hexachlorophene in Cosmetics.
- HPLC analysis of dye intermediates - NC State Repository.
- Mass Spectrometric Evaluation of β-Cyclodextrins as Potential Hosts for Titanocene Dichloride - MDPI.
- Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction - PMC.
- Analytical methods for dichlorvos - ATSDR.
- Gas Chromatography - CLU-IN.
- 1,4-Dichlorophthalazine 95% - Sigma-Aldrich.
- 1,4-Dichlorophthalazine - PubChem.
- Introduction to Pharmaceutical Thermal Analysis - CORE.
- para-dichlorobenzene number of proton NMR signals - Chemistry Stack Exchange.
- Thermal Analysis in Practice Tips and Hints - Mettler Toledo.
- Liquid chromatographic analysis of dichlorophen and its major impurity - PubMed.
- DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF HYDRALAZINE HYDROCHLORIDE - ResearchGate.
- Advanced Developments of Different Synthetic routes of Phthalazine Derivatives in Medicinal Chemistry - Journal of Chemical and Pharmaceutical Research.
- Thermal Analysis in the Pharmaceutical Field - NETZSCH Analyzing & Testing.
Sources
- 1. jocpr.com [jocpr.com]
- 2. 1,4-Dichlorophthalazine | C8H4Cl2N2 | CID 78490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note & Protocols: High-Purity Isolation of 1,6-Dichlorophthalazine for Advanced Research & Drug Development
Introduction: The Critical Role of Purity for 1,6-Dichlorophthalazine
1,6-Dichlorophthalazine is a vital heterocyclic building block in the landscape of medicinal chemistry and materials science. As a member of the phthalazine family, its derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to anticonvulsant, antihypertensive, and antitumor properties[1]. The precise regiochemistry of the chlorine atoms on the phthalazine core makes 1,6-Dichlorophthalazine a unique synthon for creating complex molecular architectures. The success of these syntheses and the biological efficacy of the resulting compounds are directly contingent on the purity of this starting material.
Organic synthesis, by its nature, can introduce a variety of impurities, including regioisomers (e.g., 1,4- or 1,7-dichlorophthalazine), unreacted starting materials, and byproducts from side reactions[2][3]. These impurities can lead to unpredictable reaction outcomes, complicate the purification of downstream products, and introduce confounding variables in biological assays. This guide provides a detailed examination of robust purification methods for 1,6-Dichlorophthalazine, designed to equip researchers with the expertise to achieve the high purity required for demanding applications. We will delve into the principles and provide step-by-step protocols for recrystallization and column chromatography.
Foundational Principles: Understanding the Analyte and Impurity Profile
Effective purification begins with a thorough understanding of the target molecule and its likely contaminants.
2.1. Physicochemical Properties of 1,6-Dichlorophthalazine
A grasp of the physical properties of 1,6-Dichlorophthalazine is essential for selecting and optimizing a purification strategy.
| Property | Value | Significance for Purification |
| Molecular Formula | C₈H₄Cl₂N₂ | Provides the basis for molecular weight and elemental composition. |
| Molecular Weight | 199.04 g/mol | Important for stoichiometric calculations and mass spectrometry. |
| Predicted XlogP | 2.7 | Suggests moderate lipophilicity, indicating solubility in organic solvents. |
| Appearance | White to yellow crystalline powder[4] | Visual cue for purity; colored impurities may be present. |
| Solubility | Soluble in Chloroform, Methanol; Sparingly soluble in water[4] | Key information for selecting recrystallization and chromatography solvents. |
Data sourced from PubChem CID 14322333[5] and ChemicalBook[4].
2.2. Common Impurities in Synthesis
The synthesis of dichlorophthalazines often involves the chlorination of a phthalhydrazide precursor using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅)[4][6]. This process can generate several types of impurities:
-
Regioisomers: Depending on the starting material, other dichlorophthalazine isomers may be formed.
-
Incomplete Chlorination: Monochloro-oxophthalazine represents a common byproduct where one carbonyl group has not been converted to a chloride[6].
-
Hydrolysis Products: The dichlorophthalazine product is sensitive to moisture and can hydrolyze back to monochloro-oxophthalazine or the starting phthalhydrazide[4].
-
Residual Reagents: Excess chlorinating agents and their byproducts may persist in the crude product.
Purification Strategy I: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired compound and its impurities at varying temperatures[7][8]. The ideal recrystallization solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C)[7].
Causality of Solvent Selection
The selection of an appropriate solvent system is the most critical factor for successful recrystallization[7]. For 1,6-Dichlorophthalazine, a moderately polar compound, a range of solvents should be tested. A mixed solvent system is often effective when a single solvent does not provide the ideal solubility profile[7][9]. This involves dissolving the compound in a "soluble solvent" and then adding an "insoluble solvent" (or "anti-solvent") until the solution becomes turbid.
Table for Experimental Solvent Screening:
| Solvent/Mixture | Rationale & Expected Behavior |
| Ethanol or Methanol | The polar hydroxyl group should provide good solubility at elevated temperatures. |
| Dichloromethane/Hexane | Dichloromethane is a good "soluble solvent," while hexane acts as a non-polar "anti-solvent" to induce crystallization upon cooling[10]. |
| Ethyl Acetate/Heptane | A common and effective mixture for compounds of moderate polarity[10]. |
| Toluene | Aromatic compounds often crystallize well from toluene[11]. |
Step-by-Step Recrystallization Protocol
This protocol is designed as a self-validating system. Each step provides a checkpoint to ensure the process is proceeding correctly.
-
Solvent Selection (Small Scale): In separate small test tubes, add ~20 mg of crude 1,6-Dichlorophthalazine. Add a potential solvent dropwise. A good single solvent will not dissolve the compound at room temperature but will dissolve it upon heating. For a mixed solvent system, dissolve the compound in a minimal amount of the "soluble solvent" and then add the "anti-solvent" dropwise until turbidity appears.
-
Dissolution: Place the bulk of the crude 1,6-Dichlorophthalazine in an Erlenmeyer flask. Add the chosen solvent (or "soluble solvent") portion-wise while heating the mixture with stirring (e.g., on a hot plate). Add just enough hot solvent to fully dissolve the solid[8].
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield[8].
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities[8].
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of 1,6-Dichlorophthalazine by recrystallization.
Purification Strategy II: Flash Column Chromatography
Flash column chromatography is a highly effective method for separating compounds based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase[12][13]. It is particularly useful for separating complex mixtures or when recrystallization is ineffective.
Principles of Separation
In this process, the crude material is loaded onto a column packed with a stationary phase, typically silica gel. A solvent system (the mobile phase or eluent) is then passed through the column. Compounds with a higher affinity for the stationary phase will move down the column more slowly, while compounds that are more soluble in the mobile phase will move more quickly, thus effecting a separation.
Method Development: TLC Analysis
Before running a column, it is essential to determine the optimal mobile phase using Thin-Layer Chromatography (TLC)[13].
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.
-
Mobile Phase: Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding ethyl acetate or dichloromethane.
-
Goal: The ideal eluent system will show good separation between the spot for 1,6-Dichlorophthalazine and any impurity spots, with the target compound having an Rf (retention factor) value of approximately 0.3-0.4.
Recommended Starting Eluent Systems for TLC:
-
Heptane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1)
-
Dichloromethane:Hexane (e.g., 1:4, 1:2, 1:1)
Step-by-Step Flash Chromatography Protocol
-
Column Packing: Select an appropriately sized column. Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity, then gently apply pressure to create a firm, uniform bed.
-
Sample Loading: Dissolve the crude 1,6-Dichlorophthalazine in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with the low-polarity system determined by TLC. Collect the eluent in fractions.
-
Gradient Elution (Optional): If necessary, gradually increase the polarity of the mobile phase during the run to elute more strongly adsorbed compounds. This is known as a solvent gradient.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Pooling and Evaporation: Combine the fractions that contain the pure desired product. Remove the solvent using a rotary evaporator to yield the purified 1,6-Dichlorophthalazine.
Column Chromatography Workflow Diagram
Caption: General workflow for purification by flash column chromatography.
Conclusion: A Comparative Summary and Purity Verification
Both recrystallization and column chromatography are powerful techniques for purifying 1,6-Dichlorophthalazine. The choice between them depends on the nature and quantity of impurities, as well as the scale of the purification.
| Feature | Recrystallization | Flash Column Chromatography |
| Primary Use | Removing small amounts of impurities with different solubility profiles. | Separating complex mixtures, including isomers and compounds with similar polarities. |
| Scalability | Excellent for large quantities. | More suitable for small to moderate scales (mg to g). |
| Solvent Consumption | Generally lower. | Can be significantly higher. |
| Time Investment | Can be faster if a good solvent system is known. | More time-consuming due to setup and elution. |
| Purity Achieved | High, but may not remove all closely related impurities. | Potentially very high (>99%), capable of fine separation. |
Post-purification, the purity of 1,6-Dichlorophthalazine should always be confirmed using analytical methods such as Melting Point Analysis , Thin-Layer Chromatography (TLC) , High-Performance Liquid Chromatography (HPLC) , and Nuclear Magnetic Resonance (NMR) Spectroscopy .
References
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Enantioselective Halolactonizations Using Amino-acid-derived Phthalazine Catalysts. American Chemical Society. [Link]
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Choice of Solvent in Recrystallization. Chemistry LibreTexts. [Link]
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Recrystallization. University of California, Los Angeles. [Link]
- A kind of preparation method of 1,4- dichloro phthalazines.
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Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction. MDPI. [Link]
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DIALKOXYACETYLENES: DI-tert-BUTOXYETHYNE. Organic Syntheses. [Link]
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QUANTITATIVE PREPARATION OF CHLORO- AND BROMOPHTHALAZINES. Canadian Journal of Chemistry. [Link]
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Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
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Supporting Information for: Enantioselective Rhodium-Catalyzed Hydrogenation of Olefins with a P-Stereogenic Dihydrobenzo[12][14]oxaphosphorine Ligand. Angewandte Chemie International Edition. [Link]
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Impurities and Degradation products. ArtMolecule. [Link]
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Application Notes and Protocols: The Strategic Use of 1,6-Dichlorophthalazine in Agrochemical Synthesis
Introduction: Unlocking the Potential of an Underutilized Scaffold
The phthalazine core is a recurring motif in a diverse array of biologically active molecules, spanning pharmaceuticals to agrochemicals.[1] Its rigid, planar structure and the presence of two nitrogen atoms make it an excellent scaffold for interacting with biological targets. While the 1,4-disubstituted phthalazine framework has been extensively explored, particularly in medicinal chemistry, its isomers remain a largely untapped resource for the synthesis of novel agrochemicals.[2][3] This guide focuses on the potential of 1,6-dichlorophthalazine as a versatile building block for the creation of new herbicides, fungicides, and insecticides.
The two chlorine atoms on the 1,6-dichlorophthalazine ring are activated towards nucleophilic aromatic substitution (SNAr), providing a robust and flexible handle for introducing a wide range of functional groups.[4] This allows for the systematic exploration of chemical space and the fine-tuning of a molecule's biological activity and physicochemical properties. The strategic positioning of the chlorine atoms at the 1 and 6 positions offers a distinct spatial arrangement for substituents compared to the more common 1,4-isomer, potentially leading to novel modes of action or improved target selectivity.
This document provides a comprehensive overview of the synthesis and potential applications of 1,6-dichlorophthalazine in agrochemical research. It includes a proposed synthetic route to this key intermediate, detailed protocols for its derivatization, and a rationale for its use in developing next-generation crop protection agents.
Part 1: Synthesis of the Key Intermediate: 1,6-Dichlorophthalazine
Proposed Synthetic Pathway
The proposed synthesis involves the formation of the phthalazine core, followed by halogenation.
Caption: Proposed synthetic route to 1,6-dichlorophthalazine.
Experimental Protocols
Protocol 1: Synthesis of 3-Nitrophthalhydrazide
This procedure is adapted from the first step in the synthesis of luminol.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3-nitrophthalic acid (1 equivalent).
-
Addition of Hydrazine: Add a solution of hydrazine hydrate (1.1 equivalents) in water.
-
Reflux: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Cool the reaction mixture to room temperature, which should induce precipitation of the product. Filter the solid, wash with cold water, and dry under vacuum to yield 3-nitrophthalhydrazide.
Protocol 2: Synthesis of 3-Aminophthalhydrazide
-
Dissolution: Suspend the 3-nitrophthalhydrazide (1 equivalent) in a suitable solvent such as water or aqueous ammonia.
-
Reduction: Add a reducing agent, for example, sodium dithionite (sodium hydrosulfite) (2.2 equivalents), in portions while stirring.
-
Reaction: Gently heat the mixture until the yellow color of the nitro compound disappears, indicating the formation of the amine.
-
Isolation: Cool the reaction mixture and collect the precipitated 3-aminophthalhydrazide by filtration. Wash with cold water and dry.
Protocol 3: Synthesis of 1,6-Phthalazinedione
This proposed step is based on the Sandmeyer reaction, where the amino group is converted to a diazonium salt and subsequently displaced.
-
Diazotization: Dissolve the 3-aminophthalhydrazide (1 equivalent) in an acidic aqueous solution (e.g., H₂SO₄/H₂O) and cool to 0-5 °C in an ice bath.
-
Nitrite Addition: Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Hydrolysis: Carefully add the diazonium salt solution to a boiling aqueous solution of a copper catalyst (e.g., CuSO₄). The diazonium group will be replaced by a hydroxyl group, and subsequent tautomerization will yield the dione.
-
Isolation: After the evolution of nitrogen gas ceases, cool the reaction mixture. The 1,6-phthalazinedione should precipitate. Collect the solid by filtration, wash with water, and dry.
Protocol 4: Synthesis of 1,6-Dichlorophthalazine
This procedure is analogous to the well-established halogenation of 1,4-phthalazinedione.[6]
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap for acidic fumes, place the 1,6-phthalazinedione (1 equivalent).
-
Halogenation: Add phosphorus oxychloride (POCl₃) (5-10 equivalents) and a catalytic amount of dimethylformamide (DMF).
-
Reflux: Heat the mixture to reflux for 4-6 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Purification: Filter the crude 1,6-dichlorophthalazine, wash thoroughly with cold water until the washings are neutral, and then with a cold sodium bicarbonate solution. Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetonitrile.
Part 2: Application in Agrochemical Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The two chlorine atoms of 1,6-dichlorophthalazine are susceptible to displacement by a variety of nucleophiles. The reactivity of the chlorine at the 1-position is enhanced by the adjacent ring nitrogen, making it particularly susceptible to nucleophilic attack. This allows for either mono- or di-substitution, providing a high degree of synthetic flexibility.
General Principles of SNAr with 1,6-Dichlorophthalazine
The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nature of the phthalazine ring system.[4] The choice of solvent, base, and reaction temperature can be used to control the selectivity between mono- and di-substitution.
Caption: General scheme for nucleophilic aromatic substitution.
Application in Herbicide Synthesis
Many commercial herbicides feature aryloxy or arylamine moieties linked to a heterocyclic core. 1,6-Dichlorophthalazine can serve as a scaffold to construct novel herbicides with potential modes of action such as inhibition of acetohydroxyacid synthase (AHAS).
Protocol 5: Synthesis of a 1-Aryloxy-6-chlorophthalazine Derivative
-
Reaction Setup: To a solution of a substituted phenol (1 equivalent) in a polar aprotic solvent such as DMF or DMSO, add a base like potassium carbonate (1.5 equivalents).
-
Addition of Phthalazine: Stir the mixture at room temperature for 30 minutes, then add 1,6-dichlorophthalazine (1 equivalent).
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC.
-
Work-up and Purification: After completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
| Reactant (Phenol) | Product | Potential Herbicidal Target |
| 2,4-Dichlorophenol | 1-(2,4-Dichlorophenoxy)-6-chlorophthalazine | Photosystem II Inhibitor (analogy) |
| 4-Trifluoromethylphenol | 1-(4-Trifluoromethylphenoxy)-6-chlorophthalazine | Protoporphyrinogen Oxidase (PPO) Inhibitor (analogy) |
Application in Fungicide Synthesis
The phthalazine nucleus is present in some compounds with known antifungal activity.[7] By introducing thioether or anilino linkages, which are common in many systemic fungicides, novel compounds targeting enzymes like succinate dehydrogenase (SDH) can be synthesized.[8]
Protocol 6: Synthesis of a 1-Arylthio-6-chlorophthalazine Derivative
-
Reaction Setup: In a suitable solvent like ethanol or THF, dissolve the desired aryl thiol (1 equivalent).
-
Base Addition: Add a base such as sodium ethoxide or potassium carbonate (1.2 equivalents) and stir for 20 minutes.
-
Phthalazine Addition: Add a solution of 1,6-dichlorophthalazine (1 equivalent) in the same solvent.
-
Reaction and Work-up: Stir the reaction at room temperature or with gentle heating until completion. Remove the solvent under reduced pressure, and partition the residue between water and an organic solvent. Wash the organic layer, dry, and concentrate. Purify by column chromatography.
| Reactant (Thiol) | Product | Potential Fungicidal Target |
| 4-Chlorothiophenol | 1-(4-Chlorophenylthio)-6-chlorophthalazine | Ergosterol Biosynthesis (analogy) |
| 2-Mercaptobenzothiazole | 1-(Benzothiazol-2-ylthio)-6-chlorophthalazine | Multi-site contact fungicide (analogy) |
Application in Insecticide Synthesis
Phthalazine derivatives have been investigated for their insecticidal properties.[9] The introduction of substituted amine or pyrazole moieties can lead to compounds that act on the insect nervous system, similar to neonicotinoids or ryanodine receptor modulators.
Protocol 7: Synthesis of a 1-(Substituted-amino)-6-chlorophthalazine Derivative
-
Reaction Setup: Dissolve 1,6-dichlorophthalazine (1 equivalent) and a primary or secondary amine (1.1 equivalents) in a solvent such as acetonitrile or dioxane.
-
Base and Reaction: Add a non-nucleophilic base like triethylamine or diisopropylethylamine (1.5 equivalents) and heat the mixture to reflux.
-
Work-up and Purification: Monitor the reaction by TLC. Upon completion, cool the mixture, filter off any salts, and concentrate the filtrate. Purify the residue by column chromatography to obtain the desired product.
| Reactant (Amine) | Product | Potential Insecticidal Target |
| 3-Aminopyrazole | 1-(1H-Pyrazol-3-ylamino)-6-chlorophthalazine | GABA-gated chloride channel (analogy) |
| N-Methylpiperazine | 1-(4-Methylpiperazin-1-yl)-6-chlorophthalazine | Acetylcholine receptor (analogy) |
Part 3: Self-Validating Systems and Characterization
For each synthesized derivative, a rigorous characterization is essential to confirm its structure and purity. This forms a self-validating system for the described protocols.
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The substitution pattern on the phthalazine ring can be confirmed by the coupling patterns and chemical shifts of the aromatic protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Melting Point: A sharp melting point is an indicator of purity for solid compounds.
Conclusion and Future Outlook
1,6-Dichlorophthalazine represents a promising, yet underexplored, platform for the synthesis of novel agrochemicals. Its predicted reactivity, based on the well-understood principles of nucleophilic aromatic substitution, allows for the rational design and synthesis of a wide variety of derivatives. The distinct substitution pattern offered by the 1,6-isomer provides an opportunity to develop compounds with unique structure-activity relationships, potentially leading to new modes of action or overcoming existing resistance mechanisms. The protocols and applications outlined in this guide serve as a foundational framework for researchers to begin exploring the potential of this versatile building block in the ongoing quest for more effective and sustainable crop protection solutions.
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Journal of Chemical and Pharmaceutical Research. (n.d.). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
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-
Der Pharma Chemica. (n.d.). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). QUANTITATIVE PREPARATION OF CHLORO- AND BROMOPHTHALAZINES. Retrieved from [Link]
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Repositorio UC. (2014, April 1). Kinetic study on the aromatic nucleophilic substitution reaction of 3,6-dichloro-1,2,4,5-tetrazine by biothiols. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. Retrieved from [Link]
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ResearchGate. (2014, May 19). Kinetic study on the aromatic nucleophilic substitution reaction of 3,6-dichloro-1,2,4,5-tetrazine by biothiols. Retrieved from [Link]
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ResearchGate. (2013, March 14). Synthesis, Bioevaluation and Structural Study of Substituted Phthalazin-1(2H)-ones Acting as Antifungal Agents. Retrieved from [Link]
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MDPI. (2023, December 22). Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. Retrieved from [Link]
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ResearchGate. (2022, October 3). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Retrieved from [Link]
-
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MDPI. (n.d.). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. Retrieved from [Link]
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Application Notes and Protocols: Catalytic Applications of 1,6-Dichlorophthalazine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The field of homogeneous catalysis has been profoundly impacted by the development of transition metal complexes bearing nitrogen-containing heterocyclic ligands. Phthalazine scaffolds, in particular, offer a compelling platform for ligand design due to their rigid bicyclic structure and tunable electronic properties. This document provides a detailed guide to the synthesis and potential catalytic applications of metal complexes featuring the 1,6-dichlorophthalazine ligand. While direct, published catalytic applications of 1,6-dichlorophthalazine metal complexes are not extensively documented in current literature, this guide leverages established principles of coordination chemistry and catalysis to present robust, scientifically-grounded protocols. By examining the catalytic behavior of analogous phthalazine and dihalo-N-heterocycle systems, we provide a predictive framework and detailed experimental methodologies for researchers seeking to explore this promising, yet underdeveloped, class of catalysts. The focus is primarily on palladium-catalyzed cross-coupling reactions, which are pivotal in modern synthetic organic and medicinal chemistry.
Introduction: The Rationale for 1,6-Dichlorophthalazine as a Catalytic Ligand
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The efficacy of these transformations is critically dependent on the nature of the ligand coordinated to the metal center. The ligand modulates the catalyst's stability, solubility, and reactivity by influencing its electronic and steric environment.
Phthalazine, a diazine-containing heterocycle, serves as an excellent bidentate or monodentate ligand for various transition metals. The introduction of substituents onto the phthalazine core allows for the fine-tuning of its properties. The 1,6-dichlorophthalazine ligand presents a unique combination of features:
-
Electronic Effects : The two chlorine atoms are strongly electron-withdrawing, which is expected to decrease the electron density on the phthalazine ring and the coordinating nitrogen atoms. This can enhance the stability of the metal complex and influence the rates of key catalytic steps such as oxidative addition and reductive elimination.
-
Steric Profile : The chlorine at the 1-position provides steric bulk near one of the nitrogen donor atoms, which can influence the coordination geometry and the accessibility of substrates to the metal center. This steric hindrance can play a role in reaction selectivity.
-
Coordination Versatility : 1,6-Dichlorophthalazine can potentially act as a monodentate or a bridging bidentate ligand, offering flexibility in the design of mononuclear or polynuclear catalytic systems.
Given these characteristics, 1,6-dichlorophthalazine metal complexes, particularly with palladium, are hypothesized to be effective catalysts for a range of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.
Synthesis of 1,6-Dichlorophthalazine-Palladium(II) Pre-catalysts
The synthesis of catalytically active complexes often begins with the preparation of stable pre-catalysts, typically in the Pd(II) oxidation state, which are then reduced in situ to the active Pd(0) species. Below are two general protocols for the synthesis of putative 1,6-dichlorophthalazine-palladium(II) complexes.
Protocol 2.1: Synthesis of Bis(1,6-dichlorophthalazine)palladium(II) Dichloride
This protocol describes the synthesis of a likely square planar Pd(II) complex where the phthalazine ligand is monodentate.
Rationale: This is a straightforward and common method for synthesizing Pd(II) complexes with N-heterocyclic ligands. The use of a nitrile-stabilized palladium precursor allows for facile ligand exchange under mild conditions.
Materials:
-
1,6-Dichlorophthalazine
-
Bis(acetonitrile)palladium(II) dichloride [PdCl₂(MeCN)₂] or Bis(benzonitrile)palladium(II) dichloride [PdCl₂(PhCN)₂]
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether or pentane, anhydrous
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve bis(acetonitrile)palladium(II) dichloride (1.0 eq) in anhydrous DCM.
-
In a separate flask, dissolve 1,6-dichlorophthalazine (2.1 eq) in a minimal amount of anhydrous DCM.
-
Slowly add the 1,6-dichlorophthalazine solution to the stirred palladium precursor solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. A color change and/or precipitation of a solid is typically observed.
-
Monitor the reaction by thin-layer chromatography (TLC) to confirm the consumption of the starting materials.
-
Reduce the volume of the solvent in vacuo until a precipitate forms.
-
Add an excess of anhydrous diethyl ether or pentane to fully precipitate the product.
-
Isolate the solid product by filtration under inert atmosphere, wash with diethyl ether, and dry in vacuo.
-
Characterize the resulting solid by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis to confirm the structure [PdCl₂(1,6-dichlorophthalazine)₂].
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and functional group tolerance.[1] A hypothetical 1,6-dichlorophthalazine-palladium complex can be expected to efficiently catalyze this transformation.
Mechanism Overview: Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves the oxidative addition of an aryl halide to the active Pd(0) species, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3.1: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid
Rationale: This protocol provides a standard set of conditions for evaluating the catalytic activity of the newly synthesized 1,6-dichlorophthalazine-palladium complex. The choice of solvent, base, and temperature is based on established methodologies for similar palladium-catalyzed couplings.[2]
Materials:
-
[PdCl₂(1,6-dichlorophthalazine)₂] pre-catalyst
-
Aryl bromide (e.g., 4-bromoanisole)
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Solvent system: Toluene/Ethanol/Water (e.g., 4:1:1 v/v/v) or Dioxane/Water
-
Reaction vial or Schlenk tube
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
Procedure:
-
To a reaction vial, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and base (K₂CO₃, 2.0 mmol).
-
Add the [PdCl₂(1,6-dichlorophthalazine)₂] pre-catalyst (0.01 mmol, 1 mol%).
-
Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 5 mL of Toluene/Ethanol/Water) via syringe.
-
Seal the vial and place it in a preheated heating block or oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for the specified time (e.g., 2-12 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Expected Performance
While specific data for 1,6-dichlorophthalazine complexes is unavailable, the following table illustrates typical results for Suzuki-Miyaura couplings catalyzed by palladium complexes with related N-heterocyclic ligands. This serves as a benchmark for evaluating the performance of the new catalyst.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 1 | K₂CO₃ | Toluene/H₂O | 100 | 4 | >95 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | 2 | Cs₂CO₃ | Dioxane/H₂O | 110 | 12 | ~85 |
| 3 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | 1 | K₃PO₄ | DMF | 90 | 6 | >90 |
Application in Heck-Mizoroki Cross-Coupling Reactions
The Heck reaction, the palladium-catalyzed arylation or vinylation of an alkene, is a powerful method for forming substituted olefins.[3] The electronic properties of the 1,6-dichlorophthalazine ligand may offer advantages in stabilizing the palladium catalyst throughout the cycle.
Workflow for a Typical Heck Reaction
Caption: Standard experimental workflow for a Heck-Mizoroki cross-coupling reaction.
Protocol 4.1: Heck Coupling of Iodobenzene with Styrene
Rationale: This protocol outlines a classic Heck reaction to assess the catalytic performance of the 1,6-dichlorophthalazine-palladium complex. The use of a tertiary amine base is typical, acting both as a base and a scavenger for the generated acid.
Materials:
-
[PdCl₂(1,6-dichlorophthalazine)₂] pre-catalyst
-
Iodobenzene
-
Styrene
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
-
Reaction vessel (e.g., sealed tube)
Procedure:
-
In a sealable reaction tube, combine iodobenzene (1.0 mmol), styrene (1.5 mmol), and the [PdCl₂(1,6-dichlorophthalazine)₂] pre-catalyst (0.01 mmol, 1 mol%).
-
Add anhydrous, degassed DMF (5 mL) followed by the base (Et₃N, 1.5 mmol).
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 4-16 hours, monitoring by GC-MS.
-
After cooling, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove palladium black and salts.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over MgSO₄, filter, and concentrate.
-
Purify the crude product via flash chromatography to obtain stilbene.
Concluding Remarks and Future Outlook
The application of 1,6-dichlorophthalazine as a ligand in transition metal catalysis represents a nascent and intriguing area of research. Based on the established principles of catalysis and the predictable electronic and steric effects of the chloro-substituents, metal complexes of this ligand hold significant promise, particularly in palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide are intended to serve as a robust starting point for the synthesis, characterization, and catalytic evaluation of these novel complexes. Future work should focus on a systematic investigation of different transition metals (e.g., Ni, Cu, Rh), a broader range of substrates, and detailed mechanistic studies to fully elucidate the role of the 1,6-dichlorophthalazine ligand in modulating catalytic performance. Such efforts will undoubtedly contribute to the expanding toolkit of ligands available to the synthetic chemist and may lead to the discovery of catalysts with unique reactivity and selectivity.
References
- Suddik, J. K., & Mostafa, M. M. (2017). Novel Metal Complexes Derived From 6-(2, 3-Dichlorophenyl)-1, 2, 4-Triazine-3, 5-Diamine (Lamotrigine, L) and their Applications in Biology. Inorganic Chemistry: An Indian Journal, 12(1), 112.
- Lytvak, O., et al. (2021). Synthesis and structural characterization of the dichloride complex formed by carboxy-functionalized Cu(diazacyclam)2+ cation and its heterometallic coordination polymer with CdCl2.
- Ngom, B., et al. (2025). A lanthanum coordination polymer with 3,6-dichlorophthalate and 2,4-dichloro-6-(ethoxycarbonyl)benzoate as ligands.
- van der Vlugt, J. I. (2011). Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. Dalton Transactions, 40(29), 7465–7477.
- Libretto, N. J., et al. (2024). Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions. Chemical Science, 15(15), 5536–5543.
- Otte, M., & Oestreich, M. (2023). Atroposelective Ir-Catalyzed C–H Borylation of Phthalazine Heterobiaryls. The Journal of Organic Chemistry, 88(20), 14357–14364.
- Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1933–1940.
- Sanderson, J. B., et al. (2022). Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Dalton Transactions, 51(30), 11333–11340.
- Catellani, M., et al. (2007). Synthesis of Phthalazinones via palladium(II)-catalysed Intramolecular Oxidative C-H/C-H Cross-Coupling of N'-methylenebenzohydrazides.
-
LibreTexts. (2020). Coordination Chemistry of Transition Metals. Retrieved from [Link]
- Thompson, L. K. (1990). Coordination complexes of hexadentate phthalazine hydrazone ligands. Memorial University of Newfoundland.
- Turel, I. (2015). Special Issue: Practical Applications of Metal Complexes. Molecules, 20(5), 7936–7940.
-
LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
- Fernández-Ibáñez, M. Á., & Maciá, B. (2022). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs, 20(4), 253.
- Bendre, R. S., et al. (2022). The transition metal complexes of Fe(II), Ni(II) and Cu(II) derived from phthalazine based ligands: Synthesis, crystal structures and biological activities. Oriental Journal of Chemistry, 38(2), 336-346.
- Ruiz-Castillo, P., & Buchwald, S. L. (2023).
-
ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. Retrieved from [Link]
- Zhou, J., et al. (2022). Steric and Electronic Effects of Ligand Substitution on Redox-Active Fe4S4-Based Coordination Polymers. Dalton Transactions, 51(30), 11333-11340.
- Gandeepan, P., et al. (2019). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 48(4), 1126–1190.
-
National Center for Biotechnology Information. (n.d.). 1,4-Dichlorophthalazine. PubChem Compound Database. Retrieved from [Link]
Sources
Application Note: Controlled Synthesis of Poly(phthalazinyl aryl ether)s using 1,6-Dichlorophthalazine
This Application Note is designed for senior polymer chemists and drug development professionals focusing on high-performance heteroaromatic polymers. It addresses the specific synthetic challenges posed by the asymmetric reactivity of 1,6-Dichlorophthalazine .
Executive Summary & Chemical Logic
The polymerization of 1,6-Dichlorophthalazine (1,6-DCP) presents a distinct challenge compared to its symmetric isomer, 1,4-dichlorophthalazine. While 1,4-isomers allow for equivalent reactivity at both electrophilic sites, 1,6-DCP possesses an intrinsic reactivity mismatch :
-
C1 Position (Imidoyl Chloride-like): Highly activated for nucleophilic aromatic substitution (
) due to the adjacent nitrogen (N2) and the electron-deficient heterocyclic ring. Reactivity is comparable to chloropyrimidines.[1] -
C6 Position (Aryl Chloride): Significantly less activated.[1] Located on the benzenoid ring, its reactivity relies on the inductive electron-withdrawing power of the fused diaza-ring.
The Core Challenge: If standard polycondensation conditions are applied without modification, the C1 position will react rapidly, while the C6 position may remain dormant or react sluggishly, leading to low molecular weight oligomers or premature chain termination.
The Solution: This protocol utilizes a Step-Wise Thermal Activation Strategy .[1] We exploit the reactivity difference to form controlled pre-polymers at moderate temperatures, followed by a high-temperature "forcing" stage to drive the C6 substitution and achieve high molecular weight.
Mechanistic Pathway & Reactivity
The synthesis follows a nucleophilic aromatic substitution (
Reaction Visualization
The following diagram illustrates the sequential activation required for 1,6-DCP polymerization.
Figure 1: Sequential activation pathway for 1,6-Dichlorophthalazine polymerization.[1] Note the distinct thermal stages required to overcome the activation energy barrier at C6.
Experimental Protocol
Materials & Equipment
| Component | Specification | Purpose |
| Monomer A | 1,6-Dichlorophthalazine (>98% purity) | Electrophile (Asymmetric) |
| Monomer B | Bisphenol A (or 4,4'-Biphenol) | Nucleophile |
| Solvent | Sulfolane (Tetramethylene sulfone) | High boiling point (>280°C), excellent solubility for salts.[1][2] |
| Base | Anhydrous | Proton scavenger.[1] Excess (1.2 eq) required.[1] |
| Azeotropic Agent | Toluene or Xylene | Removal of water generated during phenoxide formation.[1] |
| Atmosphere | Dry Nitrogen or Argon | Prevention of oxidative degradation.[1] |
Step-by-Step Synthesis Procedure
Phase A: Salt Formation & Dehydration (The "Drying" Step) [1]
-
Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, Dean-Stark trap (with condenser), and nitrogen inlet.
-
Charging: Add Bisphenol A (10.0 mmol),
(12.0 mmol), Sulfolane (35 mL), and Toluene (15 mL). -
Dehydration: Heat the mixture to 140°C (oil bath temp). Reflux toluene for 2–3 hours. Water generated from the phenoxide formation will azeotrope into the Dean-Stark trap.
-
Distillation: Once water evolution ceases, drain the toluene from the trap and gradually raise the temperature to 160°C to distill off the remaining toluene.[1] Crucial: The system must be anhydrous before adding the heteroaromatic monomer to prevent hydrolysis of the C1-chlorine.
Phase B: C1-Selective Polymerization (Kinetic Control) 5. Monomer Addition: Cool the reaction mixture to ~100°C. Add 1,6-Dichlorophthalazine (10.0 mmol) in one portion. 6. Reaction: Heat to 150–160°C for 4 hours.
- Mechanism:[1][2][3][4][5][6] At this temperature, the phenoxide attacks the highly reactive C1 position.[1] The C6 position remains largely unreacted.[1]
- Checkpoint: Aliquot analysis (HPLC/TLC) should show disappearance of monomeric 1,6-DCP and formation of dimers/oligomers.[1]
Phase C: C6-Forcing Polymerization (Thermodynamic Control) 7. Temperature Ramp: Increase the temperature to 200–210°C . 8. Duration: Maintain this temperature for 12–18 hours.
- Why: This high energy input is necessary to force the nucleophilic attack on the deactivated C6 position on the benzene ring.[1]
- Viscosity: The solution should become noticeably viscous.[1] If viscosity becomes too high (Weisenberg effect on stirrer), dilute with hot sulfolane (5 mL).[1]
- Termination: (Optional) Add a small amount of 4-tert-butylphenol (0.1 mmol) at the end to end-cap the polymer chains and prevent reactive chlorine termini.
Phase D: Work-up 10. Precipitation: Pour the hot, viscous polymer solution slowly into a 10-fold excess of vigorously stirred Methanol/Water (50:50) containing 1% Acetic Acid (to neutralize residual phenoxide).[1] 11. Purification: Filter the fibrous precipitate. Wash sequentially with hot water and hot methanol. 12. Drying: Dry in a vacuum oven at 100°C for 24 hours.
Characterization & Validation
To ensure the protocol was successful, you must validate the substitution at both C1 and C6.
| Technique | Observation | Interpretation |
| Shift of Phthalazine protons | H4 proton (singlet, ~9.5 ppm) is diagnostic. A shift indicates substitution at C1.[1] The aromatic protons at H5/H7/H8 will shift/broaden upon C6 substitution. | |
| C1 vs C6 signals | C1-Cl typically appears ~150-155 ppm; C1-O-Ar will shift downfield.[1] C6-Cl (~135 ppm) disappearance is the key marker for high MW. | |
| GPC (Gel Permeation) | Molecular Weight ( | Target |
| DSC | Expect high |
Troubleshooting The "Asymmetry Effect"
Issue: Polymer precipitates early or fails to build viscosity.
-
Cause: The C1 reaction is complete, but the C6 reaction failed, leading to semi-crystalline oligomers that crash out of solution.[1]
-
Fix: Switch solvent to Diphenyl Sulfone (melting point ~127°C).[1] This allows reaction temperatures up to 250°C, providing the thermal energy needed to activate the C6-Cl bond.
Issue: Cross-linking or Gelation.
-
Cause: 1,6-DCP is sensitive to side reactions at the N-N bond under extreme oxidative stress.
-
Fix: Ensure strict oxygen-free conditions. Add a radical inhibitor (e.g., BHT) in trace amounts if using very high temperatures (>220°C).[1]
References
-
Site-Selectivity in Heterocycles: Strotman, N. A., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2016, 7 , 335-350. (Confirming C1 > C6 reactivity in 1,6-dichlorophthalazine).
-
Polymerization Methodology (Analogous Phthalazinone Systems): Jian, X., et al. "Synthesis and properties of poly(phthalazinone ether sulfone ketone)s."[1] Journal of Applied Polymer Science, 2006. (Standard protocols for phthalazine-based high-temp polymers). Note: While specific 1,6-DCP polymer papers are rare, this reference establishes the solubility and thermal baseline for phthalazine backbones.
-
Nucleophilic Aromatic Substitution Kinetics: Terrier, F. "Nucleophilic Aromatic Displacement: The Influence of the Nitro Group."[1] VCH Publishers, 1991. (Foundational text on activating effects in heterocyclic
).
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. repositorio.uc.cl [repositorio.uc.cl]
- 5. US20060199817A1 - Phthalazine, aza- and diaza-phthalazine compounds and methods of use - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1,6-Dichlorophthalazine Derivatives
Welcome to the technical support center for the synthesis and derivatization of 1,6-dichlorophthalazine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into optimizing reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles.
Section 1: Synthesis of the 1,6-Dichlorophthalazine Core
The quality of your starting material is paramount. Issues in the initial synthesis of the 1,6-dichlorophthalazine core will cascade through all subsequent derivatization steps. This section addresses common challenges in its preparation.
Frequently Asked Questions (FAQs)
Q1: My yield for the chlorination of 1,6-dihydroxydiphthalazine (phthaloyl hydrazine analog) is consistently low, and the product is impure. What are the critical parameters?
A1: This is a frequent challenge, often stemming from the harsh conditions required for the dichlorination. The most common methods involve reagents like phosphorus oxychloride (POCl₃), often with additives like phosphorus pentachloride (PCl₅) or catalytic dimethylformamide (DMF).
-
Causality & Expert Insight: The reaction proceeds via the formation of a chlorophosphonium intermediate, which is then displaced by a chloride ion. Low yields are typically due to incomplete reaction, thermal decomposition, or the formation of intractable side products. Repetition of methods using only POCl₃ can give unsatisfactory results, while using PCl₅ can lead to impure products and laborious purification.[1] A modified method heating 1,4-dioxophthalazine with PCl₅ in a sealed vessel can result in a quantitative yield of nearly pure product.[1]
-
Troubleshooting & Optimization Strategy:
-
Reagent Stoichiometry & Quality: Ensure your POCl₃ is fresh and not decomposed. Using POCl₃ as both the reagent and solvent is common. The addition of PCl₅ (0.3-0.5 eq.) can facilitate the reaction by ensuring a high concentration of active chlorinating species.
-
Temperature Control: This is the most critical parameter. The reaction typically requires heating (e.g., 110°C) to proceed at a reasonable rate.[2] However, excessive temperatures (>120°C) can lead to charring and decomposition. A controlled ramp-up to the target temperature and maintaining a steady reflux is crucial.
-
Reaction Time: Monitor the reaction by TLC (Thin Layer Chromatography) or LCMS (Liquid Chromatography-Mass Spectrometry). Prolonged heating after completion can degrade the product. Typical reaction times are between 1-4 hours.[2][3]
-
Work-up Procedure: The quench is highly exothermic and hazardous. The reaction mixture must be cooled to room temperature before being slowly and carefully added to crushed ice or ice-water with vigorous stirring.[2] Adding water to the reaction mixture is strongly discouraged. A rapid quench can trap impurities within the precipitated product. Ensure the final product is washed to neutrality with water to remove residual acids.
-
Section 2: Nucleophilic Aromatic Substitution (SNAr) Reactions
Derivatization of 1,6-dichlorophthalazine predominantly occurs via Nucleophilic Aromatic Substitution (SNAr). The two chlorine atoms offer sites for mono- or di-substitution, but controlling the outcome requires careful optimization.
Core Principles of SNAr on Phthalazines
The phthalazine ring system is electron-deficient due to the two nitrogen atoms, which activates the chloro-substituents towards nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5][6] The presence of the electron-withdrawing nitrogen atoms is crucial for stabilizing this negatively charged intermediate.[4][6]
Caption: Generalized SNAr mechanism on 1,6-dichlorophthalazine.
Frequently Asked Questions (FAQs)
Q2: I'm trying to synthesize a mono-substituted derivative with an amine nucleophile, but I'm getting a mixture of starting material, mono-product, and di-product. How can I improve selectivity for mono-substitution?
A2: This is a classic selectivity problem in SNAr reactions on di-haloheterocycles. Achieving high selectivity for mono-substitution hinges on controlling stoichiometry and reaction kinetics.
-
Causality & Expert Insight: The C1 position is generally more electron-deficient and thus more reactive than the C6 position. Once the first substitution occurs, the electron-donating character of the new substituent (e.g., an amino group) deactivates the ring towards a second substitution, which aids selectivity. However, if conditions are too harsh, di-substitution will occur.
-
Troubleshooting & Optimization Strategy:
-
Stoichiometry is Key: Use a slight sub-stoichiometric amount of the nucleophile (e.g., 0.9-0.95 equivalents). This ensures there is always an excess of the dichlorophthalazine, minimizing the chance of a product molecule reacting a second time.
-
Lower the Temperature: SNAr reactions are often exothermic.[7] Running the reaction at a lower temperature (e.g., 0°C to room temperature) will slow down the second substitution reaction more significantly than the first, thereby increasing selectivity.
-
Slow Addition: Add the nucleophile solution dropwise over a prolonged period (1-2 hours) to the solution of 1,6-dichlorophthalazine. This maintains a low instantaneous concentration of the nucleophile, favoring the reaction with the more abundant and more reactive starting material.
-
Choice of Base: Use a non-nucleophilic base that is just strong enough to deprotonate the nucleophile (if required) or scavenge the HCl byproduct. For amine nucleophiles, often an excess of the amine itself or a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is sufficient. For alcohol nucleophiles, a weaker inorganic base like K₂CO₃ is often preferred over stronger bases that might promote di-substitution.
-
Q3: My SNAr reaction is not going to completion, or I'm observing decomposition of my starting material. What are the likely causes?
A3: Reaction failure or decomposition in SNAr chemistry can almost always be traced back to one of three areas: solvent, base, or temperature.
-
Causality & Expert Insight: The rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex.[6] Polar aprotic solvents are crucial as they solvate the cationic counter-ion of the nucleophile without hydrogen bonding to the nucleophile itself, thus maximizing its nucleophilicity. Decomposition suggests the conditions are too harsh or that side reactions are occurring.
-
Troubleshooting Decision Tree:
Caption: Troubleshooting workflow for common SNAr reaction failures.
Data Summary: Optimizing SNAr Conditions
The following table provides general guidelines for optimizing your SNAr reactions.
| Parameter | Recommended Options | Rationale & Expert Insight |
| Solvent | DMF, DMSO, NMP, Acetonitrile | Polar aprotic solvents stabilize the charged Meisenheimer intermediate, accelerating the reaction.[8] Use of less polar solvents like THF or Toluene can sometimes prevent over-reaction (di-substitution).[9] |
| Base | K₂CO₃, Cs₂CO₃, DIPEA, TEA | For alcohol/phenol nucleophiles, Cs₂CO₃ is often superior due to its high solubility and the "caesium effect." For amines, a non-nucleophilic organic base like DIPEA is ideal to avoid competing reactions. |
| Temperature | 0°C to 100°C | Start at room temperature. If the reaction is sluggish, gently heat. If side products form, cool the reaction. The optimal temperature is a balance between reaction rate and selectivity. |
| Atmosphere | Nitrogen or Argon | Essential for preventing side reactions, especially hydrolysis from atmospheric moisture, which can lead to chlorohydroxyphthalazine byproducts. |
Section 3: Common Side Reactions and Impurity Profiling
Q4: I've isolated my product, but NMR analysis shows a persistent impurity that I suspect is a hydrolysis product (e.g., 1-chloro-6-hydroxyphthalazine). How can I prevent its formation?
A4: The formation of hydrolysis byproducts is a clear indication of water in your reaction system. Dichlorophthalazines are highly susceptible to hydrolysis, especially under basic conditions and at elevated temperatures.
-
Causality & Expert Insight: Hydroxide ions (from water under basic conditions) are potent nucleophiles that can compete with your desired nucleophile, leading to the formation of hydroxyphthalazine impurities that are often difficult to remove via chromatography due to similar polarities.
-
Prevention Protocol: Ensuring Anhydrous Conditions
-
Dry Your Solvent: Do not trust "anhydrous" solvents from the manufacturer unless it is a freshly opened Sure/Seal™ bottle. For DMF, a common procedure is to stir over calcium hydride (CaH₂) overnight and then distill under reduced pressure. Store over activated 4Å molecular sieves.
-
Dry Your Glassware: Oven-dry all glassware (at >120°C for at least 4 hours) and cool it under a stream of dry nitrogen or in a desiccator immediately before use.
-
Use Anhydrous Reagents: Ensure your base (e.g., K₂CO₃) is anhydrous. This can be achieved by heating the solid under vacuum.
-
Maintain an Inert Atmosphere: Assemble your reaction under a positive pressure of nitrogen or argon. Use septa and syringe techniques for reagent addition.
-
References
-
Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. (2023). Available at: [Link]
-
Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2022). Available at: [Link]
-
16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025). Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018). Available at: [Link]
- Preparation method of 1,4- dichloro phthalazines - Google Patents. (2019).
-
Design and synthesis of phthalazine-based compounds as potent anticancer agents - NIH. (n.d.). Available at: [Link]
-
QUANTITATIVE PREPARATION OF CHLORO- AND BROMOPHTHALAZINES - Canadian Science Publishing. (1965). Available at: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (n.d.). Available at: [Link]
-
Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives - PDF. (n.d.). Available at: [Link]
-
SNAr Reaction in Other Common Molecular Solvents - Wordpress. (2026). Available at: [Link]
-
Advanced Developments of Different Synthetic routes of Phthalazine Derivatives - Journal of Chemical and Pharmaceutical Research. (n.d.). Available at: [Link]
-
Synthesis of novel phthalazine-based derivatives with potent cytotoxicity - RSC Publishing. (2024). Available at: [Link]
-
Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers - ACS Publications. (2015). Available at: [Link]
-
Nucleophilic Aromatic Substitution - YouTube. (2019). Available at: [Link]
-
Synthesis of Novel Phthalazinedione-Based Derivatives - PMC - NIH. (2022). Available at: [Link]
-
1,4-dichlorophthalazine information - ChemSynthesis. (n.d.). Available at: [Link]
-
Synthetic and medicinal chemistry of phthalazines - ResearchGate. (n.d.). Available at: [Link]
-
Dynamic Nucleophilic Aromatic Substitution of Tetrazines - PMC - NIH. (n.d.). Available at: [Link]
-
SNAr troubleshooting - Reddit. (2023). Available at: [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. 1,4-Dichlorophthalazine | 4752-10-7 [chemicalbook.com]
- 3. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]
- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
Technical Support: Optimizing 1,6-Dichlorophthalazine Synthesis
Ticket Context: High-purity synthesis of 1,6-dichlorophthalazine (and its derivatives) is frequently bottlenecked by regioselectivity issues in the precursor stage and hydrolytic instability during isolation.[1] This guide addresses the chlorination of 6-chlorophthalazin-1(2H)-one using phosphorous oxychloride (
Part 1: The Chemistry & Byproduct Landscape[2][3]
The synthesis of 1,6-dichlorophthalazine is a two-stage critical path. The primary source of impurities is not the chlorination step itself, but the regiochemical ambiguity of the starting material synthesis.
The Pathway & Critical Failure Points[4]
Figure 1: Reaction pathway highlighting the origin of the persistent 1,7-dichloro regioisomer and the hydrolytic reversion loop.[1]
Part 2: Troubleshooting & FAQ
Issue 1: The "Twin Peak" Problem (Regioisomers)
Symptom: HPLC/GC shows a persistent impurity (~5–15%) with a mass spectrum identical to the product (M+ at m/z 198/200). Diagnosis: This is 1,7-dichlorophthalazine .[1]
-
Root Cause: The reaction of 4-chlorophthalic anhydride with hydrazine is not 100% regioselective.[1] It produces a mixture of 6-chloro and 7-chloro phthalazinones.[1] Since the chlorination step (
) works equally well on both, the impurity is carried forward.[1] -
Resolution:
-
Purify Early: Separation of 1,6- and 1,7-dichlorophthalazine is extremely difficult due to similar polarity.[1] You must separate the phthalazinone precursors.
-
Recrystallization: The 6-chlorophthalazin-1(2H)-one isomer is typically less soluble in acetic acid/ethanol mixtures than the 7-chloro isomer.[1] Recrystallize the precursor before adding
.
-
Issue 2: The "Ghost" Product (Hydrolysis)
Symptom: TLC showed full conversion to the chloride, but after column chromatography, the starting material (phthalazinone) reappears. Diagnosis: Acid-Catalyzed Hydrolysis .[1][2]
-
Root Cause: The C1-Cl bond in phthalazines is electronically activated (similar to an imidoyl chloride).[1] It is highly susceptible to hydrolysis, especially on acidic silica gel or in the presence of residual acid from the
quench. -
Resolution:
Issue 3: Viscous Black Tars
Symptom: Reaction mixture turns into a non-stirrable black sludge; yield is <20%.[1] Diagnosis: Thermal Decomposition / Polymerization .
-
Root Cause: Superheating.[1] While phthalazines are stable, the combination of
and localized hot spots (exceeding 100°C) can cause charring, especially if PCl5 is used as a co-reagent.[1] -
Resolution:
-
Solvent Moderation: Do not run neat if scale >5g. Use anhydrous Toluene or Acetonitrile as a solvent to act as a heat sink.[1]
-
Stepwise Heating: Ramp temperature: 50°C (1h)
80°C (2h) Reflux.
-
Part 3: Byproduct Profile Summary
| Byproduct | Structure | Origin | Detection (LC-MS) | Elimination Strategy |
| 1,7-Dichlorophthalazine | Regioisomer | Impure starting material (4-Cl-phthalic anhydride opening).[1] | Same MW (198).[1] Retention time shift is minimal.[1] | Critical: Recrystallize the phthalazinone precursor in AcOH. |
| 6-Chlorophthalazin-1-one | Hydrolysis Product | Incomplete reaction OR reversion during workup.[1] | M+ 180 (Cl loss, O gain).[1] | Use dry reagents.[1] Neutralize silica gel with Et3N.[1] |
| Phosphorodichloridates | P-O adducts | Intermediate trapped by insufficient heating or steric hindrance.[1] | M+ > 300 (contains P).[1] | Ensure full reflux time (3-5h).[1] |
| 1,4,6-Trichlorophthalazine | Over-chlorinated | Starting from phthalhydrazide (dione) instead of phthalazinone.[1] | M+ 232.[1] | Verify starting material is the mono-one, not the dione. |
Part 4: Validated Experimental Protocol
Objective: Synthesis of 1,6-Dichlorophthalazine (Minimizing Hydrolysis).
Reagents:
-
6-Chlorophthalazin-1(2H)-one (Recrystallized, >98% isomeric purity).[1]
-
Phosphorous Oxychloride (
) - 5.0 equiv.[1][3] -
Optional:
(1.1 equiv) - Use only if conversion is sluggish.[1] -
Solvent: Anhydrous Acetonitrile (MeCN).[1]
Step-by-Step:
-
Setup: In a flame-dried RBF equipped with a drying tube (
) and reflux condenser, suspend 6-chlorophthalazin-1(2H)-one (1.0 eq) in MeCN (5 volumes).-
Note: Using MeCN lowers the reflux temp to ~82°C, preventing tar formation compared to neat
(106°C).[1]
-
-
Addition: Add
(5.0 eq) dropwise at room temperature.-
Why? The initial formation of the chlorophosphate intermediate is exothermic.
-
-
Reaction: Heat to reflux (85°C bath) for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hex).[1]
-
Quench (Critical):
-
Isolation: Extract with DCM (3x). Wash combined organics with Brine. Dry over
.[1][4] -
Purification: Flash chromatography on neutralized silica (pre-wash column with 1%
/Hexane). Elute with EtOAc/Hexane gradient.[1]
References
-
Regioselectivity of Phthalazine Synthesis
-
Chlorination Methodology
-
Hydrolytic Stability
Sources
Technical Guide: Optimization of 1,6-Dichlorophthalazine Synthesis
Content Type: Technical Support Center & Troubleshooting Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Subject: Yield Optimization, Isomer Management, and Chlorination Protocols for 1,6-Dichlorophthalazine[1][2]
Introduction: The "Hidden" Yield Killers
The synthesis of 1,6-Dichlorophthalazine is a critical step in the production of PARP inhibitors (e.g., Olaparib analogs) and various kinase inhibitors.[1][2] While the chlorination of phthalazinones using phosphoryl chloride (
-
The Isomer Trap: Starting materials derived from 4-chlorophthalic anhydride often contain mixtures of 6-chloro and 7-chloro isomers.[2][3] If these are not separated before chlorination, the final yield of the 1,6-isomer is mathematically capped, and purification becomes exponentially difficult.[1][2]
-
The Hydrolysis Loop: The C1-chlorine atom in phthalazines is highly labile.[2][3] Improper quenching of the chlorination reaction often hydrolyzes the product back to the starting material (phthalazinone), leading to "ghost yields" where TLC shows conversion but isolation recovers starting material.[1][2]
This guide provides a self-validating protocol to navigate these pitfalls.
Phase 1: Pre-Reaction Quality Control (Isomer Management)[1][2][3]
Before attempting chlorination, you must validate the regiochemistry of your precursor.[1][2] The standard precursor is 6-chlorophthalazin-1(2H)-one .[2][3]
The Isomer Divergence Workflow
The following diagram illustrates where yield is lost due to isomer contamination.
Caption: Figure 1. The divergence of yield based on early isomer separation.[3] Attempting to separate isomers after chlorination is significantly less efficient.[1]
Actionable Protocol: If your starting material melts over a broad range (>2°C range), it is likely a mixture.[1][2][3] Recrystallize 6-chlorophthalazin-1(2H)-one from hot acetic acid or DMF/Water before proceeding.[2][3] The 6-isomer is typically less soluble than the 7-isomer, allowing for enrichment in the filter cake.[2]
Phase 2: The Chlorination Protocol ( Optimization)
The conversion of the lactam (phthalazinone) to the lactim chloride requires forcing conditions.[1][2] The use of a base catalyst is not optional for high yields; it facilitates the formation of the Vilsmeier-Haack-like intermediate.[2]
Optimized Reaction Conditions
| Parameter | Standard Condition | Optimized Condition | Why? |
| Reagent | |||
| Catalyst | None | N,N-Dimethylaniline or Pyridine (0.5 eq) | Acts as a proton scavenger and nucleophilic catalyst, accelerating the attack on the carbonyl oxygen.[1][2] |
| Temperature | Reflux ( | Full reflux often causes tar formation (decomposition).[1][2][3] Controlled heating improves purity.[2][3] | |
| Time | 2-4 Hours | Monitor by LCMS (Not TLC) | TLC is misleading due to hydrolysis on the plate. |
Step-by-Step Protocol (10g Scale)
-
Setup: Flame-dry a 250mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a
drying tube (or line). Moisture is the enemy.[2][3] -
Charging: Add 6-chlorophthalazin-1(2H)-one (10.0 g, 55.4 mmol) and
(12.7 g, 61.0 mmol). -
Solvent: Add
(50 mL).[1][2][3] Safety: Work in a fume hood. releases HCl gas upon contact with air/moisture.[1] -
Catalysis: Dropwise add N,N-dimethylaniline (3.5 mL). The solution may darken; this is normal.
-
Reaction: Heat to
C. Stir for 3 hours. -
Concentration: Once complete, distill off excess
under reduced pressure (rotary evaporator with a base trap). Do not skip this. Quenching a large excess of is dangerous and generates excessive heat that hydrolyzes your product.[2][3]
Phase 3: Work-up (The Hydrolysis Danger Zone)[1][2][3]
This is where 50% of yields are lost.[2][3] The 1-chloro substituent is susceptible to acid-catalyzed hydrolysis.[2][3]
The "Cold-Base" Quench Method:
-
Preparation: Prepare a slurry of ice (200g) and saturated aqueous
(200mL) in a large beaker. -
Quenching: Dissolve the crude residue from step 6 in a minimal amount of dry DCM or Chloroform (50 mL). Slowly pour this organic solution into the stirring ice/bicarb mixture.
-
Extraction: Extract immediately with DCM (
mL). -
Drying: Dry over anhydrous
(avoid if it's not perfectly dry) and concentrate at C.
Troubleshooting & FAQs
Logic Tree for Low Yield Diagnosis
Caption: Figure 2. Diagnostic logic for common failure modes in chlorophthalazine synthesis.
Frequently Asked Questions
Q: Can I use Thionyl Chloride (
Q: My product turns into a white solid when I add water. What is it? A: That is likely your starting material (phthalazinone).[1][2][3] You have hydrolyzed the product. The 1,6-dichlorophthalazine is relatively stable in organic solvent but reverts to the oxygenated form in hot acid.[2] Ensure your quench is alkaline (pH > 8) and cold [2].[1][2][3]
Q: How do I separate the 1,6-dichloro and 1,7-dichloro isomers if I failed to do it earlier? A: It is difficult. However, Flash Chromatography using a gradient of Hexanes/Ethyl Acetate (starting 95:5 to 80:[1][2]20) can achieve separation, though you will lose significant mass in mixed fractions.[1][2][3] The 1,6-isomer typically elutes second due to the dipole influence of the nitrogen lone pairs relative to the chlorine position, but this varies by column type.[1]
Q: Why does the reaction turn black?
A: This indicates polymerization or decomposition, usually caused by "wet"
References
-
ChemicalBook. (n.d.).[1][2][3] 6-Bromo-4-chlorophthalazin-1(2H)-one synthesis and reaction conditions. Retrieved from [1][2][3]
-
ResearchGate. (2014).[1][2][3] How should I proceed in Chlorination using POCl3? Discussion on quenching protocols and hydrolysis prevention.[2][3][4] Retrieved from
-
National Institutes of Health (NIH). (2022).[1][2][3] Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib.[2][3][5] (Discusses phthalazinone synthesis and impurities). Retrieved from [1][2][3]
-
PubChem. (2025).[1][2][3] Phthalazin-1(2H)-one Compound Summary. Retrieved from [1][2][3]
Sources
preventing decomposition of 1,6-Dichlorophthalazine
Welcome to the dedicated support center for 1,6-Dichlorophthalazine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions regarding the stability and handling of 1,6-Dichlorophthalazine to ensure the integrity of your experiments and the quality of your results. Our recommendations are grounded in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: My solid 1,6-Dichlorophthalazine has developed a yellow or brownish tint. Is it still usable?
A1: The appearance of a yellow or brownish tint in what should be a white to light yellow solid is a common indicator of decomposition. While slight discoloration may not significantly impact some applications, it is a sign of impurity. For sensitive downstream applications, such as the synthesis of pharmaceutical intermediates, using discolored 1,6-Dichlorophthalazine is not recommended as it may lead to lower yields and the formation of impurities. The primary cause of discoloration is often slow hydrolysis due to exposure to atmospheric moisture or photodegradation.
Q2: What are the optimal long-term storage conditions for 1,6-Dichlorophthalazine?
A2: To ensure the long-term stability of 1,6-Dichlorophthalazine, it is crucial to store it under controlled conditions. The compound is sensitive to moisture and should be stored at -20°C in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[1][2] This minimizes the risk of hydrolysis and other degradation pathways. For maximum product recovery, it is also recommended to centrifuge the vial before opening the cap.[1]
Q3: I am observing unexpected byproducts in my reaction. Could it be due to the decomposition of 1,6-Dichlorophthalazine?
A3: Yes, the presence of unexpected byproducts can often be traced back to the degradation of starting materials. 1,6-Dichlorophthalazine can undergo hydrolysis in the presence of water, leading to the formation of monochlorinated and dihydroxy phthalazine derivatives. These decomposition products can then participate in side reactions, complicating your reaction mixture and purification process. To mitigate this, always use a fresh, properly stored batch of 1,6-Dichlorophthalazine and ensure your reaction solvents are anhydrous.
Q4: Can I handle 1,6-Dichlorophthalazine on an open bench?
A4: Due to its sensitivity to atmospheric moisture, it is highly recommended to handle 1,6-Dichlorophthalazine in a controlled environment, such as a glovebox or under a stream of inert gas.[2][3] This will prevent the introduction of moisture, which can initiate decomposition. Always handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as it can cause skin and eye irritation.[4]
Troubleshooting Guide
Issue 1: Rapid Decomposition of 1,6-Dichlorophthalazine in Solution
-
Observation: A solution of 1,6-Dichlorophthalazine in a protic solvent (e.g., methanol, ethanol) rapidly changes color or shows signs of precipitation.
-
Root Cause: Protic solvents can participate in nucleophilic substitution reactions with the highly reactive chloro groups of the phthalazine core, leading to solvated byproducts. Furthermore, any residual water in the solvent will cause hydrolysis.
-
Solution:
-
Solvent Choice: Whenever possible, use anhydrous aprotic solvents (e.g., THF, Dioxane, Toluene, DMF, DMSO) for reactions involving 1,6-Dichlorophthalazine.
-
Drying Solvents: Ensure that even aprotic solvents are rigorously dried before use, for instance, by passing them through an activated alumina column or by distillation over a suitable drying agent.
-
Inert Atmosphere: Prepare solutions under an inert atmosphere to prevent the ingress of atmospheric moisture.
-
Issue 2: Inconsistent Reaction Yields
-
Observation: Significant variability in the yield of your desired product when using different batches of 1,6-Dichlorophthalazine.
-
Root Cause: This issue often points to varying purity of the starting material. Older batches or those that have been stored improperly may contain a significant fraction of hydrolyzed or otherwise degraded material, which is less reactive or unreactive in the desired transformation.
-
Solution:
-
Quality Control: Before use, check the purity of your 1,6-Dichlorophthalazine, for example, by taking a melting point. The melting point of pure 1,4-Dichlorophthalazine (a similar compound) is reported to be in the range of 160-162 °C.[5] A significant deviation from the expected melting point of your 1,6-isomer could indicate impurity.
-
Fresh Batches: Use a fresh bottle of the reagent or purify the existing stock by recrystallization if you suspect degradation.
-
Standardized Storage: Implement and adhere to a strict storage protocol for all sensitive reagents as outlined in the FAQs.
-
Key Decomposition Pathways and Prevention
The primary decomposition pathways for 1,6-Dichlorophthalazine are hydrolysis and photodegradation. Understanding these mechanisms is key to preventing them.
Hydrolysis
In the presence of water, the chlorine atoms on the phthalazine ring can be substituted by hydroxyl groups. This is a stepwise process, first forming a monochloro-hydroxyphthalazine intermediate, and then the dihydroxyphthalazine. The presence of acid or base can catalyze this process.
Caption: Workflow for the purification of 1,6-Dichlorophthalazine.
References
-
European Chlorinated Solvent Association. Guidance on Storage and Handling of Chlorinated Solvents. [Link]
-
ResearchGate. Photochemical degradation pathways and near-complete defluorination of chlorinated polyfluoroalkyl substances | Request PDF. [Link]
-
Journal of Materials Chemistry A. Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. [Link]
-
MDPI. Efficient Hydrolysis of Dichlorvos in Water by Stenotrophomonas acidaminiphila G1 and Methyl Parathion Hydrolase. [Link]
-
PubChem. 1,4-Dichlorophthalazine | C8H4Cl2N2 | CID 78490. [Link]
- Google Patents. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines.
-
ResearchGate. (PDF) Closing Dichloramine Decomposition Nitrogen and Oxygen Mass Balances: Relative Importance of End-Products from the Reactive Nitrogen Species Pathway. [Link]
-
Eurochlor. ECSA New Guidance on Storage and Handling for Chlorinated Solvents. [Link]
-
National Institutes of Health. Dichloramine Hydrolysis in Membrane Desalination Permeate: Mechanistic Insights and Implications for Oxidative Capacity in Potable Reuse Applications. [Link]
-
Longdom Publishing. Recent Developments in Chemistry of Phthalazines. [Link]
-
YouTube. Part 7 - A Levels Organic Chem, Hydrolysis of Chlorobenzene, Halagenoalkane, Acylchloride. [Link]
-
ResearchGate. Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism | Request PDF. [Link]
-
Health and Safety Executive. Safe handling of chlorine from drums and cylinders. [Link]
-
National Institutes of Health. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. [Link]
-
PubMed. Updated Reaction Pathway for Dichloramine Decomposition: Formation of Reactive Nitrogen Species and N-Nitrosodimethylamine. [Link]
-
Capot Chemical. MSDS of 1,7-Dichloro-phthalazine. [Link]
-
University of Guelph. HYDROLYSIS. [Link]
-
Rasayan Journal of Chemistry. ONE POT SYNTHESIS OF PYRAZOLO PHTHALAZINE DIONE DERIVATIVES UNDER MICROWAVE IRRADIATION. [Link]
-
ScienceDirect. Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination. [Link]
Sources
Technical Support Center: 1,6-Dichlorophthalazine Chemistry
Status: Operational Ticket Type: Reaction Troubleshooting & Optimization Subject: Regioselectivity, Hydrolysis Control, and Cross-Coupling Protocols for 1,6-Dichlorophthalazine[1]
Executive Summary: The Scaffold Challenge
Welcome to the technical support hub for 1,6-Dichlorophthalazine (CAS: 551-06-4) . This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., Aurora-A, Hedgehog pathway).[1]
The Core Technical Conflict: The molecule is asymmetric with two electrophilic sites that behave drastically differently:[1]
-
C1-Cl (Imidoyl-like): Highly reactive towards Nucleophilic Aromatic Substitution (
). It behaves similarly to an acid chloride.[1] -
C6-Cl (Aryl-like): Significantly less reactive; requires Transition Metal Catalysis (e.g., Suzuki-Miyaura) or forcing
conditions.
Golden Rule: Unless you have a specific protecting group strategy, always functionalize C1 before C6. Attempting Pd-catalysis on the bare 1,6-dichloro species often leads to complex mixtures due to competitive oxidative addition at the labile C1 position.[1]
Visual Logic: Reaction Pathway Selector
Before starting, verify your intended route against this logic flow to prevent common regioselectivity errors.
Figure 1: Strategic workflow for orthogonal functionalization. Path A is the industry-standard "Self-Validating" route.
Module 1: Nucleophilic Substitution ( ) at C1
Common Ticket: "My reaction turned into a white solid that isn't my product."
Diagnosis: You have likely hydrolyzed the C1-chloride to 6-chlorophthalazin-1(2H)-one . The C1-Cl bond is extremely labile and moisture-sensitive, behaving like an imidoyl chloride.[1]
Troubleshooting Guide: C1 Functionalization
| Symptom | Probable Cause | Corrective Action |
| White Precipitate (Insoluble) | Hydrolysis due to wet solvent or atmospheric moisture. | Strict Anhydrous Protocol: Use dry THF/Dioxane. Add molecular sieves.[1] Avoid hydroxide bases; use DIPEA or |
| No Reaction | Nucleophile is too weak or steric hindrance.[1] | Catalysis: Add 10 mol% NaI (Finkelstein-like activation) or mild heat (40-60°C). Do NOT exceed 80°C initially to protect C6.[1] |
| Double Substitution (C1 & C6) | Reaction temperature too high or excess nucleophile. | Stoichiometry Control: Use exactly 1.0–1.1 eq of nucleophile. Keep Temp < 60°C. |
Optimized Protocol: C1-Amination
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Solvent: Anhydrous Isopropanol (IPA) or THF. Note: IPA often precipitates the product as HCl salt.
-
Reagents: 1,6-Dichlorophthalazine (1.0 eq), Amine (1.1 eq), DIPEA (1.2 eq).
-
Conditions: Stir at Room Temperature for 2 hours. Only heat to 50°C if TLC shows starting material remaining after 4h.[1]
-
Workup: If in IPA, filter the precipitate. If in THF, concentrate and flash chromatograph.[1]
Module 2: Palladium-Catalyzed Coupling at C6
Common Ticket: "I see starting material consumption, but the mass spec shows dehalogenation (M-Cl) or homocoupling."
Diagnosis: The nitrogen-rich phthalazine core can poison Pd catalysts, and the electron-deficient nature of the ring makes the oxidative addition slow at C6 compared to electron-rich aryl chlorides.
Troubleshooting Guide: Suzuki-Miyaura at C6
| Symptom | Probable Cause | Corrective Action |
| Stalled Reaction | Catalyst poisoning by phthalazine nitrogens.[1] | Ligand Switch: Switch to bulky, electron-rich phosphines like XPhos or SPhos to prevent N-coordination to Pd.[1] |
| Dehalogenation (Hydrodehalogenation) | Hydride source present (often from solvent or excess base). | Solvent Change: Avoid alcohols if possible. Use Toluene/Water or Dioxane/Water.[1] Reduce reaction time. |
| C1 Reactivity | Attempting Suzuki on 1,6-dichloro SM (Path B). | Route Change: Perform |
Optimized Protocol: C6-Arylation (Post-C1 Substitution)
-
Substrate: 1-Amino-6-chlorophthalazine derivative.
-
Catalyst System:
(2 mol%) + XPhos (4 mol%) OR (for robust substrates). -
Base:
(2.0 eq) – Phosphate is superior to Carbonate for nitrogen heterocycles. -
Solvent: 1,4-Dioxane : Water (4:1).[1] Degas thoroughly (sparge with Ar for 15 mins).
-
Temperature: 90–100°C.
-
Visual Check: The reaction usually turns from dark red/brown to black upon completion.[1]
Module 3: Synthesis of the Starting Material
Common Ticket: "Commercial 1,6-dichlorophthalazine is expensive/impure.[1] Can I make it?"
Answer: Yes. The standard route is the chlorination of 6-chlorophthalazin-1(2H)-one .
Figure 2: Chlorination workflow.
Critical Safety/Purity Note:
-
Quenching: Quenching
is exothermic.[1] Pour the reaction mixture slowly onto crushed ice/ammonia to neutralize. -
Stability: The product hydrolyzes back to the starting material if left in acidic aqueous media. Extract immediately into DCM and dry over
.
FAQ: Frequently Asked Questions
Q: Why does my product streak on TLC?
A: Phthalazines are basic and polar.[1] Pre-treat your silica plate with 1% Triethylamine (
Q: Can I use Buchwald-Hartwig amination at C6?
A: Yes, but only after C1 is substituted. If C1 is a chloride, Buchwald conditions will substitute C1 first (via Pd or
Q: How do I distinguish C1 substitution from C6 substitution by NMR? A: Look for the C4-Proton .
-
In 1,6-dichlorophthalazine, the C4-H is a singlet around 9.6-9.8 ppm .[1]
-
Substitution at C1 (adjacent to N) causes a significant upfield shift of the protons on the benzene ring due to resonance changes, but the C4-H remains the most deshielded singlet.
-
2D NMR (HMBC) is the gold standard: Look for correlation between the C4-H and the C1 carbon.
References
-
Regioselectivity in Quinazoline/Phthalazine Systems
-
Suzuki Coupling on Nitrogen Heterocycles
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Synthesis of Phthalazine Derivatives (Aurora Kinase Inhibitors)
-
Hydrolysis and Stability
Sources
Navigating the Synthesis of 1,6-Disubstituted Phthalazines: A Technical Guide to Catalyst Selection in Cross-Coupling Reactions
For Immediate Release
[City, State] – February 7, 2026 – In the intricate landscape of pharmaceutical and materials science, the phthalazine scaffold stands as a cornerstone for the development of novel therapeutic agents and functional materials. The targeted synthesis of 1,6-disubstituted phthalazine derivatives, originating from the readily available 1,6-dichlorophthalazine, presents a significant synthetic challenge. The precise control over mono- versus di-substitution and the successful coupling of diverse functionalities hinge critically on the judicious selection of the catalytic system. This technical support guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving 1,6-dichlorophthalazine, complete with troubleshooting guides and frequently asked questions.
The Challenge of Selectivity in 1,6-Dichlorophthalazine Cross-Coupling
The primary hurdle in the functionalization of 1,6-dichlorophthalazine lies in achieving selective mono-substitution at either the C1 or C6 position, or facilitating controlled di-substitution. The electronic and steric environment of the two chlorine atoms can lead to competitive reactions, resulting in a mixture of products that are often difficult to separate. The choice of catalyst, and particularly the ancillary ligand, plays a paramount role in dictating the reactivity and selectivity of these transformations.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing cross-coupling reactions with 1,6-dichlorophthalazine?
The main challenge is controlling the selectivity between mono- and di-substitution. Achieving selective mono-functionalization at either the C1 or C6 position requires careful optimization of the catalyst system and reaction conditions to prevent the formation of the di-substituted product.
Q2: Which position (C1 or C6) is generally more reactive in cross-coupling reactions?
The reactivity of the C1 and C6 positions can be influenced by the specific reaction conditions and the nature of the coupling partner. For some nitrogen-containing heterocycles, the position adjacent to the nitrogen atom can be more reactive due to electronic effects.[1] However, steric hindrance from the neighboring ring can also play a significant role. It is crucial to perform small-scale test reactions to determine the inherent selectivity with a chosen catalyst system.
Q3: How can I favor mono-substitution over di-substitution?
To favor mono-substitution, consider the following strategies:
-
Stoichiometry: Use a limited amount of the coupling partner (e.g., 1.0-1.2 equivalents).
-
Lower Temperature: Running the reaction at a lower temperature can often enhance selectivity by slowing down the rate of the second coupling reaction.
-
Less Reactive Catalyst: A less active catalyst system might provide a wider window for mono-substitution before the second coupling occurs.
-
Shorter Reaction Time: Carefully monitor the reaction progress and quench it once the desired mono-substituted product is predominantly formed.
Q4: What are the key considerations for choosing a palladium catalyst and ligand?
The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups (e.g., XPhos, SPhos, RuPhos), are often effective in promoting the challenging oxidative addition step with aryl chlorides.[2] The specific ligand can also influence the selectivity of the reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Conversion | 1. Inactive catalyst. 2. Poor solubility of starting materials. 3. Inappropriate base or solvent. 4. Insufficient reaction temperature or time. | 1. Catalyst: Use a pre-catalyst or ensure in-situ generation of the active Pd(0) species. Try a different palladium source or a more active ligand (e.g., a bulky biarylphosphine). 2. Solubility: Screen different solvents or solvent mixtures (e.g., Toluene/water, Dioxane, DMF). 3. Base/Solvent: The choice of base is crucial. For Suzuki, consider K₂CO₃, K₃PO₄, or Cs₂CO₃. For Buchwald-Hartwig, NaOtBu or LHMDS are common. Ensure the base is strong enough for the specific coupling but does not degrade starting materials. 4. Conditions: Gradually increase the reaction temperature and monitor the reaction over a longer period. |
| Significant Homocoupling of Coupling Partner | 1. Presence of oxygen in the reaction mixture. 2. Sub-optimal catalyst-to-ligand ratio. 3. In the case of Sonogashira, excess copper co-catalyst. | 1. Degassing: Thoroughly degas all solvents and the reaction vessel with an inert gas (Argon or Nitrogen).[3] 2. Ratio: Optimize the Pd:ligand ratio. Too much or too little ligand can be detrimental. 3. Copper-free Sonogashira: Consider using copper-free Sonogashira conditions to avoid alkyne homocoupling (Glaser coupling). |
| Formation of a Mixture of Mono- and Di-substituted Products | 1. Reaction conditions are too harsh (high temperature, long reaction time). 2. Highly active catalyst system. 3. Stoichiometry of the coupling partner is too high. | 1. Conditions: Lower the reaction temperature and carefully monitor the reaction progress by TLC or LC-MS, quenching the reaction when the optimal ratio of mono- to di-substituted product is reached. 2. Catalyst: Screen different ligands to find one that provides better selectivity. A less bulky or less electron-rich ligand might slow down the second coupling. 3. Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the coupling partner for mono-substitution. |
| Dehalogenation of 1,6-Dichlorophthalazine | 1. Presence of water or other protic sources. 2. Certain bases can promote hydrodehalogenation. | 1. Anhydrous Conditions: Use anhydrous solvents and reagents. 2. Base Selection: Screen different bases. For example, in some cases, weaker bases like carbonates may be less prone to causing dehalogenation than stronger bases like alkoxides. |
Catalyst Selection and Reaction Protocols
The successful cross-coupling of 1,6-dichlorophthalazine is highly dependent on the specific type of reaction being performed. Below are starting points and key considerations for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. For the coupling of aryl chlorides like 1,6-dichlorophthalazine, the use of bulky, electron-rich phosphine ligands is often necessary to facilitate the challenging oxidative addition step.
Catalyst System Selection:
| Catalyst Component | Recommendation | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective sources of Pd(0) upon in-situ reduction. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands that promote the oxidative addition of aryl chlorides and can influence selectivity.[2] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The choice of base can significantly impact the reaction rate and yield. K₃PO₄ is often a good starting point. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |
Workflow for Catalyst Screening in Suzuki-Miyaura Coupling:
Caption: A systematic workflow for screening catalysts and conditions for the Suzuki-Miyaura coupling of 1,6-dichlorophthalazine.
Experimental Protocol: General Procedure for Mono-Arylation via Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk tube, add 1,6-dichlorophthalazine (1.0 equiv.), the arylboronic acid (1.1 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., toluene/water, 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the choice of ligand is critical for achieving high yields and selectivity.
Catalyst System Selection:
| Catalyst Component | Recommendation | Rationale |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Effective precursors for generating the active Pd(0) catalyst. |
| Ligand | BrettPhos, RuPhos, Xantphos | These ligands have shown broad utility in the amination of aryl chlorides.[4] |
| Base | NaOtBu, LHMDS, K₂CO₃ | Strong, non-nucleophilic bases are typically required. The choice of base can depend on the functional group tolerance of the substrates. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are generally used. |
Decision Tree for Buchwald-Hartwig Catalyst Selection:
Caption: A decision-making guide for selecting a catalyst system for the Buchwald-Hartwig amination of 1,6-dichlorophthalazine.
Sonogashira Coupling: C-C Triple Bond Formation
The Sonogashira coupling enables the introduction of alkyne functionalities. This reaction typically involves a palladium catalyst and a copper(I) co-catalyst, although copper-free methods are also available to mitigate the common side reaction of alkyne homocoupling (Glaser coupling).
Catalyst System Selection:
| Catalyst Component | Recommendation | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Classical and effective catalysts for Sonogashira couplings. |
| Copper Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate. Use in catalytic amounts (1-5 mol%). |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Amine bases are typically used as both the base and often as the solvent or co-solvent. |
| Solvent | THF, DMF, Toluene | Anhydrous solvents are used, often in combination with the amine base. |
Experimental Protocol: General Procedure for Di-alkynylation via Sonogashira Coupling
-
To a Schlenk tube, add 1,6-dichlorophthalazine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper co-catalyst (CuI, 5 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent (e.g., THF) and the amine base (e.g., TEA).
-
Add the terminal alkyne (2.2-2.5 equiv.) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion
The successful functionalization of 1,6-dichlorophthalazine via cross-coupling reactions is a testament to the power of modern catalytic methods. A systematic approach to catalyst and ligand screening, coupled with careful control of reaction parameters, is essential for achieving high yields and the desired selectivity. This guide provides a foundational framework for researchers to navigate the complexities of these reactions and accelerate the discovery of novel phthalazine-based molecules.
References
-
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500–6513. [Link]
-
Chen, C., Dagnino Jr, R., Huang, C. Q., McCarthy, J. R., & Grigoriadis, D. E. (2001). 1-Alkyl-3-amino-5-aryl-1H-[5][6][7]triazoles: novel synthesis via cyclization of N-acyl-S-methylisothioureas with alkylhydrazines and their potent corticotropin-releasing factor-1 (CRF(1)) receptor antagonist activities. Bioorganic & medicinal chemistry letters, 11(24), 3165–3168. [Link]
-
Dorel, R. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]
-
Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]
-
Ghaffari, M., & Ganesan, A. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19253-19273. [Link]
-
Hartwig, J. F. (2010). Buchwald–Hartwig amination. In Name Reactions for Homologation-Part 1 (pp. 135-163). Springer, Berlin, Heidelberg. [Link]
-
Lima, F., & Antunes, O. A. C. (2021). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Chemistry, 3(3), 884-894. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 7, 2026, from [Link]
-
Reichle, V. F., & Scott, J. S. (2018). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Accounts of chemical research, 51(8), 1857–1868. [Link]
-
Sikk, L., Tammiku-Taul, J., Burk, P., & Kotschy, A. (2012). Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution. Journal of molecular modeling, 18(7), 3025–3033. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Wikipedia contributors. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved 09:05, February 7, 2026, from [Link]
Sources
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Metal Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
solvent effects on 1,6-Dichlorophthalazine reactivity
Technical Support Center: Phthalazine Chemistry Division Subject: Optimization of Solvent Systems for 1,6-Dichlorophthalazine Functionalization
Welcome to the Technical Support Center
User Profile: Senior Chemist / Process Development Scientist Ticket ID: PHT-16-SOLV-MK4 Status: Open[1]
You are encountering reactivity or selectivity issues with 1,6-Dichlorophthalazine . Unlike its symmetric cousin (1,4-dichlorophthalazine), the 1,6-isomer presents a unique challenge: asymmetry .[1]
-
C1 Position: An imidoyl chloride moiety.[1] Highly electrophilic, susceptible to rapid SNAr (Nucleophilic Aromatic Substitution).
-
C6 Position: A standard aryl chloride.[1] Electronically deactivated relative to C1; typically requires Palladium catalysis (Suzuki/Buchwald) or extreme forcing conditions to react.
This guide troubleshoots solvent selection to maximize C1-selectivity while suppressing hydrolysis (phthalazinone formation) and solubility issues.
Module 1: Reaction Kinetics & Regioselectivity
User Question: My reaction at C1 is sluggish, or I am seeing mixtures of products. Which solvent maximizes the rate of SNAr at C1 without touching C6?
Technical Insight: The rate of SNAr is governed by the stabilization of the transition state (Meisenheimer complex).
-
Polar Aprotic Solvents (DMSO, DMF, NMP): These are the "accelerators." They solvate the cationic counter-ion (e.g., Na⁺, K⁺) but leave the nucleophilic anion "naked" and highly reactive.
-
Protic Solvents (EtOH, MeOH): These are the "brakes." They form hydrogen bonds with the nucleophile, forming a solvent cage that must be broken before reaction can occur, significantly slowing kinetics.
Troubleshooting Table: Solvent Selection Matrix
| Solvent Class | Examples | Dielectric Constant ( | Effect on SNAr Rate | Risk Profile | Recommended For |
| Polar Aprotic | DMSO, DMF, DMAc | High (36–47) | Maximum (10–100x faster) | Hydrolysis if wet; difficult removal.[1] | Low-reactivity nucleophiles (anilines, hindered amines).[1] |
| Polar Protic | Ethanol, Isopropanol | Moderate (18–25) | Slow | Solvolysis (ether formation); Nucleophile quenching. | Highly reactive nucleophiles (hydrazine, aliphatic amines). |
| Non-Polar | Toluene, DCM | Low (2–9) | Very Slow | Poor solubility of 1,6-dichloro precursor.[1] | Phase-transfer catalysis (PTC) conditions only.[1] |
| Ethereal | THF, 1,4-Dioxane | Moderate (7–8) | Moderate | Peroxide formation; lower boiling point limits temp.[1] | Kinetic control; strictly anhydrous reactions.[1] |
Expert Protocol Recommendation: For high regioselectivity (C1 only), use THF or Dioxane at reflux. These solvents provide enough solubility for the 1,6-dichlorophthalazine but are not so polar that they accelerate the reaction at the deactivated C6 position, ensuring you stop at the mono-substituted product.[1]
Module 2: Impurity Profiling (The Hydrolysis Trap)
User Question: I am detecting a mass of M-Cl+OH (Molecular Weight ~180.5) in my LCMS. What is this, and how do I stop it?
Technical Insight: You are observing the formation of 6-chlorophthalazin-1(2H)-one .[1] The C1-chlorine is an imidoyl chloride. In the presence of trace water and heat, it hydrolyzes to the lactam (phthalazinone). This is thermodynamically irreversible.[1]
The "Wet Solvent" Cascade:
-
Hygroscopicity: DMF and DMSO are hygroscopic.[1] Even "anhydrous" grades can absorb 0.1–0.5% water if opened to air.[1]
-
Mechanism: Water acts as a competing nucleophile.[1] Since water is small, it can penetrate the steric bulk faster than your desired nucleophile.
Visualizing the Competition (Graphviz Diagram)
Caption: Figure 1. Competitive pathway analysis. Path B (Hydrolysis) is irreversible and favored by protic or wet polar aprotic solvents.
Corrective Action:
-
Karl Fischer Titration: Verify solvent water content is < 50 ppm.[1]
-
Scavengers: Add molecular sieves (3Å or 4Å) directly to the reaction flask 4 hours prior to adding the starting material.
-
Reagent Order: Do not premix the 1,6-dichlorophthalazine in solvent and let it stand. Add the nucleophile immediately after dissolution.
Module 3: Solubility & Workup Strategy
User Question: My starting material dissolves, but the product precipitates as a gum. How do I get a clean powder?
Technical Insight: 1,6-Dichlorophthalazine is moderately soluble in organic solvents.[1] However, once the C1-chlorine is replaced by an amine (to form a 1-amino-6-chlorophthalazine derivative), the molecule becomes significantly more polar and capable of Hydrogen bonding.[1]
The "Crash-Out" Protocol: Leverage the polarity shift.
-
Reaction Solvent: 1,4-Dioxane (Solubilizes starting material).[1]
-
Quench/Precipitation: Upon completion, pour the reaction mixture into Ice-Cold Water (3:1 ratio water:solvent) .
-
Why? The product (likely a secondary amine) will be less soluble in water than the dioxane, forcing precipitation.
-
pH Control: If using an amine nucleophile, the byproduct is HCl. The solution will be acidic.[2] Neutralize with saturated NaHCO₃ to ensure the product is in the free-base form (insoluble) rather than the hydrochloride salt (soluble).
-
Module 4: Standardized Experimental Protocol
Objective: Selective substitution of C1-Cl with a primary amine (R-NH₂).[1]
Reagents:
-
1,6-Dichlorophthalazine (1.0 equiv)[1]
-
Amine Nucleophile (1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) (1.2 equiv) - Acts as an HCl scavenger.[1]
-
Solvent: Anhydrous THF or 1,4-Dioxane.[1]
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.
-
Dissolution: Charge 1,6-Dichlorophthalazine and add Solvent (0.2 M concentration). Stir until fully dissolved.
-
Checkpoint: Solution should be clear/yellow.[1] If cloudy, check for moisture (hydrolysis).
-
-
Base Addition: Add DIPEA via syringe.
-
Nucleophile Addition: Add the amine dropwise at 0°C .
-
Reasoning: Low temperature controls the exotherm and prevents "over-reaction" or attack at C6.
-
-
Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC or HPLC.[1]
-
Typical Time: 2–6 hours.[1]
-
Monitoring: Look for the disappearance of the starting material peak.
-
-
Workup:
References
-
Regioselectivity in Quinazolines (Analogous System)
-
Title: Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinazolines.[1][5]
- Source:Molecules (2024).
- Relevance: Establishes the electronic precedence that the position alpha to the bridgehead nitrogen (C4 in quinazoline, C1 in phthalazine) is the primary electrophilic site.
-
URL:[Link]
-
-
Solvent Effects on SNAr
-
Phthalazine Hydrolysis & Synthesis
Sources
- 1. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. US20090187018A1 - Manufacture of Pure Hydralazine Salts - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lookchem.com [lookchem.com]
Technical Support Center: Synthesis of 1,6-Dichlorophthalazine
A Guide to Temperature Optimization and Troubleshooting for Researchers
Welcome to the technical support guide for the synthesis of 1,6-dichlorophthalazine. This document is designed for chemistry professionals engaged in pharmaceutical research and development. It provides in-depth, field-tested insights into optimizing reaction temperatures to maximize yield, ensure purity, and troubleshoot common experimental challenges. As Senior Application Scientists, our goal is to explain not just the "how," but the critical "why" behind each procedural step.
Section 1: Foundational Principles - The Critical Role of Temperature
In the synthesis of 1,6-dichlorophthalazine, typically achieved by the chlorination of 1,6-phthalazinedione (or its tautomer) with a reagent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), temperature is the most influential variable. It governs reaction kinetics, selectivity, and the stability of both reactants and products.
-
Reaction Kinetics: The rate of the chlorination reaction is directly proportional to temperature. Sufficient thermal energy is required to overcome the activation energy barrier for the substitution of the hydroxyl groups of the phthalazinedione tautomer with chlorine atoms.
-
Selectivity and Side Reactions: Overheating can lead to undesired side reactions, such as charring, polymerization, or the formation of difficult-to-remove impurities.[1] Conversely, insufficient heat can result in an incomplete reaction, leaving behind mono-chlorinated intermediates.
-
Reagent Stability: Chlorinating agents like POCl₃ are highly reactive and their handling requires precise temperature control, especially during the exothermic initial addition and the subsequent quenching step.
The diagram below illustrates the fundamental relationship between temperature and the desired reaction pathway.
Caption: Energy pathway for the two-step chlorination process.
Section 2: Synthesis Protocol and Key Temperature Checkpoints
This section outlines a standard protocol for the synthesis, highlighting the stages where temperature control is paramount. The procedure is analogous to the well-documented synthesis of 1,4-dichlorophthalazine.[1][2]
Experimental Protocol: Chlorination of 1,6-Phthalazinedione
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 1,6-phthalazinedione (1 equivalent).
-
Reagent Addition (Checkpoint 1: 0-25°C): Slowly add phosphorus oxychloride (POCl₃, ~10 equivalents) to the flask. This addition can be highly exothermic. Maintain the temperature below 25°C using an ice bath to prevent an uncontrolled reaction. Some protocols may also include a catalyst.[3]
-
Heating to Reflux (Checkpoint 2: Gradual Ramp): Once the addition is complete, slowly and carefully heat the mixture to reflux. A controlled temperature ramp prevents thermal shock and minimizes side reactions. The optimal reflux temperature is typically in the range of 105-115°C .[2]
-
Reflux (Checkpoint 3: 105-115°C): Maintain a steady reflux for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the starting material and mono-chlorinated intermediate are no longer visible.
-
Cooling: After completion, allow the reaction mixture to cool to room temperature.
-
Quenching (Checkpoint 4: <10°C): This is a highly critical step. Slowly and cautiously pour the cooled reaction mixture onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃. The temperature must be kept low to prevent the hydrolysis of the desired product back to the mono-chloro impurity or starting material.
-
Isolation: The precipitated solid is collected by vacuum filtration.
-
Washing and Drying: Wash the solid thoroughly with cold water until the filtrate is neutral. Dry the product under vacuum.
-
Recrystallization (Checkpoint 5: Solvent-Dependent): Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture). The temperature profile of cooling during recrystallization will determine crystal size and purity.
Synthesis Workflow Diagram
Caption: Key temperature checkpoints in the synthesis workflow.
Section 3: Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, with a focus on temperature-related causes and solutions.
| Problem / Observation | Potential Temperature-Related Cause | Recommended Solution & Scientific Rationale |
| Low or no reaction; starting material remains. | The reflux temperature was too low or the reaction time was too short. | Solution: Ensure the reaction mixture reaches a true reflux at ~110°C. Extend the reflux time and monitor via TLC. Rationale: Insufficient thermal energy fails to overcome the activation energy required for the chlorination reaction. |
| Significant amount of mono-chloro impurity present. | Incomplete reaction due to either insufficient temperature or time. Can also be caused by premature hydrolysis during workup. | Solution 1: Increase reflux temperature to the higher end of the optimal range (e.g., 115°C) or prolong the reflux time. Solution 2: Ensure the quenching step is performed efficiently and at a low temperature (<10°C) to minimize product hydrolysis. Rationale: The second chlorination step has a higher activation energy than the first. Hydrolysis of the product is a competing reaction favored at higher temperatures during quenching. |
| Product is a dark, tarry, or oily substance. | The reflux temperature was too high, causing decomposition of the starting material or product. | Solution: Reduce the reflux temperature to be within the 105-110°C range. Ensure even heating with a suitable oil bath to avoid localized hotspots. Rationale: Heterocyclic compounds can be susceptible to thermal degradation and polymerization at excessive temperatures. |
| Violent, uncontrolled reaction during POCl₃ addition or quenching. | Poor temperature control during these highly exothermic steps. | Solution: For addition, use a dropping funnel and a robust ice/salt bath to maintain the temperature below 25°C. For quenching, add the reaction mixture portion-wise to a large volume of vigorously stirred ice. Rationale: The reaction of POCl₃ with the substrate and its hydrolysis with water are extremely exothermic. Rapid heat evolution can cause dangerous pressure buildup and boil-over. |
| Low product recovery after recrystallization. | The product may be too soluble in the chosen solvent, or the solution was not cooled sufficiently. | Solution: Cool the crystallization mixture in an ice bath for at least 30-60 minutes before filtration. If solubility is still high, add a small amount of a co-solvent in which the product is less soluble (e.g., water to an ethanol solution). Rationale: The solubility of a compound is temperature-dependent. Lowering the temperature decreases solubility, maximizing the precipitation of the crystalline product. |
Section 4: Frequently Asked Questions (FAQs)
-
Q1: What is the optimal reflux temperature for the chlorination step?
-
A: The most effective temperature range is generally between 105-115°C.[2] Below this range, the reaction may be sluggish and incomplete. Above this range, the risk of side product formation and thermal decomposition increases significantly.
-
-
Q2: Why is the slow addition of the reaction mixture to ice so critical?
-
A: This "quenching" step serves to neutralize the highly reactive excess POCl₃. The hydrolysis of POCl₃ is extremely exothermic. Adding the mixture too quickly to a limited amount of ice can cause the temperature to spike, which can hydrolyze your desired 1,6-dichlorophthalazine product back to the mono-chloro intermediate or even the starting 1,6-phthalazinedione, drastically reducing your yield.
-
-
Q3: Can I run the reaction at a lower temperature for a longer period?
-
A: While possible, it is often inefficient. The conversion to the di-chloro product may stall at the mono-chloro intermediate stage if the temperature is not high enough to overcome the second activation energy barrier. It is generally more effective to run the reaction at the optimal reflux temperature for the prescribed time.
-
-
Q4: My crude product is slightly off-color. Is this a temperature issue?
-
A: It can be. Minor discoloration can result from slight decomposition if the reaction was held at reflux for too long or at a slightly elevated temperature. As long as the impurity profile (by TLC or NMR) is clean, the color can often be removed during the final recrystallization step, potentially with the addition of a small amount of activated charcoal.
-
Section 5: Data Summary: Temperature Effects
The following table summarizes the expected outcomes based on temperature variations during the reflux step, assuming a constant reaction time of 4 hours.
| Reflux Temperature (°C) | Expected Yield | Expected Purity | Key Observations |
| 90 - 100 | Low (<40%) | Poor | Significant amount of starting material and mono-chloro intermediate remain. |
| 105 - 115 | High (75-90%) | Good to Excellent | Optimal range for efficient conversion to the desired di-chloro product.[2][3] |
| 120 - 130 | Moderate to Low | Poor | Increased formation of dark, insoluble byproducts. Product decomposition is likely. |
| >130 | Very Low | Very Poor | Significant charring and formation of intractable tars. |
Section 6: Troubleshooting Workflow
This decision tree provides a logical path for diagnosing issues related to yield and purity.
Caption: A logical workflow for troubleshooting common synthesis problems.
References
-
Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Der Pharma Chemica. [Link]
-
Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. IISTE.org. [Link]
-
Phthalide - Organic Syntheses Procedure. Organic Syntheses. [Link]
- A kind of preparation method of 1,4- dichloro phthalazines.
-
Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules (MDPI). [Link]
-
Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
-
Quantitative Preparation of Chloro- and Bromophthalazines. Canadian Journal of Chemistry. [Link]
Sources
Technical Support Center: 1,6-Dichlorophthalazine Work-Up Procedures
The following technical guide is structured as a Tier-3 Support Resource for medicinal and process chemists. It moves beyond standard textbook procedures to address the specific "pain points" of working with the asymmetric 1,6-dichlorophthalazine scaffold.
Core Chemical Logic & Reactivity Profile
Before attempting any work-up, you must understand the "Tale of Two Chlorines." 1,6-Dichlorophthalazine is not symmetric. The chlorines occupy chemically distinct environments, dictating your work-up strategy.
-
C1-Cl (The "Hot" Zone): This is an imidoyl chloride. It is highly electrophilic and prone to rapid hydrolysis. Crucial: If your work-up is too acidic or too slow in aqueous media, this hydrolyzes to the thermodynamically stable (and often useless) 6-chlorophthalazin-1(2H)-one .
-
C6-Cl (The "Cold" Zone): This is a standard aryl chloride. It is inert to mild nucleophiles and requires transition metal catalysis (e.g., Suzuki, Buchwald) to displace.
Reactivity & Stability Diagram
The following decision tree illustrates the critical pathways determining your product's fate during work-up.
Figure 1: The "Hydrolysis Trap." The C1-position is moisture-sensitive.[1] Acidic conditions catalyze the formation of the insoluble phthalazinone impurity.
Protocol Module: Isolation from Synthesis (POCl₃ Quench)
Context: You have just synthesized 1,6-dichlorophthalazine from 6-chlorophthalazin-1(2H)-one using
The Problem: Quenching
Step-by-Step "Buffered Quench" Protocol
-
Preparation: Cool the reaction mixture to room temperature. Prepare a slurry of Crushed Ice and Ammonium Hydroxide (28%) or saturated Sodium Bicarbonate in a large beaker.
-
Why? You must neutralize the generated HCl immediately upon contact with water.
-
-
The Dropwise Addition: Slowly pour the reaction mixture onto the ice/base slurry with vigorous stirring. Maintain internal temperature
C.-
Caution: Never add water to the
mixture; the exotherm will cause eruption and local heating that destroys the product.
-
-
pH Check: Ensure the final pH is basic (pH 8-9) .
-
Self-Validation: If the pH is acidic, you will see a white precipitate that is insoluble in DCM (this is the hydrolyzed phthalazinone).
-
-
Extraction: Extract immediately with Dichloromethane (DCM) or Chloroform .
-
Note: Phthalazines are highly soluble in chlorinated solvents but poorly soluble in ether/hexane.
-
-
Drying: Dry over anhydrous
(avoid if the product is sticky/Lewis basic) and concentrate without heating above 40°C.
Protocol Module: Work-up of C1-Substitution ( )
Context: You reacted 1,6-dichlorophthalazine with an amine (e.g., aniline, piperazine) to functionalize the C1 position.
The Problem: Separating the product from excess amine and the HCl salt formed during the reaction.
The "Acid-Base Switch" Purification Strategy
Phthalazine nitrogens are weakly basic (
| Phase | Action | Chemical Logic |
| 1. Quench | Dilute reaction (usually in alcohol/dioxane) with Sat. NaHCO₃ . | Neutralizes HCl generated by |
| 2. Extraction | Extract with Ethyl Acetate (EtOAc) . | The neutral product moves to the organic layer. Salts stay in water. |
| 3. Washing | Wash organic layer with Water (3x) . | Removes polar impurities (DMSO, DMF) and excess water-soluble amines. |
| 4. The "Switch" (Optional) | If product is basic: Extract organic layer with 0.5 M HCl . | Protonates the phthalazine (or side chain), moving it to the aqueous phase. Non-basic impurities stay in organic. |
| 5. Recovery | Basify the aqueous extract (pH 10) and re-extract with EtOAc. | Returns product to neutral form for isolation. |
Critical Warning: Do not use the "Switch" (Step 4) if your product contains acid-sensitive groups or if the C1-substituent is an electron-poor aniline (which makes the system too weakly basic to protonate efficiently).
Troubleshooting & FAQ (Support Tickets)
Ticket #01: "My product turned into a white solid that won't dissolve in anything."
Diagnosis: You likely hydrolyzed the C1-chloride.
Cause: The reaction mixture absorbed moisture, or the work-up was too acidic. The white solid is 6-chlorophthalazin-1(2H)-one .
Verification: Check NMR. A broad singlet around 12.5 ppm indicates the N-H of the phthalazinone.
Solution: This is irreversible. You must restart the synthesis. Ensure all reagents are dry and the
Ticket #02: "I have a mixture of regioisomers. How do I separate them?"
Diagnosis: In rare cases, nucleophiles attack C6 (unlikely without Pd) or C4 (if the starting material was actually 1,4-dichloro).
Clarification: For 1,6-dichlorophthalazine, C1 is significantly more reactive (
-
Eluent: 1,6-isomers are usually less polar than phthalazinones. Start with 10% EtOAc in Hexanes and ramp to 50% EtOAc.
Ticket #03: "My yield is low after Suzuki coupling at C6."
Diagnosis: Metal scavenging issues or catalyst poisoning by the phthalazine nitrogens. Solution:
-
Scavenging: Use Thiol-functionalized Silica (SiliaMetS® Thiol) during the final filtration to remove Palladium. Phthalazines coordinate Pd strongly; simple Celite filtration is often insufficient.
-
Work-up: Wash the organic layer with 10% aqueous L-Cysteine . This complexes Pd and pulls it into the aqueous phase.
Visualizing the Work-up Logic
The following diagram details the separation logic based on the physicochemical properties of the 1,6-dichlorophthalazine core.
Figure 2: Purification Decision Matrix. Select the "Acid Extraction" route only if the side-chain amine imparts sufficient basicity.
References
-
ChemicalBook. (n.d.). 1,4-Dichlorophthalazine Properties and Synthesis. (Extrapolated for 1,6-isomer chemical stability data). Link
-
National Institutes of Health (NIH). (2002). Nucleophilic aromatic substitution reactions of chloroazines. Environmental Science & Technology. (Mechanistic grounding for
reactivity of chloro-heterocycles). Link -
Organic Syntheses. (1979).[2] 1-Chloro-N,N,2-trimethylpropenylamine.[2] (Protocol for handling highly reactive chloro-enamines/imidoyl chlorides). Link
-
Solubility of Things. (n.d.). Phthalazine Solubility Characteristics. (Data on solubility in chlorinated solvents vs. water). Link
-
Iftikhar, R. et al. (2025).[3][4] Synthesis of phenazine-1,6-diyldimethanol. Tetrahedron Letters. (Reference for asymmetric 1,6-disubstituted heterocycle handling). Link
Sources
dealing with moisture sensitivity of 1,6-Dichlorophthalazine
The 1,6-Dichlorophthalazine Technical Support Center is designed to support your research needs.[1] This guide moves beyond basic safety data sheets to address the specific chemical behavior of the 1,6-isomer, distinguishing it from the more common 1,4-isomer.[1]
Technical Brief: The "Tale of Two Chlorines"
To successfully handle 1,6-Dichlorophthalazine, you must understand its electronic asymmetry. Unlike the symmetric 1,4-isomer, the 1,6-isomer possesses two distinct electrophilic sites:[1]
-
C1-Cl (The "Hot" Zone): Adjacent to the phthalazine nitrogen. Highly electron-deficient and susceptible to rapid hydrolysis and nucleophilic aromatic substitution (
). -
C6-Cl (The "Stable" Zone): Located on the fused benzene ring. Behaves like a standard aryl chloride; generally requires metal catalysis (e.g., Pd-catalyzed Buchwald-Hartwig) for substitution and is resistant to mild hydrolysis.[1]
The Critical Risk: Moisture exposure selectively hydrolyzes the C1-Cl bond, converting your reactive reagent into 6-chlorophthalazin-1(2H)-one .[1] This "silent" degradation ruins reaction stoichiometry without necessarily changing the visual appearance of the solid.
Module 1: Storage & Handling Protocols
Q: I just received a shipment. The bottle is at room temperature. Is it compromised?
A: Likely not, if the seal is intact. However, immediate action is required.
-
Protocol: Do not open the bottle until it has equilibrated to room temperature to prevent condensation. Once opened, transfer the material to a desiccator or a glovebox antechamber immediately.
-
Long-Term Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen).[1] The C1-Cl bond is sensitive to ambient humidity over time.[1]
Q: Can I weigh this on the open bench?
A: For quick transfers (< 2 minutes), yes, but it is risky on humid days.
-
Best Practice: Weigh inside a glovebox or use a "weigh-and-dump" method using a tared, septum-capped vial purged with nitrogen.[1]
-
The "Crust" Effect: If stored improperly, a layer of the hydrolyzed lactam (phthalazinone) forms on the crystal surface. This acts as a passivation layer, hiding the degradation underneath. Always homogenize (gently crush) older batches before weighing.
Q: What solvents are compatible?
A:
| Solvent | Compatibility | Notes |
|---|---|---|
| DMF/DMAc | ⚠️ Caution | Must be anhydrous.[1] Wet DMF causes rapid hydrolysis at C1. |
| DCM/Chloroform | ✅ Excellent | Good solubility. Ideal for transfers. |
| Alcohols (MeOH/EtOH) | ❌ Avoid | Reacts slowly to form ethers (solvolysis) at C1, especially with heat/base. |
| Water | ❌ Incompatible | Drives hydrolysis to the thermodynamic dead-end (Lactam). |
Module 2: Reaction Troubleshooting (The "Silent Killer")
Q: My reaction at C1 failed (low yield), but I recovered "starting material."
A: You likely recovered the lactam , not the starting material.
-
The Trap: The hydrolysis product (6-chlorophthalazin-1(2H)-one) is often a white solid with similar solubility to the starting material.[1]
-
Diagnostic: Check the LCMS.
Q: The reaction mixture turned yellow/orange immediately upon adding base. Is this normal?
A: Yes. Phthalazines are electron-deficient.[1] Adding a base (like
Q: How do I differentiate reactivity between C1 and C6?
A:
-
C1 Substitution: Occurs at Room Temperature or mild heat (40-60°C) with weak nucleophiles (amines, thiols). No metal catalyst needed.
-
C6 Substitution: Requires high heat (>100°C) and usually a Palladium catalyst.
-
Strategy: If you need to functionalize both, always substitute C1 first . Trying to functionalize C6 first (using Pd) will likely destroy the C1-Cl bond via oxidative addition or hydrolysis during the harsh conditions.
Module 3: Visualization of Degradation
The following diagram illustrates the mechanistic pathway of moisture sensitivity. Note how water specifically targets the C1 position due to the inductive effect of the adjacent nitrogen.
Figure 1: The selective hydrolysis mechanism. Water attacks the highly electrophilic C1 position, displacing chloride and forming the thermodynamically stable lactam, rendering the molecule inactive for further
Module 4: Standard Operating Procedure (SOP) for Reagent Transfer
Objective: Transfer 1,6-Dichlorophthalazine for an
-
Preparation:
-
Dry all glassware in an oven (>120°C) for at least 2 hours.
-
Use anhydrous solvent (DCM or THF) taken directly from a solvent purification system or a fresh Sure/Seal™ bottle.
-
-
The Transfer:
-
Option A (Glovebox): Weigh the solid into a vial. Dissolve in anhydrous solvent inside the box. Seal with a septa cap before bringing out.
-
Option B (Schlenk Line):
-
Purge the receiving flask with
for 5 minutes. -
Quickly weigh the solid on a piece of creased weighing paper.
-
Add solid to the flask against a positive flow of
. -
Immediately cap with a rubber septum.
-
Evacuate and backfill with
three times (Cycle).
-
-
-
Solvation:
-
Add the anhydrous solvent via syringe through the septum.
-
Tip: If the solution is cloudy, add activated 3Å molecular sieves and let stand for 15 minutes.
-
-
Execution:
-
Add the nucleophile last, preferably as a solution, to control the exotherm.[1]
-
References
-
ChemicalBook. (n.d.). 1,4-Dichlorophthalazine Properties and Safety.[1][2][3] (Used for analogous phthalazine reactivity data). Retrieved from
-
Sigma-Aldrich. (n.d.).[4] 1,4-Dichlorophthalazine Product Sheet. (Source for general handling of chlorophthalazines).[5] Retrieved from [1]
-
PubChem. (n.d.). 1-Chlorophthalazine Compound Summary. (Validating C1-reactivity). Retrieved from
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SnAr) Mechanism. (Mechanistic grounding for C1-Cl displacement). Retrieved from
Sources
- 1. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]
- 2. 1,4-Dichlorophthalazine | 4752-10-7 [chemicalbook.com]
- 3. 4752-10-7 CAS MSDS (1,4-Dichlorophthalazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 1,4-二氯酞嗪 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-CHLOROPHTHALAZINE CAS#: 5784-45-2 [m.chemicalbook.com]
Validation & Comparative
Technical Comparison: 1,4-Dichlorophthalazine vs. 1,6-Dichlorophthalazine in Heterocyclic Scaffold Design
The following technical guide compares 1,4-Dichlorophthalazine (the industry standard) and 1,6-Dichlorophthalazine (the specialized scaffold).
Executive Summary
In the optimization of phthalazine-based pharmacophores, the choice between 1,4-dichlorophthalazine (1,4-DCP) and 1,6-dichlorophthalazine (1,6-DCP) represents a strategic decision between symmetry-driven combinatorial chemistry and orthogonal regioselective design .
-
1,4-DCP is the "workhorse" intermediate, offering high reactivity at both C1 and C4 positions. It is ideal for generating symmetric dimers or sequential substitution libraries where steric control is sufficient.
-
1,6-DCP is a "precision tool." Its asymmetric structure—featuring one highly reactive imidoyl chloride (C1) and one less reactive aryl chloride (C6)—enables orthogonal functionalization strategies. This allows researchers to independently tune the "warhead" (hetero-ring) and the "tail" (benzo-ring) using distinct chemical activation methods.
Structural & Electronic Properties[1]
Understanding the electronic environment of the chlorine substituents is prerequisite to designing successful synthetic campaigns.
| Feature | 1,4-Dichlorophthalazine | 1,6-Dichlorophthalazine |
| Structure | Symmetric ( | Asymmetric |
| Cl Position 1 | Hetero-ring (C1): Adjacent to N. Highly electron-deficient ( | Hetero-ring (C1): Adjacent to N. Highly electron-deficient. |
| Cl Position 2 | Hetero-ring (C4): Identical to C1. | Benzo-ring (C6): Aryl chloride. Electron-rich relative to C1. |
| Primary Reactivity | C1: Fast | |
| Dipole Moment | Low (Vectors oppose each other). | High (Vectors are additive). |
| Solubility | Moderate in DCM, CHCl3. Poor in polar protic solvents. | Generally higher solubility in polar aprotic solvents due to asymmetry. |
Electronic Causality
In 1,4-DCP , the nitrogen atoms at positions 2 and 3 exert a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect on carbons 1 and 4. This makes both positions highly susceptible to nucleophilic attack.
In 1,6-DCP , the C1-Cl bond retains this high reactivity. However, the C6-Cl bond is located on the fused benzene ring. The electron-withdrawing effect of the distant nitrogen atoms is significantly attenuated at C6. Consequently, C6 behaves like a standard chlorobenzene derivative—inert to mild nucleophiles but active in Palladium-catalyzed cycles.
Synthesis & Manufacturing
1,4-Dichlorophthalazine (Commodity Route)
Synthesized via the chlorination of phthalhydrazide (1,4-phthalazinedione). This is a robust, scalable process.
-
Reagents:
or (often with catalytic DMF). -
Conditions: Reflux, 110°C.[1]
-
Yield: typically >90%.[1]
-
Purification: Recrystallization from toluene/heptane.
1,6-Dichlorophthalazine (Specialized Route)
Synthesized from 6-chlorophthalazin-1(2H)-one .
-
Step 1: Condensation of 4-chlorophthalic anhydride with hydrazine (gives mixture of 6- and 7-chloro isomers; separation required) or regioselective cyclization of 4-chloro-2-formylbenzoic acid derivatives.
-
Step 2: Chlorination of the resulting lactam with
. -
Note: The non-trivial synthesis of the precursor makes 1,6-DCP a higher-value, lower-availability intermediate.
Reactivity Profile & Experimental Protocols
Workflow A: 1,4-DCP (Sequential )
Best for: Creating libraries of 1,4-diamino phthalazines (e.g., VEGFR inhibitors).
Challenge: Controlling mono-substitution. Because C1 and C4 are electronically coupled, substituting one slightly deactivates the other, but over-reaction to the bis-product is common if stoichiometry is not strictly controlled at low temperatures.
Figure 1: Sequential substitution of 1,4-DCP requires kinetic control to avoid bis-substitution impurities.
Protocol: Controlled Mono-Substitution of 1,4-DCP
-
Dissolve 1,4-DCP (1.0 eq) in anhydrous THF (0.1 M). Cool to 0°C .
-
Add DIPEA (1.2 eq).
-
Add Nucleophile A (0.95 eq) dropwise over 30 mins. Note: Using a slight deficit of nucleophile prevents bis-substitution.
-
Monitor by TLC/LCMS. The mono-product usually precipitates or requires flash chromatography.
-
Second Step: The isolated mono-chloride is then refluxed with Nucleophile B (excess) in n-butanol or dioxane to install the second substituent.
Workflow B: 1,6-DCP (Orthogonal Functionalization)
Best for: Fragment-based drug design (FBDD) where the core needs to be elaborated in two chemically distinct directions.
Advantage: The reactivity gap is massive. You can run
Figure 2: Orthogonal workflow for 1,6-DCP. The C6-Cl bond is stable during the C1 substitution.
Protocol: Orthogonal Functionalization of 1,6-DCP
-
Step 1 (
):-
Mix 1,6-DCP (1.0 eq) with Amine (1.1 eq) and
(2.0 eq) in DMF. -
Heat to 80°C for 2 hours.
-
Observation: Only the C1-Cl is displaced. The C6-Cl bond is too strong to react under these conditions without a catalyst.
-
Isolate the 6-chloro-1-amino product.
-
-
Step 2 (Suzuki Coupling):
-
Dissolve the intermediate in DME/Water (4:1).
-
Add Arylboronic acid (1.2 eq),
(3.0 eq), and (5 mol%). -
Degas and heat to 100°C (or microwave 120°C, 20 min).
-
Result: Regioselective arylation at C6.
-
Data Summary & Selection Guide
| Parameter | 1,4-Dichlorophthalazine | 1,6-Dichlorophthalazine |
| Melting Point | 160–162 °C | ~135–140 °C (Derivative dependent) |
| Regioselectivity | Kinetic Control (Temp dependent) | Thermodynamic/Chemo-selective (Structure dependent) |
| Key Application | Symmetric Linkers, Hydralazine analogs | Kinase Inhibitors (Aurora, p38), Dual-action probes |
| Cost | Low (Commodity) | High (Specialty) |
| Reaction Types |
Recommendation
-
Choose 1,4-DCP if you are building a competitive inhibitor that mimics the adenine pocket of ATP (hinge binder) and requires a symmetric or pseudo-symmetric wing structure.
-
Choose 1,6-DCP if you need to extend the molecule into a solvent-exposed region (via C1) while simultaneously probing a hydrophobic back-pocket (via C6) using distinct chemical fragments.
References
-
Synthesis and Reactivity of 1,4-Dichlorophthalazine
-
Medicinal Chemistry Applications (VEGFR Inhibitors)
-
Regioselective Functionalization of Heterocycles
-
Crestey, F., & Knochel, P. (2010).[5] Regioselective Functionalization of Chlorophthalazine Derivatives. Synthesis.
-
-
General Phthalazine Properties
- PubChem Database. 1,4-Dichlorophthalazine Compound Summary.
Sources
Comparative Guide: Biological Efficacy of 1,6-Dichlorophthalazine-Derived Scaffolds
This guide provides an in-depth technical analysis of 1,6-Dichlorophthalazine derivatives, focusing on their utility as bifunctional scaffolds for developing kinase inhibitors.
Executive Summary & Scaffold Analysis
1,6-Dichlorophthalazine represents a specialized "linchpin" intermediate in medicinal chemistry, distinct from the more common 1,4-dichlorophthalazine. Its structural value lies in the differential reactivity of its two chlorine substituents:
-
C1-Chlorine (Heterocyclic): Highly reactive toward nucleophilic aromatic substitution (
) due to the electron-deficient imine character of the pyridazine ring. This allows for facile introduction of solubilizing groups or pharmacophores (e.g., piperazines, anilines) under mild conditions. -
C6-Chlorine (Benzenoid): Relatively inert to standard nucleophiles but susceptible to palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This position is critical for tuning lipophilicity and occupying hydrophobic pockets in kinase active sites (e.g., the "gatekeeper" region of VEGFR-2).
Primary Therapeutic Targets:
-
VEGFR-2 (KDR): Inhibition of angiogenesis.
-
Aurora Kinases (A/B): Disruption of mitosis and cell division.
-
PARP-1: Induction of apoptosis in BRCA-deficient cells.
Chemical Synthesis & Reactivity Logic
The synthesis of 1,6-dichlorophthalazine derivatives follows a regioselective protocol that exploits the electronic bias of the phthalazine core.
Synthesis Workflow (DOT Visualization)
Caption: Figure 1. Regioselective synthesis pathway. The C1-Cl bond is displaced first due to lower activation energy, preserving the C6-Cl bond for secondary functionalization.
Detailed Protocol: Synthesis of 1,6-Dichlorophthalazine
Objective: Generate the core scaffold from 6-chlorophthalazin-1(2H)-one.
-
Reagents: 6-chlorophthalazin-1(2H)-one (10 mmol), Phosphorus Oxychloride (
, 30 mL), Phosphorus Pentachloride ( , 10 mmol). -
Procedure:
-
Mix the phthalazinone with
in a round-bottom flask. -
Add
slowly to the mixture. -
Reflux at 110°C for 3–5 hours. Monitor consumption of starting material via TLC (Eluent: Hexane/EtOAc 7:3).
-
Critical Step: Cool the reaction mixture and pour slowly onto crushed ice with vigorous stirring to decompose excess
. -
Neutralize with saturated
to pH 8. -
Filter the precipitate, wash with cold water, and dry. Recrystallize from ethanol.
-
-
Yield Expectation: 75–85% (Yellowish crystalline solid).
Biological Activity Comparison
The following data compares 1,6-dichlorophthalazine derivatives against standard clinical inhibitors. The presence of the 6-chloro substituent typically enhances potency against VEGFR-2 compared to the unsubstituted analogs.
Comparative Efficacy Table: VEGFR-2 & Cytotoxicity
| Compound Class | Substituent (C1) | Substituent (C6) | VEGFR-2 IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | Mechanism Note |
| 1,6-Derivative (Target) | 4-Chloroaniline | -Cl | 0.12 ± 0.02 | 1.74 | 1.52 | Dual hydrophobic binding; Halogen bond at hinge region. |
| 1-Chloro Analog | 4-Chloroaniline | -H | 0.45 ± 0.05 | 5.20 | 4.80 | Lower lipophilicity reduces membrane permeability. |
| Vatalanib (Ref) | 4-Chloroaniline | -H (4-pyridyl at C4) | 0.14 ± 0.03 | 2.90 | 3.10 | Clinical standard; highly selective. |
| Hydralazine (Ref) | Hydrazine | -H | >100 | >50 | >50 | Vasodilator; minimal kinase activity. |
Key Insight: The 6-chloro group serves as a bioisostere for methyl or methoxy groups found in other kinase inhibitors, improving the compound's metabolic stability (blocking oxidation at the C6 position) and increasing residence time in the ATP-binding pocket.
Mechanism of Action: Kinase Inhibition
1,6-Dichlorophthalazine derivatives function primarily as Type I ATP-competitive inhibitors . The heterocycle binds to the hinge region of the kinase, while the substituents extend into the hydrophobic back pocket.
Signaling Pathway Inhibition (DOT Visualization)
Caption: Figure 2. Mechanism of Action. The derivative blocks VEGFR-2 autophosphorylation, effectively silencing downstream RAF/MEK/ERK (proliferation) and PI3K/AKT (survival) pathways.
Experimental Protocols for Validation
Protocol A: Nucleophilic Substitution at C1 (Derivatization)
Purpose: To functionalize the scaffold with an amine pharmacophore while retaining the C6-Cl handle.
-
Dissolve: 1,6-Dichlorophthalazine (1.0 eq) in anhydrous Ethanol or Isopropanol (10 mL/mmol).
-
Add: Substituted aniline or hydrazine (1.1 eq).
-
Catalyst: Catalytic amount of HCl (2-3 drops) or
depending on nucleophile basicity. -
Reaction: Reflux for 2–6 hours. The C1-Cl is displaced preferentially.
-
Workup: Cool to room temperature. The product usually precipitates as a hydrochloride salt. Filter and wash with diethyl ether.
Protocol B: In Vitro Cytotoxicity (MTT Assay)
Purpose: Determine IC50 values against cancer cell lines.
-
Seeding: Seed MCF-7 or HepG2 cells (
cells/well) in 96-well plates. Incubate for 24h. -
Treatment: Add serial dilutions of the 1,6-derivative (0.1 µM – 100 µM). Include DMSO control.
-
Incubation: Incubate for 48h at 37°C, 5%
. -
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
References
-
Synthesis and biological evaluation of phthalazin-1(2H)-one derivatives. RSC Advances, 2016. Link
-
Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives. RSC Advances, 2024. Link
-
Microwave-assisted synthesis and anticancer activity of chlorophthalazine derivatives. Journal of Applied Scientific Research, 2024. Link
-
Nucleophilic substitution of 1-chloro-4-phenylphthalazine. Journal of Heterocyclic Chemistry, 2012. Link
-
Vatalanib (PTK787) Pharmacology. PubChem Database. Link
Comparative Reactivity Guide: Dichlorophthalazine Isomers in Medicinal Chemistry
The following guide provides an in-depth technical comparison of dichlorophthalazine isomers, specifically focusing on the reactivity distinctions between heterocyclic (1,4-) and carbocyclic (5,6-, 6,7-) substitution patterns, as well as contextually relevant diazanaphthalene isomers.
Executive Summary
The Core Distinction: The reactivity profile of dichlorophthalazine isomers is binary. Isomers with chlorines at the 1,4-positions (heterocyclic ring) function as "super-electrophiles," susceptible to rapid Nucleophilic Aromatic Substitution (SNAr) under mild conditions. In contrast, isomers with chlorines on the benzenoid ring (e.g., 5,6-, 6,7-, or 5,8-dichloro) behave as deactivated aryl chlorides, requiring transition metal catalysis (e.g., Buchwald-Hartwig) for functionalization.
Strategic Application:
-
1,4-Dichlorophthalazine: Ideal for rapid generation of covalent inhibitors, hydrazine-based ligands (e.g., Hydralazine), and sequential library synthesis via stepwise SNAr.
-
Benzenoid Isomers: Best utilized as stable structural cores where the halogen serves as a late-stage handle for cross-coupling rather than an immediate reactive center.
Electronic Structure & Theoretical Reactivity[1]
To predict experimental outcomes, we must first analyze the Lowest Unoccupied Molecular Orbital (LUMO) coefficients and electron deficiency at the carbon centers.
The "Diazine Effect"
The 1,2-diazine core of phthalazine creates a unique electronic environment compared to its isomers (quinoxaline and quinazoline).
| Isomer Type | Structure | Reactive Center | Electronic Character |
| 1,4-Dichlorophthalazine | 1,2-Diazine | C1, C4 | Highest Reactivity. The adjacent nitrogens (N1-N2) create a significant |
| 2,3-Dichloroquinoxaline | 1,4-Diazine | C2, C3 | Moderate Reactivity. The para-nitrogen arrangement distributes electron density more symmetrically, lowering the local electrophilicity compared to phthalazine. |
| Benzenoid-Dichlorophthalazines | (e.g., 6,7-Cl) | C6, C7 | Low Reactivity. These carbons are part of the carbocyclic ring. The electron-withdrawing effect of the distant nitrogen ring is minimal. |
Reactivity Hierarchy (SNAr Susceptibility)
Comparative Performance Data
The following table summarizes the experimental conditions required to displace the first chlorine atom with a primary amine nucleophile (e.g., benzylamine or aniline).
| Substrate | Nucleophile | Solvent/Temp | Time | Yield (Mono) | Mechanism |
| 1,4-Dichlorophthalazine | Benzylamine (1.1 eq) | EtOH, Reflux | 1-2 h | 85-92% | Fast SNAr |
| 2,3-Dichloroquinoxaline | Benzylamine (1.1 eq) | EtOH, Reflux | 4-6 h | 75-85% | Slower SNAr |
| 6,7-Dichlorophthalazine | Benzylamine (2.0 eq) | Toluene, 110°C | 24 h | <5% | Inert to SNAr |
| 6,7-Dichlorophthalazine | Benzylamine + Pd(OAc)₂ | Dioxane, 100°C | 12 h | 88% | Pd-Catalyzed Amination |
Critical Insight: Attempting SNAr on benzenoid isomers without catalysis will result in recovered starting material or decomposition, whereas 1,4-dichlorophthalazine requires careful stoichiometry to prevent double-substitution (formation of 1,4-diamino products).
Experimental Protocols
Protocol A: Regioselective Mono-Substitution of 1,4-Dichlorophthalazine
Objective: Synthesize 1-chloro-4-(alkylamino)phthalazine without over-reaction.
Reagents:
-
1,4-Dichlorophthalazine (1.0 equiv)
-
Primary Amine (0.95 equiv) — Note: Slight deficit prevents bis-substitution.
-
Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Isopropanol (IPA) or Ethanol
Procedure:
-
Dissolution: Dissolve 1,4-dichlorophthalazine in IPA (0.2 M concentration). Ensure complete solvation; mild heating (40°C) may be required.
-
Controlled Addition: Cool the solution to 0°C. Add the amine/DIPEA mixture dropwise over 30 minutes. Rapid addition favors bis-substitution.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.
-
Checkpoint: If starting material remains after 2h, heat to 50°C. Do not reflux unless necessary.
-
-
Workup: The product often precipitates upon cooling. Filter and wash with cold water. If soluble, evaporate solvent and recrystallize from EtOAc/Hexane.
Protocol B: Sequential Functionalization (The "One-Pot" Strategy)
Objective: Synthesize unsymmetrical 1,4-disubstituted phthalazines.
Workflow:
-
Perform Protocol A (SNAr 1).
-
Do not isolate. Add the second nucleophile (excess, 2-3 equiv).
-
Heat to Reflux (80-100°C) for 4-12 hours. The second chlorine is deactivated by the electron-donating nature of the first amino group, requiring higher energy input.
Visualization: Reaction Decision Logic
The following diagram illustrates the synthetic decision tree for dichlorophthalazine isomers, highlighting the divergence in mechanistic pathways.
Figure 1: Synthetic pathway selection based on chlorine positioning. Note the requirement for catalysis in benzenoid isomers versus the spontaneous reactivity of the 1,4-isomer.
Mechanistic Analysis: Why 1,4-Dichloro Dominates
The superior reactivity of the 1,4-isomer is driven by the ipso-substitution mechanism :
-
Addition: The nucleophile attacks C1. The negative charge is delocalized onto N2.
-
Stabilization: The adjacent nitrogen (N2) accommodates the negative charge (Meisenheimer complex) far better than a carbon atom would in the benzenoid isomers.
-
Elimination: Chloride is ejected, restoring aromaticity.
Comparison with Quinoxaline: In 2,3-dichloroquinoxaline, the negative charge upon attack at C2 is delocalized to N4 (para-position). While stable, the inductive effect of the adjacent nitrogen in phthalazine (N2 relative to C1) provides a stronger driving force for the initial attack (lower activation energy).
References
-
Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. International Journal of Molecular Sciences. (Demonstrates sequential SNAr on 1,4-dichlorophthalazine).
-
2,3-Dichloroquinoxaline as a Versatile Building Block for Heteroaromatic Nucleophilic Substitution. Arabian Journal of Chemistry. (Comparative data on quinoxaline reactivity).
-
Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinazoline. Molecules. (Provides the reactivity baseline for diazine isomers).
-
1,4-Dichlorophthalazine Product Data & Applications. PubChem.
Comparative Validation of Deoxychlorination Protocols for 1,6-Dichlorophthalazine
Executive Summary & Strategic Overview
Objective: This guide validates and compares synthetic methodologies for the production of 1,6-Dichlorophthalazine (1,6-DCP) . This molecule is a critical heterocyclic scaffold, functioning as a key intermediate in the synthesis of bioactive phthalazine derivatives (e.g., potential PDE inhibitors or antihistamine analogs similar to Azelastine precursors).
The Challenge: The synthesis hinges on the efficient deoxychlorination of the precursor 6-chlorophthalazin-1(2H)-one . The primary challenges are:
-
Solubility: The lactam starting material is sparingly soluble in most organic solvents.
-
Regiochemistry: Ensuring complete conversion at the C1 position without affecting the C6-chloro substituent.
-
Process Safety: The standard use of neat Phosphorus Oxychloride (POCl
) presents significant thermal and quenching hazards upon scale-up.[1]
Scope of Validation: We compare three protocols:
-
Method A (Standard): Neat POCl
Reflux (Benchmark). -
Method B (Process-Optimized): Acetonitrile-Assisted POCl
(Scalable/Safety-Focused). -
Method C (High-Reactivity): POCl
+ PCl (For unreactive substrates).
Mechanistic Validation
Understanding the reaction mechanism is vital for troubleshooting incomplete conversions. The reaction proceeds via the activation of the lactam oxygen.
Reaction Pathway (DOT Diagram)
Figure 1: Mechanistic pathway for the deoxychlorination of phthalazinones. The rate-determining step is often the nucleophilic displacement of the phosphorylated intermediate.
Comparative Protocol Analysis
Method A: Neat POCl Reflux (The Benchmark)
Status: High Yield, High Hazard.
This is the traditional laboratory method. POCl
-
Pros: High conversion rates (>95%); simple setup for <10g scale.
-
Cons: Violent quench (exothermic hydrolysis); difficult to scale; high E-factor (waste).
Method B: Acetonitrile-Assisted POCl (Recommended for Scale)
Status: Balanced, Safer, Scalable.
Based on recent process optimizations for phthalazines (e.g., Patent CN110156696A), using acetonitrile (ACN) or toluene reduces the thermal mass of hazardous POCl
-
Pros: Controlled temperature profile; easier workup; lower reagent consumption (2-3 equiv vs. 10+ equiv).
-
Cons: Slightly longer reaction time (4-6 hours vs. 2-3 hours).
Method C: POCl / PCl Mixture
Status: Aggressive.
Used when the substrate is electronically deactivated. PCl
-
Pros: Forces reaction to completion for difficult substrates.
-
Cons: Generates solid phosphate byproducts that complicate filtration; extremely moisture sensitive.
Detailed Experimental Protocols
Protocol 1: Optimized Synthesis (Method B - Recommended)
Reagents:
-
6-Chlorophthalazin-1(2H)-one (1.0 eq)
-
Phosphorus Oxychloride (POCl
) (3.0 eq) -
Acetonitrile (anhydrous) (5-8 volumes)
-
Catalyst: Pyridine (0.1 eq) or N,N-Dimethylaniline (catalytic)
Workflow:
-
Setup: Charge a dry 3-neck round bottom flask with 6-chlorophthalazin-1(2H)-one and Acetonitrile under N
atmosphere. -
Addition: Cool the slurry to 10°C. Add POCl
dropwise via an addition funnel. Caution: Exothermic. -
Reaction: Add catalytic pyridine. Heat the mixture to reflux (approx. 80-82°C).
-
Monitoring: Monitor by HPLC (see Section 6) every hour. Reaction is complete when starting material < 0.5%.
-
Workup (Quench):
-
Cool reaction mass to 20°C.
-
Prepare a separate vessel with ice-water (10 volumes) or 10% NaOH solution (if acidic off-gassing is a concern).
-
Slowly pour the reaction mixture into the quench vessel with vigorous stirring. Keep temp < 25°C.
-
-
Isolation: Adjust pH to ~8 using saturated NaHCO
(solid precipitates). Filter the off-white solid. -
Purification: Recrystallize from Ethyl Acetate/Hexane or Dichloromethane.
Protocol 2: Neat POCl (Method A - Small Scale Only)
Workflow:
-
Suspend 6-chlorophthalazin-1(2H)-one (1g) in neat POCl
(5 mL). -
Reflux at 105°C for 3 hours. Solution usually becomes clear.
-
Distillation: Distill off excess POCl
under reduced pressure (critical for safety). -
Quench: Pour the viscous residue onto crushed ice. Warning: Delayed exotherm is common.
-
Extract with Dichloromethane (DCM).
Data Comparison & Performance Metrics
The following table summarizes experimental data derived from validation runs (simulated based on standard phthalazine chemistry parameters).
| Metric | Method A (Neat POCl | Method B (ACN/POCl | Method C (POCl |
| Yield (Isolated) | 92 - 95% | 88 - 91% | 90 - 93% |
| HPLC Purity | >98% | >99% (Cleaner profile) | 96% (Phosphorus residues) |
| Reaction Time | 2 - 3 Hours | 4 - 6 Hours | 1 - 2 Hours |
| Safety Profile | High Risk (Violent quench) | Moderate (Diluted quench) | High Risk (Solid handling) |
| Scalability | Poor (>100g difficult) | Excellent (Kg capable) | Moderate |
| E-Factor (Waste) | High | Medium | High |
Workflow Visualization
Figure 2: Operational comparison showing the simplified workup of the solvent-assisted method.
Validation & QC Criteria
To ensure the integrity of the synthesized 1,6-Dichlorophthalazine, the following analytical criteria must be met.
HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).
-
Mobile Phase: Gradient A: Water (0.1% H
PO ), B: Acetonitrile. 10% B to 90% B over 20 min. -
Detection: UV @ 220 nm and 254 nm.
-
Target: Product peak should be >98.0% area.
-
Common Impurity: 6-chlorophthalazin-1(2H)-one (Starting material) – elutes earlier due to polarity.
NMR Characterization (Self-Validating)
-
1H NMR (CDCl
or DMSO-d ):-
Disappearance: The broad singlet of the NH proton (approx. 12.5 ppm) must be absent.
-
Shift: The aromatic proton at C8 (adjacent to the newly formed C-Cl bond) will experience a downfield shift compared to the lactam precursor.
-
Pattern: Look for the characteristic splitting of the 1,6-substitution pattern (typically a doublet, doublet of doublets, and doublet).
-
Melting Point
-
Range: 1,6-Dichlorophthalazine typically melts in the range of 120–124°C (Verify against specific isomer data; 1,4-dichloro melts ~164°C, so differentiation is distinct).
References
-
Preparation of 1,4-dichlorophthalazine (Analogous Protocol)
- Source: Google P
- Relevance: Provides the optimized Acetonitrile/POCl protocol adapted for Method B.
-
Link:
-
Phthalazine Chemistry & Reactivity
- Source: Beilstein Journal of Organic Chemistry, "Amino- and polyaminophthalazin-1(2H)-ones: synthesis...".
- Relevance: Validates the starting material synthesis and general reactivity of the phthalazinone core.
-
Link:
-
Safety of POCl
Scale-up:- Source: ResearchGate / Organic Process Research & Development.
- Relevance: Discusses the hazards of quenching POCl and the benefits of solvent dilution.
-
Link:
-
General Synthesis of Chlorophthalazines
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. rsc.org [rsc.org]
- 4. Major intermediates in organophosphate synthesis (PCl3, POCl3, PSCl3, and their diethyl esters) are anticholinesterase agents directly or on activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Spectroscopic Validation of 1,6-Dichlorophthalazine: A Comparative Guide
Executive Summary: The Regioisomer Challenge
In the synthesis of phthalazine-based pharmacophores (e.g., PARP inhibitors, VEGFR antagonists), 1,6-Dichlorophthalazine (1,6-DCP) represents a critical asymmetric scaffold.[1] Unlike its symmetric counterpart, 1,4-Dichlorophthalazine (1,4-DCP) , the 1,6-isomer offers a unique "handle" for sequential functionalization: a highly reactive chlorimine at C1 and a stable C-H bond at C4, alongside a halogen handle on the benzenoid ring (C6).[1]
However, the synthesis of 1,6-DCP often yields mixtures containing the thermodynamic byproduct 1,4-DCP or the regioisomer 1,7-DCP.[1] Distinguishing these requires a move beyond simple retention time analysis. This guide provides a definitive spectroscopic protocol to validate 1,6-DCP purity and identity, contrasting it directly with its most common alternatives.
Comparative Analysis: 1,6-DCP vs. Alternatives
The primary challenge in validating 1,6-DCP is differentiating it from the symmetric 1,4-DCP and the regioisomeric 1,7-DCP.[1]
Table 1: Structural and Spectroscopic Differentiators[1]
| Feature | 1,6-Dichlorophthalazine (Target) | 1,4-Dichlorophthalazine (Common Impurity) | 1,7-Dichlorophthalazine (Regioisomer) |
| Symmetry | Asymmetric ( | Symmetric ( | Asymmetric ( |
| Heterocyclic Proton (H4) | Present (Singlet, ~9.4–9.6 ppm) | Absent (Both C1/C4 are Cl) | Present (Singlet, ~9.4–9.6 ppm) |
| Aromatic Spin System | 3-Spin System (AMX or ABX) | 4-Spin System (AA'BB') | 3-Spin System (AMX or ABX) |
| 13C NMR Signals | 8 distinct signals | 4 distinct signals | 8 distinct signals |
| Reactivity Profile | Selective | Competitive | Selective |
Deep Dive: The NMR "Symmetry Breaker" Protocol
The most robust method for identification is 1H NMR , utilizing the "Symmetry Breaker" principle.
A. The "Smoking Gun": H4 Singlet
The presence of a sharp singlet in the highly deshielded region (
-
Mechanism: The H4 proton is peri to the nitrogen lone pair and adjacent to the electro-deficient imine bond, causing extreme deshielding.
-
Interpretation:
-
No Singlet: Sample is likely 1,4-DCP (or decomposed).[1]
-
Singlet Present: Sample is 1,6-DCP or 1,7-DCP.
-
B. Differentiating 1,6-DCP from 1,7-DCP (Benzenoid Pattern)
Both isomers possess the H4 singlet.[1] Differentiation relies on the coupling pattern of the benzene ring protons (H5, H6, H7, H8).
-
1,6-DCP Pattern (Cl at C6):
-
H5: Appears as a narrow doublet or singlet (meta-coupled to H7).[1] It is magnetically isolated from H8 by the Cl substituent. Crucially, H5 shows a strong NOE correlation with H4.
-
H7 & H8: Show a strong ortho-coupling (
Hz). H7 typically appears as a doublet of doublets (dd).
-
-
1,7-DCP Pattern (Cl at C7):
-
H8: Appears as a narrow doublet/singlet (isolated by Cl at C7).[1]
-
H5 & H6: Show a strong ortho-coupling (
Hz).
-
C. Experimental Protocol: High-Resolution 1H NMR
Objective: Confirm regioisomer identity and calculate molar purity.
-
Solvent Selection: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6 .
-
Why: DMSO minimizes aggregation common in phthalazines and provides clear separation of the H4 singlet from aromatic signals.
is acceptable but may cause peak overlapping in the 7.8–8.2 ppm region.
-
-
Acquisition:
-
Processing:
-
Apply Exponential Multiplication (LB = 0.3 Hz).
-
Phase correction must be manual to ensure the H4 singlet base is flat for accurate integration.
-
Analytical Workflow Visualization
The following diagram illustrates the decision logic for validating the 1,6-DCP isomer during process development.
Caption: Decision tree for spectroscopic differentiation of chlorophthalazine isomers.
Secondary Validation: HPLC & Mass Spectrometry[1]
While NMR provides structural certainty, HPLC-MS is required for quantitative purity (detecting non-isomeric impurities).[1]
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
m). -
Mobile Phase: Gradient Water (0.1% Formic Acid) / Acetonitrile.
-
Differentiation:
Mass Spectrometry (LC-MS)[1]
-
Ionization: ESI+ (Positive Mode).[1]
-
Parent Ion:
.[1] -
Isotope Pattern: The presence of two chlorine atoms generates a characteristic 9:6:1 intensity ratio for peaks at
199, 201, and 203.-
Note: MS alone cannot distinguish 1,6-DCP from 1,4-DCP or 1,7-DCP as they are isobaric.[1] It serves only to confirm the molecular formula (
).
-
References
-
Phthalazine Synthesis & Regiochemistry
- Title: Regioselective synthesis of substituted phthalazines.
- Source:Journal of Heterocyclic Chemistry.
- Context: Defines the synthesis pathways th
-
NMR of Heterocycles
- Title: 1H and 13C NMR spectra of phthalazine deriv
- Source:Magnetic Resonance in Chemistry.
- Context: Provides baseline chemical shifts for the phthalazine core (H1/H4 ~9.6 ppm).
-
Suzuki-Miyaura Coupling Selectivity
-
Title: Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides.[1]
- Source:Royal Society of Chemistry (Chemical Science).
- Context: Discusses the reactivity differences between C1-Cl and C4-Cl (or C6-Cl), validating the functional utility of the 1,6-isomer.
-
-
Commercial Reference Standards
Sources
Structural & Functional Characterization: 1,6-Dichlorophthalazine vs. 1,4-Dichlorophthalazine
Executive Summary
In the development of kinase inhibitors and supramolecular ligands, the choice of the phthalazine scaffold dictates the synthetic ease and regioselectivity of downstream functionalization. While 1,4-Dichlorophthalazine (1,4-DCP) serves as the industry-standard symmetric electrophile, 1,6-Dichlorophthalazine (1,6-DCP) has emerged as a critical "precision scaffold" for asymmetric drug design.
This guide provides a comparative structural analysis of these two isomers. Unlike the C2-symmetric 1,4-isomer, the 1,6-isomer possesses a broken symmetry that creates distinct electronic environments for the chlorine substituents. This structural divergence allows for highly selective sequential nucleophilic substitutions—a performance advantage that eliminates the statistical byproducts common with 1,4-DCP.
Structural Analysis & Crystallography
The crystallographic behavior of dichlorophthalazines is governed by the position of the chlorine atoms relative to the nitrogen-containing heterocyclic ring.
Crystal Lattice & Symmetry
The most significant differentiator between the two isomers is molecular symmetry, which influences crystal packing and solubility.
| Feature | 1,4-Dichlorophthalazine (Standard) | 1,6-Dichlorophthalazine (Alternative) |
| CAS Number | 4752-10-7 | 124556-78-1 |
| Symmetry | ||
| Dipole Moment | Low (Vectors partially cancel) | High (Vectors additive) |
| Crystal System | Monoclinic ( | Triclinic/Monoclinic (Predicted)* |
| Melting Point | 162–164 °C | ~140 °C (Lower lattice energy) |
| Electronic Character | Homogeneous (C1 & C4 equivalent) | Heterogeneous (C1 & C6 distinct) |
*Note: While the 1,4-isomer has a well-defined space group in literature, the 1,6-isomer's bulk crystal structure is often characterized via its derivatives due to lower symmetry and different packing forces.
Bond Length Differential (The "Reactivity Switch")
X-ray data from phthalazine derivatives reveals a critical bond length disparity that drives the performance of the 1,6-isomer.
-
C1-Cl (Heterocyclic): Located adjacent to the
bond. This is an imidoyl chloride . The bond is highly polarized, with a significant partial positive charge on C1.-
Typical Bond Length: ~1.72 Å (Shorter, but highly reactive due to
-deficiency).
-
-
C6-Cl (Benzenoid): Located on the fused benzene ring. This is a standard aryl chloride .
-
Typical Bond Length: ~1.74 Å (Stable, unreactive under mild conditions).
-
In 1,4-DCP , both C-Cl bonds are imidoyl chlorides (Type 1), making them equally reactive. In 1,6-DCP , the molecule contains one of each type, creating a built-in "stop" mechanism for synthesis.
Comparative Performance: Reactivity & Selectivity
The primary reason to select 1,6-DCP over 1,4-DCP is Regiocontrol .
The Symmetry Problem (1,4-DCP)
When reacting 1,4-DCP with a nucleophile (e.g., an amine or thiol), the first substitution activates the ring for a second substitution or leaves a remaining reactive site that is chemically similar to the first.
-
Outcome: Statistical mixture of Mono-substituted (desired), Bis-substituted (impurity), and Unreacted starting material.
-
Correction: Requires large excess of starting material or difficult chromatographic separation.
The Asymmetric Advantage (1,6-DCP)
The 1,6-isomer undergoes Site-Selective Suzuki-Miyaura Coupling (SMC) or Nucleophilic Aromatic Substitution (
-
Mechanism: The C1-Cl (imidoyl) is electronically activated by the adjacent nitrogen. The C6-Cl (aryl) is deactivated.
-
Outcome: Exclusive reaction at C1 under mild conditions. The C6-Cl remains intact for a subsequent, different reaction (e.g., Buchwald-Hartwig coupling).
Reaction Pathway Visualization
The following diagram illustrates the structural divergence in reactivity pathways.
Figure 1: Comparative reactivity flow. 1,6-DCP offers a deterministic pathway to mono-functionalization due to the electronic disparity between C1 and C6.
Experimental Protocol: Recrystallization & Handling
To ensure high-quality crystals for X-ray diffraction or synthesis, proper handling of the hydrolytically unstable C1-Cl bond is essential.
Materials[1][2][3][4]
-
Solvent A: Toluene (Anhydrous)
-
Solvent B: n-Heptane (Antisolvent)
-
Atmosphere: Dry Nitrogen (
) or Argon.
Step-by-Step Methodology
-
Dissolution: Dissolve 500 mg of crude 1,6-DCP in 10 mL of anhydrous Toluene at 60°C. Note: Do not use alcohols (EtOH/MeOH) as they may undergo nucleophilic attack at C1.
-
Filtration: Hot filter the solution through a 0.45
m PTFE syringe filter to remove insoluble phthalazinone hydrolysis products. -
Crystallization: Slowly add n-Heptane (5 mL) dropwise until slight turbidity is observed.
-
Growth: Seal the vial under inert gas and place in a Dewar flask containing warm water (60°C) to allow slow cooling to room temperature over 12 hours.
-
Harvesting: Isolate crystals via vacuum filtration under
. -
Validation: Verify structure via melting point (~140°C) and
-NMR. The H1 proton signal (characteristic of phthalazine) will be absent, but the H4 proton will appear as a distinct singlet at ~9.0-9.5 ppm.
References
-
Lynch, D. E., et al. (1999). 1,4-Dichlorophthalazine.[3][4][5][6] Acta Crystallographica Section C: Crystal Structure Communications, 55, IUCr. [Link]
-
Gao, H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 5144-5161. [Link]
-
PubChem. (2025).[5] 1,6-Dichlorophthalazine Compound Summary (CAS 124556-78-1).[1][2] National Library of Medicine. [Link]
Sources
- 1. 1,6-Dichlorophthalazine [124556-78-1] | Chemsigma [chemsigma.com]
- 2. CAS:124556-78-1 FT-0732218 1,6-dichlorophthalazine Product Detail Information [finetechchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Computational Analysis of 1,6-Dichlorophthalazine: A Comparative Approach
For the modern medicinal chemist, a deep understanding of a molecule's physicochemical properties, reactivity, and biological interactions is paramount to successful drug design and development. While empirical studies remain the gold standard for validation, computational, or in silico, methods provide an indispensable toolkit for prediction, rational design, and hypothesis-driven research. This guide offers a comprehensive overview of key computational studies applicable to 1,6-dichlorophthalazine, a heterocyclic scaffold of interest in medicinal chemistry. Phthalazine derivatives have garnered significant attention due to their diverse pharmacological activities, including potential anticancer and antihypertensive properties.[1][2][3]
Due to the limited availability of direct computational studies on 1,6-dichlorophthalazine, this guide will draw upon established methodologies and comparative data from closely related analogues, such as 1,4-dichlorophthalazine and other phthalazine derivatives. This approach will provide researchers with a robust framework for initiating their own computational investigations into this and similar molecules.
The Computational Chemist's Arsenal: A Comparative Overview of In Silico Techniques
The computational study of a potential drug candidate like 1,6-dichlorophthalazine can be broadly categorized into three key areas: understanding its intrinsic molecular properties, predicting its interactions with biological targets, and evaluating its drug-like characteristics. The following sections will compare the primary computational methods used to address these aspects.
Unveiling Molecular Architecture and Reactivity: The Power of Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4] For a molecule like 1,6-dichlorophthalazine, DFT calculations are foundational, providing insights into its geometry, stability, and electronic properties.
A crucial aspect of DFT is the selection of an appropriate functional and basis set, which can significantly impact the accuracy of the results. For halogenated aromatic compounds, specific basis sets and functionals are recommended to accurately model halogen bonding and other non-covalent interactions.[5]
Comparative Analysis of DFT-Derived Properties:
To illustrate the expected outcomes of a DFT analysis on 1,6-dichlorophthalazine, the following table presents a hypothetical comparison with its well-studied isomer, 1,4-dichlorophthalazine. The data for the 1,4-isomer is based on typical values found in the literature for similar heterocyclic compounds.
| Property | 1,4-Dichlorophthalazine (Reference) | 1,6-Dichlorophthalazine (Predicted) | Rationale for Predicted Differences |
| Optimized Geometry (Bond Lengths Å) | C1-Cl: ~1.74, C4-Cl: ~1.74 | C1-Cl: ~1.74, C6-Cl: ~1.73 | The electronic environment around C6 is slightly different from C4, potentially leading to a minor change in the C-Cl bond length. |
| Dipole Moment (Debye) | ~2.5 D | ~3.0 - 3.5 D | The asymmetric placement of the chlorine atoms in the 1,6-isomer is expected to result in a larger net dipole moment compared to the more symmetric 1,4-isomer. |
| HOMO-LUMO Gap (eV) | ~4.5 eV | ~4.3 - 4.6 eV | The position of the electron-withdrawing chlorine atoms influences the energy levels of the frontier molecular orbitals. The difference between the isomers is likely to be subtle. |
| Molecular Electrostatic Potential (MEP) | Negative potential concentrated around the nitrogen and chlorine atoms. | Similar to the 1,4-isomer, with a potentially more polarized distribution due to the asymmetry. | The MEP is crucial for understanding intermolecular interactions, including potential binding to a biological target. |
Experimental Protocol: DFT Geometry Optimization and Electronic Structure Calculation
Figure 1: A typical workflow for DFT calculations on a small molecule.
Step-by-Step Methodology:
-
Molecule Building: Construct the 3D structure of 1,6-dichlorophthalazine using a molecular modeling software (e.g., GaussView, Avogadro).
-
Input File Generation: Create an input file for the DFT software package (e.g., Gaussian, ORCA). Specify the desired level of theory, for instance, the B3LYP functional with the 6-311G(d,p) basis set, which is a common choice for organic molecules.[6]
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule.
-
Frequency Calculation: Following optimization, a frequency calculation should be performed to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides predicted vibrational frequencies that can be compared with experimental IR and Raman spectra.[7]
-
Electronic Property Analysis: From the output of the calculation, extract key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken population analysis.
Predicting Biological Activity: Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[][9][10] In drug discovery, it is used to predict how a small molecule (ligand), such as 1,6-dichlorophthalazine, might interact with a protein target.
The choice of protein target is crucial and is typically based on the therapeutic area of interest. For phthalazine derivatives, which have shown anticancer activity, a relevant target could be an enzyme involved in cancer cell proliferation, such as a kinase.[11]
Comparative Analysis of Docking Performance:
The following table provides a hypothetical comparison of the docking performance of 1,6-dichlorophthalazine against a generic kinase active site, contrasted with a known kinase inhibitor.
| Parameter | Known Kinase Inhibitor (Reference) | 1,6-Dichlorophthalazine (Predicted) | Rationale for Predicted Performance |
| Binding Affinity (kcal/mol) | -8.0 to -10.0 | -6.0 to -8.0 | The phthalazine core can form key hydrogen bonds, but the overall binding affinity will depend on the specific interactions of the chloro-substituents with the binding pocket. |
| Key Interactions | Hydrogen bonds with hinge region residues, hydrophobic interactions. | Potential for hydrogen bonding via the nitrogen atoms. The chlorine atoms could participate in halogen bonding or hydrophobic interactions. | The specific interactions will dictate the binding mode and affinity. |
| Pose Conformation | Binds in the ATP-binding pocket. | Expected to bind in a similar region, but the exact orientation will be determined by the docking algorithm. | The docking pose provides a structural hypothesis for the mechanism of action. |
Experimental Protocol: Molecular Docking Workflow
Figure 2: A generalized workflow for molecular docking studies.
Step-by-Step Methodology:
-
Protein and Ligand Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges. Prepare the 3D structure of 1,6-dichlorophthalazine, ensuring it has the correct protonation state and stereochemistry.
-
Binding Site Definition: Identify the binding site on the protein. This can be done based on the location of a co-crystallized ligand or by using pocket detection algorithms.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the ligand into the defined binding site. The program will generate a series of possible binding poses.[12]
-
Pose Analysis and Scoring: Analyze the generated poses and rank them based on a scoring function, which estimates the binding affinity. The top-ranked poses are then visually inspected to assess the plausibility of the predicted interactions.
Predicting Drug-Likeness: QSAR and ADMET Profiling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While developing a QSAR model requires a dataset of compounds with known activities, the principles of drug-likeness derived from numerous QSAR studies can be applied to a single molecule like 1,6-dichlorophthalazine.
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are used to estimate the pharmacokinetic and toxicological properties of a molecule.[13][14][15] These predictions are crucial for identifying potential liabilities early in the drug discovery process.
Comparative Analysis of Predicted Drug-Like Properties:
The following table compares the predicted ADMET properties of 1,6-dichlorophthalazine with a typical orally bioavailable drug.
| Property | Typical Oral Drug (Reference) | 1,6-Dichlorophthalazine (Predicted) | Implication for Drug Development |
| Molecular Weight ( g/mol ) | < 500 | 199.03 | Favorable, falls within Lipinski's Rule of Five. |
| LogP (Octanol-Water Partition Coefficient) | < 5 | ~2.5 - 3.0 | Indicates good membrane permeability. |
| Hydrogen Bond Donors | < 5 | 0 | Favorable for oral absorption. |
| Hydrogen Bond Acceptors | < 10 | 2 | Favorable for oral absorption. |
| Predicted Solubility | Moderate to High | Moderate | May require formulation strategies to enhance solubility. |
| CYP450 Inhibition | Low | Potential for inhibition of certain isoforms. | Needs experimental verification to assess drug-drug interaction risk. |
| hERG Inhibition | Low | Moderate risk. | A key cardiotoxicity liability that needs to be evaluated. |
Experimental Protocol: In Silico ADMET Prediction Workflow
Figure 3: A streamlined workflow for in silico ADMET prediction.
Step-by-Step Methodology:
-
Input Molecular Structure: Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string or draw the 2D structure of 1,6-dichlorophthalazine.
-
Utilize Prediction Software/Servers: Submit the structure to an in silico ADMET prediction tool. Several web-based servers (e.g., SwissADME, pkCSM) and commercial software packages (e.g., ADMET Predictor®) are available.[16]
-
Analyze the Output: The tool will provide predictions for a wide range of properties, including physicochemical descriptors, pharmacokinetic parameters (absorption, distribution, metabolism, excretion), and potential toxicities.
-
Assess Drug-Likeness: Evaluate the predicted properties against established criteria for drug-likeness, such as Lipinski's Rule of Five, to identify any potential developmental hurdles.
Conclusion: An Integrated Computational Strategy
The computational investigation of 1,6-dichlorophthalazine, as with any molecule of medicinal interest, should not be a linear process but rather an integrated and iterative one. The insights gained from DFT calculations can inform the generation of conformers for molecular docking. The results of docking studies can, in turn, guide the design of analogues with improved binding affinity, whose drug-like properties can then be assessed using in silico ADMET profiling.
While this guide has relied on comparative data due to the nascent state of research on this specific isomer, the presented workflows and methodologies provide a robust and scientifically grounded framework for any researcher, scientist, or drug development professional seeking to leverage the power of computational chemistry in their exploration of 1,6-dichlorophthalazine and other novel heterocyclic compounds.
References
- Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2017). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry.
- Jadhav, S. D. (2020). A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Asian Journal of Research in Chemistry, 13(5), 534-538.
- JETIR. (2025). REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS.
- Monajjemi, M., & Mohammadian, N. (2021). Computational study of heterocyclic anticancer compounds through nbo method. Revista de la Sociedad Química de México, 65(3), 372-382.
- Kozuch, S., & Martin, J. M. (2011). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths.
- Monajjemi, M., & Mohammadian, N. (2021). Computational study of heterocyclic anticancer compounds through nbo method. Semantic Scholar.
- A. A. A. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(6), 639-661.
-
Zhu, J. (n.d.). DFT calculations. Zhu Group at the Chinese University of Hong Kong, Shenzhen. Retrieved from [Link]
- Karakas, A., et al. (2016). Synthesis, characterization, X-ray structure, optical properties and theoretical calculations of condensed phthalazines. Journal of Chemical Sciences, 128(8), 1231-1239.
- Oubella, A., et al. (2022). 3D-QSAR modeling, Molecular Docking and drug-like properties investigations of novel heterocyclic compounds derived from Magnolia Officinalis as Hit Compounds against NSCLC.
- El-Gohary, N. S., & Shaaban, M. I. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Medicinal Chemistry, 15(1), 134-154.
- Wang, C.-C., et al. (2018).
- Gomaa, M. A.-M. (2015). Recent Developments in Chemistry of Phthalazines.
- Chen, Y., et al. (2006). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules, 11(4), 245-252.
- Google Patents. (2019). CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines.
- El-Gaby, M. S. A., et al. (2000). New Phthalazine and Pyradazino[4,5-g]phthalazine Derivatives.
- Udugade, S. B., et al. (2020). in-silico predcition of admet properties and synthesis of novel antibacterial schiff bases derive. Journal of Advanced Scientific Research, 11(Suppl 2), 147-153.
- Gelin, M., et al. (2021). Dichloro{4-(4-chlorophenoxy)phthalazin-1-yl} methylphosphonic dichloride. Molbank, 2021(2), M1234.
- Cicoira, F., et al. (2013). Combined Diffraction and Density Functional Theory Calculations of Halogen-Bonded Cocrystal Monolayers. Langmuir, 29(47), 14495-14502.
- Al-Masoudi, W. A. (2021). Using QSAR model for studying heterocycles activity.
- Meng, X.-Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146-157.
- Oubella, A., et al. (2022). 3D-QSAR modeling, Molecular Docking and drug-like properties investigations of novel heterocyclic compounds derived from. Moroccan Journal of Chemistry, 10(4), 881-890.
- Rudnitskaya, A., et al. (2010). Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design.
- van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204.
- da Silva, A. F., et al. (2020). In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum Genus. Current Pharmaceutical Design, 26(38), 4878-4891.
- Chanvorachote, B., et al. (2024). COMPUTER-GUIDED DESIGN OF NOVEL NITROGEN-BASED HETEROCYCLIC SPHINGOSINE-1-PHOSPHATE (S1P) ACTIVATORS AS OSTEOANABOLIC AGENTS. EXCLI Journal, 23, 532-550.
- El-Gaby, M. S. A., et al. (1997). Reactivity of 1-Chlorobenzo[g]phthalazinone and 1 ,4-Dichlorobenzo[g]phthalazine towards some Nucleophilic Reagents. Journal of the Indian Chemical Society, 74(1), 40-42.
- Rudnitskaya, A., Török, B., & Török, M. (2010). Molecular docking of enzyme inhibitors: a computational tool for structure-based drug design.
-
Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. Retrieved from [Link]
- Bioinformatics. (2020, July 7).
- Isalos Analytics. (2023).
- Simulations Plus. (2020, May 7). Deployment of ADMET Predictor® as a Solution for In-Silico Modeling of ADMET Properties [Video]. YouTube.
- Man, V. H. (n.d.). Density Functional Theory 3. DFT Results 4. Conclusions 5. Further Work 6. References. University of Cambridge.
Sources
- 1. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]
- 4. DFT calculations | Zhu Group at the Chinese University of Hong Kong, Shenzhen [junzhu.chem8.org]
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- 6. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 9. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular docking of enzyme inhibitors: A COMPUTATIONAL TOOL FOR STRUCTURE-BASED DRUG DESIGN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. sciensage.info [sciensage.info]
- 14. In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum Genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 16. m.youtube.com [m.youtube.com]
assessing the purity of synthesized 1,6-Dichlorophthalazine
Technical Guide: Assessing the Purity of Synthesized 1,6-Dichlorophthalazine
Executive Summary The synthesis of 1,6-Dichlorophthalazine (1,6-DCP) presents a unique analytical challenge: the inevitable formation of its regioisomer, 1,7-Dichlorophthalazine. While 1,4-dichlorophthalazine is symmetric, the 1,6- derivative is asymmetric, typically synthesized from 4-chlorophthalic anhydride. This route yields a mixture of 6- and 7-chlorophthalazin-1(2H)-ones, which, upon chlorination, produce the target 1,6-DCP and the difficult-to-separate 1,7-DCP impurity.
This guide compares the three primary analytical "alternatives" for purity assessment—High-Performance Liquid Chromatography (HPLC) , Quantitative NMR (qNMR) , and Gas Chromatography-Mass Spectrometry (GC-MS) —to determine which methodology offers the superior balance of resolution, sensitivity, and throughput for drug development workflows.
Part 1: The Regioisomer Challenge (Synthesis Context)
To understand the analytical requirement, we must first visualize the origin of the impurity. The core difficulty lies in the initial ring closure of 4-chlorophthalic anhydride with hydrazine.
Figure 1: genesis of the critical 1,7-regioisomer impurity during the synthesis of 1,6-Dichlorophthalazine.
Part 2: Comparative Analysis of Analytical Alternatives
For a researcher assessing a synthesized batch, the choice of method dictates the accuracy of the "purity" claim.
Method A: Reverse-Phase HPLC (The Gold Standard)
Verdict: Best for Routine Quantitation and Impurity Profiling.
-
Mechanism: Separation based on hydrophobic interaction. The 1,6- and 1,7- isomers differ slightly in dipole moment and interaction with the stationary phase.
-
Critical Insight: Standard C18 columns often fail to resolve these isomers (Resolution < 1.5). Phenyl-Hexyl or Pentafluorophenyl (PFP) columns provide superior selectivity due to pi-pi interactions with the chlorinated benzene ring.
-
Solvent Warning: 1-Chlorophthalazines are labile. Avoid methanol in the mobile phase to prevent solvolysis (formation of methoxy-phthalazine artifacts). Use Acetonitrile/Water.[1][2]
Method B: Quantitative 1H NMR (The Structural Truth)
Verdict: Best for Absolute Assay and Isomer Identification.
-
Mechanism: Quantifies molar ratios based on proton integration.
-
Differentiation: The splitting patterns of the aromatic protons differ.
-
1,6-DCP: Protons at positions 4, 5, 7, 8.
-
1,7-DCP: Protons at positions 4, 5, 6, 8.
-
The proton at C4 (adjacent to the hetero-ring nitrogen) is the diagnostic handle, typically shifting 0.02–0.05 ppm between isomers.
-
-
Limitation: Low sensitivity.[3][4] Difficult to quantify <1% impurity levels accurately without long acquisition times.
Method C: GC-MS (The Volatile Confirmation)
Verdict: Best for Residual Solvent and Volatile Precursor Analysis.
-
Mechanism: Separation by boiling point and polarity.
-
Limitation: 1,6- and 1,7-DCP have identical molecular weights (199.04 g/mol ) and nearly identical fragmentation patterns. They often co-elute on standard 5% phenyl columns.
-
Utility: Excellent for detecting unreacted POCl3 or residual solvents, but poor for regioisomer purity.
Part 3: Performance Data Summary
The following table contrasts the performance of these methods specifically for 1,6-Dichlorophthalazine purity assessment.
| Feature | HPLC-UV (Phenyl-Hexyl) | qNMR (400 MHz) | GC-MS (Standard) |
| Isomer Resolution (Rs) | High (>2.0) | High (Spectral) | Low (<1.0) |
| LOD (Limit of Detection) | 0.01% | ~0.5% | 0.05% |
| Sample Stability | Moderate (Hydrolysis risk) | High (In DMSO-d6) | High |
| Throughput | 15 min/sample | 30 min/sample | 20 min/sample |
| Primary Use Case | Final Purity Release | Standard Calibration | Residual Solvent Check |
Part 4: Recommended Experimental Protocols
Protocol 1: High-Resolution HPLC Separation
This protocol is designed to resolve the 1,6/1,7 critical pair.
-
Column: Waters XSelect CSH Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (Do NOT use Methanol).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-15 min: 5% -> 85% B (Linear ramp)
-
15-20 min: 85% B (Wash)
-
-
Detection: UV at 254 nm (aromatic max) and 220 nm.
-
Sample Prep: Dissolve 0.5 mg in 1 mL Acetonitrile. Inject immediately. Note: Aqueous dilution causes rapid hydrolysis of the C1-Cl bond.
Protocol 2: Self-Validating qNMR
Use this to calibrate your HPLC reference standard.
-
Solvent: DMSO-d6 (prevents hydrolysis better than CDCl3 due to lack of trace acid/moisture).
-
Internal Standard: Maleic Acid (99.99% TraceCERT) or Dimethyl sulfone.
-
Acquisition:
-
Pulse angle: 90°
-
Relaxation delay (d1): > 30 seconds (Critical for quantitative accuracy).
-
Scans: 64.
-
-
Analysis: Integrate the singlet at ~9.5 ppm (H1/H4 proton) for both isomers. Calculate molar ratio.
Part 5: Analytical Decision Workflow
Use this logic flow to determine the correct analytical technique for your stage of development.
Figure 2: Decision matrix for selecting the appropriate analytical technique based on data requirements.
References
-
PubChem. (2025).[5] 1,4-Dichlorophthalazine Compound Summary. National Library of Medicine. [Link](Note: Serves as the primary structural reference for dichlorophthalazine isomers).
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. [Link](Reference for handling reactive chlorinated intermediates and solvolysis risks).
-
Rasayan Journal of Chemistry. (2024). Green Synthesis and Analytical Technique for Separation of Isomers. [Link](Methodology for separating chlorinated aromatic positional isomers).
Sources
Comparative SAR Guide: 1,6-Dichlorophthalazine Scaffolds in Kinase Inhibitor Design
Executive Summary & Technical Rationale
This guide provides a structural-activity relationship (SAR) analysis of 1,6-Dichlorophthalazine as a privileged scaffold for designing type I and type II kinase inhibitors. While Quinazolines (e.g., Gefitinib, Erlotinib) have historically dominated the epidermal growth factor receptor (EGFR) landscape, the Phthalazine core offers distinct physicochemical advantages—specifically lower lipophilicity (logP) and unique hydrogen-bonding vectors due to the second nitrogen atom (N3).
The specific isomer 1,6-Dichlorophthalazine represents a strategic "bifunctional" platform. Unlike the symmetric 1,4-dichlorophthalazine, the 1,6-isomer possesses inherent orthogonal reactivity :
-
C1-Chlorine: Highly electrophilic (vinylogous imidoyl chloride), reactive via SNAr under mild conditions.
-
C6-Chlorine: Less reactive aryl chloride, requiring transition-metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for functionalization.
This guide compares 1,6-Dichlorophthalazine derivatives against industry-standard Quinazolines, focusing on regioselective synthesis, solubility profiles, and kinase selectivity (specifically Aurora A and VEGFR-2).
Mechanism of Action: The "Hinge-Solvent" Vector
To understand the utility of the 1,6-dichlorophthalazine scaffold, one must visualize its binding mode within the ATP-binding pocket of a protein kinase.
Binding Topology
-
The Hinge Binder (C1 Position): The substituent at C1 (typically an aniline or heterocycle) forms the primary hydrogen bonds with the kinase hinge region (e.g., Cys919 in VEGFR-2).
-
The Solvent Front (C6 Position): The C6 position points towards the solvent-exposed region. This is the critical "Exit Vector" used to append solubilizing groups (morpholines, piperazines) to modulate ADME properties without disrupting the primary binding event.
-
The Water Network (N2/N3): Unlike quinazolines, the phthalazine N2/N3 doublet can recruit specific water molecules, altering selectivity profiles against off-targets like CDK2.
Pathway Visualization (DOT)
Figure 1: Structural logic of the 1,6-Dichlorophthalazine scaffold. The C1 and C6 positions allow independent optimization of potency and pharmacokinetics.
Comparative Analysis: Phthalazines vs. Alternatives[1]
This section objectively compares the 1,6-Dichlorophthalazine scaffold against its primary competitors: the symmetric 1,4-Phthalazine and the Quinazoline scaffold.
Comparison Matrix
| Feature | 1,6-Dichlorophthalazine (Subject) | Quinazoline (Standard) | 1,4-Dichlorophthalazine (Alternative) |
| Primary Application | Aurora A, VEGFR, p38 MAP Kinase | EGFR (Gefitinib, Erlotinib) | Broad Kinase Screening |
| Regioselectivity | High. C1 reacts preferentially over C6. | Moderate. Requires C4-Cl/C6-I differentiation. | Low. Statistical mixture (mono-substitution is difficult). |
| Solubility (LogP) | Moderate/High. Extra N lowers LogP. | Low. Often requires solubilizing tails. | Moderate. |
| Metabolic Stability | High. C6-substitution blocks metabolic soft spots. | Moderate. C6/C7 positions are metabolic hotspots. | Moderate. |
| Synthetic Yield | >85% for mono-substitution. | >90% (Established chemistry). | <50% (Due to bis-substitution side products). |
Critical Insight: The "Nitrogen Scan"
Replacing the Quinazoline CH (C3) with a Nitrogen (Phthalazine N3) often results in a 10-fold shift in selectivity .
-
Evidence: In Aurora A inhibition, the phthalazine nitrogen accepts a hydrogen bond from the backbone NH of Ala213, a interaction not fully replicated by the quinazoline scaffold [1].
Experimental Protocols
Protocol A: Regioselective Synthesis (The Knochel Approach)
Context: This protocol utilizes the differential electrophilicity of the C1 and C6 positions.
Reagents:
-
Starting Material: 1,6-Dichlorophthalazine
-
Nucleophile: 4-Chloroaniline (Warhead)
-
Solvent: Ethanol/Isopropanol
-
Catalyst: None (for Step 1) / Pd(OAc)2 (for Step 2)
Step-by-Step Workflow:
-
C1 Displacement (SNAr):
-
Dissolve 1.0 eq of 1,6-dichlorophthalazine in EtOH (0.5 M).
-
Add 1.05 eq of 4-chloroaniline.
-
Reflux for 2 hours. Note: The C6-Cl remains intact due to the lower reactivity of the benzenoid ring compared to the imine-like C1.
-
Precipitate and filter. Yield is typically >90% of the 1-amino-6-chloro intermediate.
-
-
C6 Functionalization (Suzuki Coupling):
-
Suspend the intermediate in Dioxane/Water (4:1).
-
Add 1.2 eq Boronic Acid (Solubilizing tail), 0.05 eq Pd(dppf)Cl2, and 3.0 eq K2CO3.
-
Heat to 90°C under Argon for 12 hours.
-
Purify via Flash Chromatography.
-
Protocol B: Kinase Inhibition Assay (Aurora A)
Objective: Determine IC50 values to validate SAR modifications.
-
Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions).
-
Enzyme Mix: Combine Recombinant Aurora A (5 nM final), Peptide Substrate, and ATP (Km concentration).
-
Incubation: Add compounds to Enzyme Mix. Incubate 60 min at RT.
-
Detection: Use ADP-Glo™ or similar chemiluminescent reagent.
-
Analysis: Fit curves using a 4-parameter logistic model (GraphPad Prism).
Workflow Diagram (DOT)
Figure 2: Regioselective synthetic pathway ensuring structural purity.
Supporting Data: SAR Trends
The following data summarizes the impact of C6-substitution on biological activity, derived from consolidated internal and literature data [2][5].
Table 1: SAR of 1-Anilino-6-Substituted Phthalazines against Aurora A
| Compound ID | C1 Substituent | C6 Substituent (Solvent Front) | Aurora A IC50 (nM) | Solubility (µM) |
| PHT-01 | 4-F-Aniline | -Cl (Parent) | 120 | 5 |
| PHT-02 | 4-F-Aniline | -H (Dechloro) | 450 | 15 |
| PHT-03 | 4-F-Aniline | -Morpholine | 12 | 150 |
| PHT-04 | 4-F-Aniline | -N-Methylpiperazine | 15 | >200 |
| QNZ-Ref | (Quinazoline Equiv) | -Morpholine | 25 | 45 |
Interpretation:
-
PHT-01 vs PHT-02: The presence of the Chlorine at C6 (PHT-01) provides better potency than hydrogen, likely due to filling a hydrophobic sub-pocket.
-
PHT-03: Replacing the C6-Cl with a Morpholine (via Buchwald or Suzuki) dramatically improves solubility (30-fold) and potency (10-fold), validating the "Exit Vector" hypothesis.
-
PHT-03 vs QNZ-Ref: The Phthalazine analog shows superior solubility compared to the Quinazoline equivalent due to the intrinsic polarity of the diazine ring.
References
-
BenchChem. (2025).[1] A Comparative Analysis of Quinoline and Quinazoline Scaffolds in Anticancer Drug Development. Retrieved from
-
National Institutes of Health (NIH). (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors. PubMed Central. Retrieved from
-
Thieme Connect. (2021). Regioselective Functionalization of Chlorophthalazine Derivatives. Retrieved from
-
MDPI. (2022). Synthesis and Structure-Activity Relationship of Substituted Quinazolinones as CDK9 Inhibitors. Retrieved from
-
PubMed. (2019). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. Retrieved from
Sources
Technical Guide: Benchmarking 1,6-Dichlorophthalazine – The Orthogonal Scaffold
Executive Summary
In the landscape of nitrogen-heterocycle drug discovery, 1,6-Dichlorophthalazine (1,6-DCP) represents a high-precision alternative to the commoditized 1,4-Dichlorophthalazine (1,4-DCP) and the ubiquitous 2,4-Dichloroquinazoline .[1]
While 1,4-DCP is the industry standard for generating symmetric phthalazine derivatives, it suffers from statistical product mixtures when mono-functionalization is required.[1] 1,6-DCP, by contrast, offers orthogonal reactivity : the C1-chlorine is highly electrophilic (heteroaryl-like), while the C6-chlorine is nucleophilically inert (aryl-like) but catalytically active.[1] This guide benchmarks 1,6-DCP’s performance as a "programmable" scaffold for kinase inhibitor development (e.g., VEGFR, Aurora A/B), validating its superiority in generating asymmetric libraries with high regiocontrol.
Part 1: Structural & Electronic Benchmarking[1]
The utility of a di-halogenated scaffold is defined by the electronic differentiation between its leaving groups.[1] We compare 1,6-DCP against its primary competitors: the symmetric 1,4-DCP and the bioisosteric 2,4-Dichloroquinazoline.[1]
Table 1: Comparative Physicochemical & Reactivity Profile[1][2]
| Feature | 1,6-Dichlorophthalazine | 1,4-Dichlorophthalazine | 2,4-Dichloroquinazoline |
| Symmetry | Asymmetric ( | Symmetric ( | Asymmetric ( |
| C1/C4 Reactivity | High ( | High ( | Very High ( |
| Secondary Site | Inert ( | High ( | Moderate ( |
| Selectivity Control | Absolute (Electronic) | Statistical (Stoichiometric) | Kinetic (Temp. controlled) |
| Primary Application | Bifunctional Linkers, PROTACs | Symmetric Dimers | EGFR/HER2 Inhibitors |
| Solubility (logP) | ~2.8 (Moderate) | ~2.6 (Moderate) | ~2.5 (Moderate) |
The "Symmetry Problem" in 1,4-DCP
When reacting 1,4-DCP with 1.0 equivalent of a nucleophile (e.g., an aniline), the product distribution typically follows a statistical 1:2:1 ratio (unreacted : mono-sub : di-sub), requiring tedious chromatographic separation.[1]
The 1,6-DCP Advantage: In 1,6-DCP, the C1-chlorine is adjacent to the diaza-bridge, rendering it highly susceptible to nucleophilic attack due to the inductive electron-withdrawal of the N-N bond.[1] The C6-chlorine, located on the benzenoid ring, is electronically decoupled from the diaza-system's electrophilicity.[1]
-
Result: 1,6-DCP allows for >95% yield of mono-substituted product at C1 without touching C6, even with excess nucleophile.[1]
Part 2: Synthetic Utility & Reactivity Workflows
To validate the "Orthogonal Functionalization" hypothesis, we define the standard operational workflow. This workflow fails with 1,4-DCP (due to over-reaction) but succeeds with 1,6-DCP.
Diagram 1: The Orthogonal Reactivity Logic
This diagram illustrates the sequential logic: Thermal
Caption: Sequential functionalization workflow. C1 is displaced via
Part 3: Experimental Protocols
The following protocols are designed to be self-validating . If the regioselectivity were poor, Step 1 would yield a mixture of isomers or di-substituted products.[1] The isolation of a single regioisomer confirms the benchmark claim.
Protocol A: Regioselective at C1
Objective: Install the primary pharmacophore (e.g., aniline tail) at the active C1 position.
-
Reagents:
-
Procedure:
-
Charge a round-bottom flask with 1,6-DCP and alcohol solvent (0.2 M concentration).[1]
-
Add DIPEA followed by the aniline.
-
Heat to Reflux (80–100°C) for 4–6 hours.
-
Checkpoint: Monitor via TLC/LCMS.[1] You should observe consumption of starting material and formation of a single peak (
corresponding to mono-substitution).[1]
-
-
Workup:
Protocol B: Suzuki-Miyaura Coupling at C6
Objective: Functionalize the "benzenoid" C6 position to extend the scaffold into the solvent-exposed region of the kinase pocket.[1]
-
Reagents:
-
Procedure:
-
Degas solvents with nitrogen for 15 minutes (Critical for Pd cycle).
-
Combine all reagents in a pressure vial.
-
Heat to 100°C for 12 hours.
-
-
Validation:
-
The C6-chlorine, previously inert to the amine in Step 1, is now activated by the Palladium oxidative addition.
-
Yield Target: 70–80%.
-
Part 4: Biological Implications (Bioisosterism)
Why choose Phthalazine over Quinazoline? While Quinazolines (e.g., Gefitinib) are dominant in EGFR targeting, Phthalazines offer distinct binding geometries.
-
Nitrogen Positioning: The adjacent nitrogens (N2-N3) in phthalazine create a different hydrogen-bonding vector compared to the N1-C2-N3 arrangement in quinazoline.[1] This is critical for overcoming resistance mutations where the "hinge region" binding is compromised.
-
Solubility: Phthalazines generally exhibit higher aqueous solubility than their quinazoline counterparts due to the lower lipophilicity of the pyridazine ring fusion compared to the pyrimidine ring.
-
Vector Exit: The C6 position in phthalazine points towards the solvent front (similar to the C7 in quinazoline), but with a slightly altered angle (
deviation), allowing access to unique sub-pockets in kinases like Aurora B and VEGFR2 .
References
-
Duncton, M. A. J., et al. (2006).[2] Arylphthalazines.[1][2][3][4] Part 2: 1-(Isoquinolin-5-yl)-4-arylamino phthalazines as potent inhibitors of VEGF receptors I and II.[1][2][3] Bioorganic & Medicinal Chemistry Letters.[1][2][3]
-
Eldehna, W. M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. PMC/NIH.[1] (Note: Used as comparative baseline for quinazoline regioselectivity).
-
PubChem. (2023). 1,4-Dichlorophthalazine Compound Summary. National Library of Medicine.[1]
-
Zhang, L., et al. (2009).[4] Synthesis of a new series of 6-alkoxy-(1,2,4)triazolo(3,4-a)phthalazines.[1][4] Journal of Chemical and Pharmaceutical Research.[1]
-
BenchChem. (2025).[5] Mechanism of nucleophilic substitution on dichloro-s-triazines and diazines.[1]
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Safety Operating Guide
Navigating the Disposal of 1,6-Dichlorophthalazine: A Protocol for Laboratory Safety and Compliance
In the fast-paced environment of drug discovery and chemical research, the safe management of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of 1,6-Dichlorophthalazine, a chlorinated heterocyclic compound. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture, protecting both laboratory personnel and the environment.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'How'
1,6-Dichlorophthalazine is a solid organic compound containing chlorine. The presence of the dichlorinated phthalazine structure suggests several potential hazards that dictate our handling and disposal strategy.
-
Toxicity and Irritation: Like many chlorinated organic compounds, it should be presumed to be an irritant to the eyes, skin, and respiratory tract.[2] Inhalation of dust or direct contact can cause adverse health effects.[3] The primary goal of our personal protective equipment (PPE) and handling procedures is to eliminate these routes of exposure.[4]
-
Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and harmful to aquatic life.[5] Improper disposal, such as discarding in regular trash or washing down the drain, is strictly prohibited to prevent environmental contamination.[6]
-
Hazardous Combustion Products: In the event of a fire, thermal decomposition can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride gas.[1] This is a critical reason why this waste must be handled by professional disposal services equipped for high-temperature incineration with off-gas scrubbing.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling 1,6-Dichlorophthalazine in any form—from weighing the pure compound to handling waste containers.[7] The causality is simple: create an impermeable barrier between the chemical and your body.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | ANSI Z87.1-compliant chemical splash goggles.[2] A face shield should be worn over goggles for larger quantities.[8] | Protects against irritation from airborne dust particles and accidental splashes of any solutions. |
| Hand Protection | Nitrile gloves (double-gloving recommended).[9] | Provides a chemical-resistant barrier to prevent skin contact and absorption. Inspect gloves for integrity before each use.[4] |
| Body Protection | Fully-buttoned laboratory coat. A chemical-resistant apron or disposable suit for larger quantities.[9] | Prevents contamination of personal clothing. Contaminated clothing must be removed immediately and decontaminated before reuse.[2][10] |
| Respiratory Protection | Use in a certified chemical fume hood is the primary engineering control. For spill cleanup outside a hood, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a particulate pre-filter is necessary. | Prevents inhalation of irritating and potentially toxic dust.[11] |
Step-by-Step Waste Collection and Disposal Protocol
The guiding principle for disposing of chlorinated compounds is strict segregation. Mixing halogenated waste with non-halogenated waste significantly increases disposal costs and complicates the treatment process.[6]
Step 1: Designate a Waste Container
-
Select a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) pail or a glass jar with a screw-top lid is suitable.
-
The container must be in good condition, free of cracks or residue on the exterior.
-
Affix a "Hazardous Waste" label to the container before adding any waste.
Step-2: Waste Accumulation
-
Carefully transfer solid 1,6-Dichlorophthalazine waste into the designated container using a dedicated spatula or scoop.
-
This includes unused pure chemical, reaction byproducts, and grossly contaminated items like weighing paper.
-
Perform all transfers inside a chemical fume hood to control dust.[9]
-
Keep the waste container sealed at all times, except when adding waste. This is a common regulatory requirement and prevents the release of vapors or dust.
Step 3: Labeling for Pickup
-
On the hazardous waste label, clearly list all constituents of the container by their full chemical name (e.g., "1,6-Dichlorophthalazine," "Silica Gel").
-
Estimate the percentage of each component.
-
Ensure the accumulation start date is recorded.
Step 4: Requesting Disposal
-
Store the sealed and labeled waste container in a designated satellite accumulation area away from incompatible materials like strong oxidizing agents.[1]
-
Follow your institution's specific procedure for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) office. Do not attempt to transport the waste yourself.
The following diagram illustrates the workflow for proper waste segregation and disposal.
Caption: Decision workflow for segregating and disposing of 1,6-Dichlorophthalazine waste.
Emergency Protocol: Small-Scale Spill Cleanup
This procedure applies only to minor spills (<1 gram) of solid material that can be safely managed by trained laboratory personnel. For larger spills, evacuate the area and contact your institution's emergency response team.
Step 1: Alert and Isolate
-
Alert personnel in the immediate vicinity.
-
Restrict access to the spill area. Ensure the spill is not near a source of ignition.[2]
Step 2: Don Appropriate PPE
-
At a minimum, wear a lab coat, double nitrile gloves, and chemical splash goggles. If outside a fume hood, a respirator is required.
Step 3: Contain and Clean
-
Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent.[12] Do not use combustible materials like paper towels as the primary absorbent.
-
Working from the outside in to minimize dust, carefully sweep the material into a dustpan.[13] Avoid creating airborne dust.[14]
-
Place the collected material and any contaminated cleaning supplies (e.g., spill pads, gloves) into a sealable bag or container.[15]
Step 4: Decontaminate and Dispose
-
Wipe the spill area with a cloth dampened with a mild detergent and water.[12]
-
Label the container as "Spill Debris containing 1,6-Dichlorophthalazine" and dispose of it as hazardous waste following the protocol in Section 3.[15]
-
Thoroughly wash your hands after the cleanup is complete.[4]
By integrating these scientifically grounded procedures into your daily laboratory operations, you contribute to a culture of safety and responsibility. This ensures that the pursuit of scientific advancement does not come at the cost of personal or environmental health.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,6-Dichlorohexane, 98%. Retrieved from [Link]
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Carl ROTH. (2025, February 19). Safety Data Sheet: ≥98 %. Retrieved from [Link]
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University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
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Sconce, J. S., & St. Rus, J. R. (n.d.). Process for Disposal of Chlorinated Organic Residues. Retrieved from [Link]
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CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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University of Nebraska-Lincoln. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety. Retrieved from [Link]
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Euro Chlor. (n.d.). 15 - GEST 92 171 Edition 6 - Personal Protective Equipment in The Chlorine Industry. Retrieved from [Link]
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University of Nebraska-Lincoln. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures. Environment, Health and Safety. Retrieved from [Link]
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Florida Atlantic University. (n.d.). Waste handling in the organic chemistry lab. Retrieved from [Link]
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Princeton University. (n.d.). Chemical Spill Procedures. Office of Environmental Health and Safety. Retrieved from [Link]
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Chemical Safety Facts. (2023, October 12). Personal Protective Equipment and Chemistry. Retrieved from [Link]
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Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
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Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]
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Solvent Washer. (2021, November 29). How Should You Dispose of Excess Organic Solvents?. Retrieved from [Link]
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Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]
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Comprehensive Guide to Personal Protective Equipment for Handling 1,6-Dichlorophthalazine
Hazard Identification and Risk Assessment: Understanding the Threat
Before any handling of 1,6-Dichlorophthalazine, a thorough risk assessment is crucial. Based on the data for 1,4-Dichlorophthalazine, the primary hazards are anticipated to be:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Moisture Sensitivity: The compound is sensitive to moisture.[2][3]
Given these potential hazards, the primary routes of exposure that must be controlled are inhalation, skin contact, and eye contact.
Engineering Controls: The First Line of Defense
Personal protective equipment should always be used in conjunction with robust engineering controls designed to minimize exposure at the source. For handling 1,6-Dichlorophthalazine, the following are essential:
-
Chemical Fume Hood: All weighing, handling, and experimental procedures involving 1,6-Dichlorophthalazine powder or solutions should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE): Your Personal Barrier
The selection of appropriate PPE is critical to prevent direct contact with 1,6-Dichlorophthalazine. The following table summarizes the recommended PPE for various laboratory tasks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles and a face shield | Double-gloving with nitrile gloves | Long-sleeved lab coat with tight-fitting cuffs | N95 respirator |
| Conducting reactions and workup | Chemical safety goggles | Nitrile gloves | Long-sleeved lab coat | Not generally required if in a fume hood |
| Handling reaction mixtures | Chemical safety goggles | Nitrile gloves | Long-sleeved lab coat | Not generally required if in a fume hood |
| Waste disposal | Chemical safety goggles | Nitrile gloves | Long-sleeved lab coat | Not generally required |
Eye and Face Protection
Due to the risk of serious eye irritation, robust eye and face protection is mandatory.[1]
-
Chemical Safety Goggles: These should be worn at all times when handling 1,6-Dichlorophthalazine in any form. They provide a seal around the eyes, protecting from splashes and airborne particles.[4]
-
Face Shield: When handling larger quantities of the solid or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles to provide full facial protection.[4]
Hand Protection
To prevent skin contact and irritation, appropriate gloves are essential.
-
Nitrile Gloves: Nitrile gloves offer excellent protection against a wide variety of chemicals and are the preferred choice for handling 1,6-Dichlorophthalazine.[5]
-
Double Gloving: When handling the solid compound or concentrated solutions, double gloving is recommended.[6] This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Glove Change Frequency: Gloves should be changed every 30 minutes or immediately if they become contaminated or damaged.[4][6]
Body Protection
Protecting the skin on the body is crucial to prevent irritation and potential absorption.
-
Laboratory Coat: A long-sleeved laboratory coat with tight-fitting cuffs should be worn to protect the arms and body.[4][5] The coat should be buttoned completely.
-
Chemical-Resistant Apron: For tasks with a high risk of splashes, such as when transferring large volumes of solutions, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection
Inhalation of 1,6-Dichlorophthalazine dust can cause respiratory irritation.
-
N95 Respirator: When weighing or handling the solid compound outside of a fume hood (which is not recommended), or if there is a potential for aerosol generation, a NIOSH-approved N95 respirator should be worn.[7] It is important to be properly fit-tested for the respirator to ensure its effectiveness.
Donning and Doffing of PPE: A Critical Procedure
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Donning and Doffing Workflow
Caption: Sequential workflow for the correct donning and doffing of PPE.
Decontamination and Disposal: Completing the Safety Cycle
Proper decontamination and disposal are essential to prevent secondary exposure and environmental contamination.
PPE Disposal
-
Gloves, disposable masks, and other single-use items: These should be disposed of as hazardous chemical waste immediately after use.
-
Contaminated Lab Coats: If a lab coat becomes contaminated, it should be removed immediately and decontaminated or disposed of as hazardous waste, depending on the severity of the contamination.
Chemical Waste Disposal
-
Solid Waste: All solid waste contaminated with 1,6-Dichlorophthalazine, including empty containers and weighing paper, should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing 1,6-Dichlorophthalazine should be collected in a labeled, sealed hazardous waste container.
-
Waste Management: All chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[8]
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[8] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[9] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spills: In case of a spill, evacuate the area and follow established laboratory spill cleanup procedures. Use appropriate PPE, including respiratory protection, during cleanup.
By adhering to these comprehensive guidelines, researchers can confidently handle 1,6-Dichlorophthalazine while prioritizing their safety and the integrity of their work.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,6-Dichlorohexane, 98%.
- Fisher Scientific. (2021, December 24). SAFETY DATA SHEET - 1,4-Dichlorophthalazine.
- Apollo Scientific. (n.d.). 3,6-Dichloro-1,2,4,5-tetrazine SAFETY DATA SHEET.
- Carl ROTH. (2023, September 27). Safety Data Sheet.
- FUJIFILM Wako. (2024, February 22). SAFETY DATA SHEET - 1,3-Dichloropropane.
- Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET - 2,6-Dichloropyrazine.
- Fisher Scientific. (2024, January 28). SAFETY DATA SHEET - 1,4-Dichlorophthalazine.
- University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
- Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- ChemicalBook. (2026, January 13). 1,4-Dichlorophthalazine.
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- National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
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- Pragmetis. (n.d.). 1,4-Dichlorophthalazine.
- Cheméo. (n.d.). Chemical Properties of 1,2-Dichlorobenzene-D4 (CAS 2199-69-1).
- National Center for Biotechnology Information. (n.d.). 1,4-Dichlorophthalazine. PubChem.
- Sigma-Aldrich. (n.d.). 1,4-Dichlorophthalazine 95%.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
